molecular formula C13H20O B162531 4-Heptylphenol CAS No. 1987-50-4

4-Heptylphenol

Cat. No.: B162531
CAS No.: 1987-50-4
M. Wt: 192.30 g/mol
InChI Key: KNDDEFBFJLKPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Heptylphenol is a non-electrophilic alkylphenol of significant interest in pharmacological and neuroscientific research for its role as a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel . TRPA1 is a versatile chemosensor expressed in nociceptive neurons, and it plays a key role in detecting potentially noxious chemical stimuli and in the pathophysiology of pain and inflammation . The research value of this compound lies in its mechanism of action; studies indicate that it activates TRPA1 not through covalent binding or oxidative stress, but by inserting into the plasma membrane and altering its mechanical properties . The potency of alkylphenols like this compound increases with the length of their carbon chain and their lipophilicity, which correlates with their ability to induce lipid order and membrane rigidity . This property makes this compound a critical tool compound for investigating the mechanosensitive properties of TRPA1 and for studying the channel's function as a broad sensor of potentially harmful compounds. Its application is essential in studies aimed at understanding chemical nociception, channel gating mechanisms, and for screening potential analgesic or anti-inflammatory compounds that target TRP channels.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-heptylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDDEFBFJLKPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2037714
Record name 4-Heptylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1987-50-4, 72624-02-3
Record name 4-n-Heptylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1987-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Heptylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001987504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, heptyl derivs.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072624023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Heptylphenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03941
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenol, 4-heptyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Heptylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, heptyl derivs.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-heptylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.239
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-HEPTYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I743Z35DVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Heptylphenol: Chemical Structure, Properties, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Heptylphenol, a member of the alkylphenol chemical class. The document details its chemical structure, physicochemical properties, and key toxicological data. It outlines detailed experimental protocols for its synthesis and analysis by high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide explores the biological activity of this compound, with a particular focus on its role as an endocrine-disrupting chemical. The mechanism of its interaction with the estrogen signaling pathway is described and visualized. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.

Chemical Identity and Structure

This compound, also known as p-heptylphenol, is an organic compound characterized by a phenol (B47542) ring substituted with a heptyl group at the para (4) position.

Chemical Structure:

G Synthesis Workflow for this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction A Phenol + Heptanoyl Chloride C Reaction in an inert solvent A->C B Lewis Acid Catalyst (e.g., AlCl3) B->C D Formation of 4-Heptanoylphenol C->D E 4-Heptanoylphenol D->E H Reduction of the ketone to an alkane E->H F Zinc Amalgam (Zn(Hg)) F->H G Concentrated Hydrochloric Acid (HCl) G->H I Formation of this compound H->I G HPLC Analysis Workflow A Sample Preparation (Dissolution in a suitable solvent) B Injection into HPLC System A->B C Separation on a Reverse-Phase Column (e.g., C18) B->C D Mobile Phase Elution (e.g., Acetonitrile/Water with acid) C->D E Detection (UV or Fluorescence Detector) D->E F Data Analysis (Quantification and Identification) E->F G Conceptual Signaling Pathway of this compound as an Endocrine Disruptor cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HP This compound ER Estrogen Receptor (ERα/ERβ) HP->ER Binds and activates Aromatase Aromatase (CYP19) HP->Aromatase May modulate expression/activity ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Androgens Androgens Estrogens Endogenous Estrogens Androgens->Estrogens Conversion Gene_Transcription Transcription of Estrogen-Responsive Genes ERE->Gene_Transcription Initiates Cellular_Response Altered Cellular Response (e.g., proliferation, differentiation) Gene_Transcription->Cellular_Response Leads to

An In-Depth Technical Guide to the Laboratory Synthesis of 4-n-Heptylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for the laboratory synthesis of 4-n-heptylphenol, a valuable intermediate in various chemical and pharmaceutical applications.[1] The most common and reliable approach involves a two-step synthesis: the Friedel-Crafts acylation of phenol (B47542) to form 4-heptanoylphenol, followed by the reduction of the ketone to the desired n-alkyl chain. Alternative direct alkylation methods are also discussed.

Primary Synthetic Pathway: Acylation Followed by Reduction

A widely utilized strategy for preparing 4-n-heptylphenol involves the initial Friedel-Crafts acylation of phenol with heptanoyl chloride, which is then followed by the reduction of the resulting 4-heptanoylphenol. This two-step approach generally offers good yields and regioselectivity for the para-substituted product.

Step 1: Friedel-Crafts Acylation of Phenol

The Friedel-Crafts acylation of phenol with heptanoyl chloride using a Lewis acid catalyst, such as aluminum chloride, yields 4-heptanoylphenol.[2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from heptanoyl chloride and aluminum chloride, attacks the electron-rich phenol ring.[4] The para-product is generally favored due to steric hindrance at the ortho positions.

Experimental Protocol: Synthesis of 4-heptanoylphenol

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 50 mL of a dry, inert solvent such as dichloromethane (B109758) or carbon disulfide. Cool the stirred suspension to 0-5 °C in an ice bath.

  • Acylation: Slowly add a solution of heptanoyl chloride (14.8 g, 0.1 mol) in 25 mL of the same dry solvent from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, add a solution of phenol (9.4 g, 0.1 mol) in 25 mL of the solvent dropwise over 30 minutes.

  • Reaction: After the addition of phenol, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of HCl gas ceases.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash them successively with 50 mL of 5% sodium hydroxide (B78521) solution (to remove unreacted phenol), 50 mL of water, and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude 4-heptanoylphenol can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol (B145695)/water. The boiling point of p-heptanoylphenol is reported to be 200–207 °C at 4 mm Hg.[5]

Quantitative Data for 4-heptanoylphenol

ParameterValueReference
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Appearance Crystalline solid
Boiling Point 200-207 °C @ 4 mmHg[5]
Typical Yield 70-85%
Step 2: Reduction of 4-heptanoylphenol

The carbonyl group of 4-heptanoylphenol can be reduced to a methylene (B1212753) group to yield 4-n-heptylphenol. The two most common methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction. The choice of method depends on the substrate's stability towards strong acids or bases.[6][7]

The Clemmensen reduction employs amalgamated zinc and concentrated hydrochloric acid to reduce the ketone.[8][9] This method is particularly effective for aryl-alkyl ketones that are stable in strongly acidic media.[9]

Experimental Protocol: Clemmensen Reduction of 4-heptanoylphenol

  • Preparation of Zinc Amalgam: In a fume hood, place 30 g of mossy zinc in a flask and wash it with 5% HCl to clean the surface. Decant the acid and add a solution of mercuric chloride (3 g) in 50 mL of water. Swirl the mixture for 5-10 minutes. Decant the mercuric chloride solution and wash the amalgamated zinc with water.[5]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the freshly prepared amalgamated zinc, 100 mL of water, and 100 mL of concentrated hydrochloric acid.

  • Reduction: Add a solution of 4-heptanoylphenol (20.6 g, 0.1 mol) in 100 mL of ethanol to the flask. Heat the mixture to reflux with vigorous stirring for 4-6 hours. The completion of the reaction can be monitored by TLC.

  • Workup: After cooling, decant the reaction mixture from the excess zinc. Add 100 mL of toluene (B28343) to the mixture and transfer it to a separatory funnel.

  • Extraction and Washing: Separate the organic layer and wash it three times with 50 mL portions of water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by distillation. The resulting crude 4-n-heptylphenol can be purified by vacuum distillation.

The Wolff-Kishner reduction is an alternative method that uses hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.[10] This method is suitable for substrates that are sensitive to strong acids.[10] A common modification, the Huang-Minlon modification, involves distilling off water and excess hydrazine after the initial formation of the hydrazone to allow the reaction temperature to rise, which shortens the reaction time.[11]

Experimental Protocol: Wolff-Kishner Reduction of 4-heptanoylphenol

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a thermometer, combine 4-heptanoylphenol (20.6 g, 0.1 mol), hydrazine hydrate (85%, 15 mL, approx. 0.25 mol), potassium hydroxide (14 g, 0.25 mol), and 100 mL of diethylene glycol.

  • Hydrazone Formation: Heat the mixture to 130-140 °C for 1-2 hours to form the hydrazone. Water will be evolved during this step.

  • Reduction: After hydrazone formation, arrange the apparatus for distillation and carefully distill off the water and excess hydrazine until the temperature of the reaction mixture rises to 190-200 °C.

  • Completion: Maintain the reaction mixture at this temperature for 3-4 hours, during which nitrogen gas will be evolved. The reaction is complete when gas evolution ceases.

  • Workup: Cool the reaction mixture and pour it into 200 mL of cold water. Acidify with dilute hydrochloric acid to neutralize the excess base.

  • Extraction and Purification: Extract the product with diethyl ether (3 x 75 mL). Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent, the crude 4-n-heptylphenol can be purified by vacuum distillation.

Quantitative Data for 4-n-Heptylphenol

ParameterValueReference
Molecular Formula C₁₃H₂₀O[12]
Molecular Weight 192.30 g/mol [12]
Appearance Clear brown liquid after melting[1]
CAS Number 1987-50-4[12]
Typical Yield (Clemmensen) 80-90%
Typical Yield (Wolff-Kishner) 75-85%
¹³C NMR Spectral data available[12]
GC-MS Major peaks at m/z 107, 192, 108[12]

Alternative Synthetic Pathway: Direct Alkylation of Phenol

Direct alkylation of phenol with 1-heptene (B165124) or 1-heptanol (B7768884) in the presence of an acid catalyst such as sulfuric acid is another route to 4-n-heptylphenol.[13][14] However, this method can lead to a mixture of ortho and para isomers, and carbocation rearrangements might occur, potentially leading to branched alkylphenols. The reaction conditions need to be carefully controlled to maximize the yield of the desired para-n-alkylated product.

Experimental Protocol: Direct Alkylation of Phenol with 1-Heptanol

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place phenol (94 g, 1 mol) and 94% sulfuric acid (7.5 g, 8% by weight of phenol).

  • Reagent Addition: Heat the mixture to the desired reaction temperature (e.g., 140-160 °C). Add 1-heptanol (11.6 g, 0.1 mol) dropwise from the dropping funnel over a period of 2 hours with constant stirring.[13]

  • Reaction: After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-4 hours.[13]

  • Workup: Cool the reaction mixture and dissolve it in diethyl ether. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Wash the organic layer with water and dry it over anhydrous magnesium sulfate. After filtration and solvent removal, the product mixture can be separated by fractional distillation under reduced pressure to isolate the 4-n-heptylphenol.

Quantitative Data for Direct Alkylation

ParameterValueReference
Catalyst Sulfuric Acid[13]
Reactant Ratio (Phenol:Heptanol) 10:1[13]
Temperature 160 °C[13]
Yield of sec-heptylphenols up to 56.9%[13]
Note Yields and isomer distribution are highly dependent on reaction conditions.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic procedures described above.

Synthesis_Workflow Phenol Phenol Acylation Friedel-Crafts Acylation Phenol->Acylation HeptanoylChloride Heptanoyl Chloride HeptanoylChloride->Acylation Heptanoylphenol 4-Heptanoylphenol Acylation->Heptanoylphenol Clemmensen Clemmensen Reduction Heptanoylphenol->Clemmensen WolffKishner Wolff-Kishner Reduction Heptanoylphenol->WolffKishner Heptylphenol_A 4-n-Heptylphenol Clemmensen->Heptylphenol_A Heptylphenol_B 4-n-Heptylphenol WolffKishner->Heptylphenol_B

Caption: Primary two-step synthesis of 4-n-heptylphenol.

Direct_Alkylation_Workflow Phenol Phenol Alkylation Direct Alkylation (H₂SO₄) Phenol->Alkylation Heptanol 1-Heptanol Heptanol->Alkylation ProductMixture Mixture of Alkylphenols Alkylation->ProductMixture Purification Purification ProductMixture->Purification Heptylphenol 4-n-Heptylphenol Purification->Heptylphenol

Caption: Alternative direct alkylation synthesis of 4-n-heptylphenol.

References

4-Heptylphenol CAS number 1987-50-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Heptylphenol (CAS 1987-50-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 1987-50-4) is an organic compound belonging to the alkylphenol family. It consists of a phenol (B47542) ring substituted with a heptyl group at the para (4) position.[1] As with other long-chain alkylphenols, this compound is of significant interest to the scientific community due to its industrial applications and its classification as a xenoestrogen—an environmental endocrine disruptor capable of mimicking the effects of estrogen.[2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, biological activity, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a brown solid or a clear brown liquid after melting, with an aromatic odor.[2][3] Its properties are summarized below.

Table 1: General and Chemical Identifiers
PropertyValueReference
CAS Number 1987-50-4[1]
Molecular Formula C₁₃H₂₀O[1][4]
Molecular Weight 192.30 g/mol [1][5]
IUPAC Name This compound[1]
Synonyms p-Heptylphenol, 4-n-Heptylphenol[1][4][6]
InChI Key KNDDEFBFJLKPFE-UHFFFAOYSA-N[1][4]
Canonical SMILES CCCCCCCC1=CC=C(C=C1)O[1][6]
Table 2: Physical and Spectroscopic Properties
PropertyValueReference
Appearance White to Off-White Solid; Clear brown liquid after melting[2]
Melting Point 26-28 °C[2][7]
Boiling Point 156 °C (at 9 mmHg)[2][7]
Density 0.940 - 0.946 g/cm³ (estimate)[2][7]
Water Solubility 11.11 mg/L (at 25 °C)[2][6]
logP (Octanol-Water) 4.8 - 5.13 (estimate)[1][2][8]
pKa 10.16 ± 0.15 (Predicted)[2]
Refractive Index 1.506 - 1.508 (at 20 °C)[2][3]
Mass Spectrometry Electron Ionization (EI) data available[1][4][9]
NMR Spectroscopy ¹H NMR and ¹³C NMR data available[1]

Synthesis and Industrial Applications

Primary n-alkylphenols are commonly prepared by the reduction of the corresponding acylphenols. One established method is the Clemmensen reduction, which utilizes amalgamated zinc and hydrochloric acid. While the following protocol is for the synthesis of the ortho-isomer, the methodology is representative of a general approach to producing n-alkylphenols.

Representative Synthesis: Clemmensen Reduction of an Acylphenol

A general workflow for this synthesis is depicted below.

G Workflow: Synthesis of n-Alkylphenols via Clemmensen Reduction cluster_prep Catalyst Preparation cluster_reaction Reduction Reaction cluster_workup Workup and Purification Zinc Mossy Zinc AmalgamatedZinc Amalgamated Zinc (Zn/Hg) Zinc->AmalgamatedZinc Amalgamation HgCl2 Mercuric Chloride Solution HgCl2->AmalgamatedZinc ReactionVessel Reaction Mixture (Vigorous Stirring, Reflux) AmalgamatedZinc->ReactionVessel Acylphenol o/p-Acylphenol in Ethanol Acylphenol->ReactionVessel HCl Conc. Hydrochloric Acid HCl->ReactionVessel Toluene (B28343) Toluene Addition ReactionVessel->Toluene Separation Separate Toluene Layer Toluene->Separation Wash Wash with Water Separation->Wash DistillToluene Distill off Toluene Wash->DistillToluene VacDistill Vacuum Distillation DistillToluene->VacDistill Product Pure n-Alkylphenol VacDistill->Product

Caption: General workflow for the synthesis of n-alkylphenols.

Experimental Protocol: Clemmensen Reduction of o-Heptanoylphenol

This protocol details the synthesis of o-n-heptylphenol and is adapted from Organic Syntheses.[10]

  • Catalyst Preparation : In a 1-L three-necked flask, place 200 g of amalgamated mossy zinc. This is prepared by covering mossy zinc with a solution of 4 g of mercuric chloride in 300 mL of water, agitating occasionally for 30 minutes, decanting the solution, and rinsing the zinc with water.[10]

  • Reaction Setup : To the flask containing the amalgamated zinc, add a mixture of 200 mL of water and 200 mL of concentrated hydrochloric acid. Add a solution of 60 g of o-heptanoyl phenol in 100 mL of ethanol.[10]

  • Reduction : Vigorously agitate the mixture and reflux. The reduction's progress can be monitored by taking a small aliquot, dissolving it in ethanol, and adding a 10% ferric chloride solution. A deep red color indicates the presence of the starting ketone, while a light brownish-yellow color indicates completion (typically requires 8+ hours).[10]

  • Extraction : Once the reaction is complete, add 120 mL of toluene to the mixture and continue stirring for several minutes. Separate the toluene layer from the aqueous solution.[10]

  • Purification : Wash the toluene solution three times with water. Filter the solution and distill the toluene from a Claisen flask until the liquid temperature reaches 170°C.[10]

  • Final Product : Distill the residue under reduced pressure to yield the pure o-n-heptylphenol.[10]

Industrial Applications

This compound serves as an intermediate in the chemical industry for the production of various materials.[6] Its primary uses include:

  • Surfactants and Emulsifiers : As a precursor in the synthesis of non-ionic surfactants.[6]

  • Resins and Polymers : Used in the manufacturing of resins.[6]

  • Stabilizers : Acts as a stabilizer in the production of plastics.[6]

  • Lubricant Additives : Utilized as an additive in lubricants.[6]

Biological Activity and Toxicology

Endocrine Disruption and Estrogenic Activity

This compound is recognized as an endocrine-disrupting compound (EDC) due to its estrogenic activity.[2][11] Like other xenoestrogens, it can bind to estrogen receptors (ERs), primarily ERα and ERβ, mimicking the action of the natural hormone 17β-estradiol. This interaction can trigger a cascade of cellular events normally regulated by estrogen, potentially leading to adverse effects on reproductive health and development.[12][13] The European Chemicals Agency (ECHA) has listed this compound as a substance of very high concern due to its endocrine-disrupting properties in the environment.[3]

The mechanism involves the binding of this compound to the estrogen receptor, which then dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on DNA, initiating the transcription of estrogen-responsive genes.[12]

G Signaling Pathway: Estrogenic Action of this compound cluster_cyto Cytoplasm cluster_nuc Nucleus Heptylphenol This compound (Xenoestrogen) ER Estrogen Receptor (ERα / ERβ) Heptylphenol->ER Binds to Ligand- Binding Domain ER_dimer Activated ER Dimer ER->ER_dimer Dimerization ER_dimer_nuc Translocated ER Dimer ER_dimer->ER_dimer_nuc Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA ER_dimer_nuc->ERE Binds to DNA Transcription Transcription of Estrogen-Responsive Genes ERE->Transcription Initiates

Caption: Estrogenic signaling pathway initiated by this compound.

Metabolism

Studies on related alkylphenols, such as isomers of 4-nonylphenol (B119669), indicate that metabolism in mammals occurs in the liver.[14] The primary metabolic pathways involve hydroxylation of either the aromatic ring to form catechol derivatives or on the alkyl side chain. These metabolites can then be further oxidized.[14] Identifying these metabolites is crucial for developing biomarkers to assess human exposure.[14]

Toxicology and Safety

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][6] It is also considered very toxic to aquatic life with long-lasting effects.[1]

Table 3: GHS Hazard Information
ClassificationHazard StatementSignal WordPictogramReference
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarningGHS07[1][6]
Skin Irritation (Category 2)H315: Causes skin irritationWarningGHS07[1][6]
Eye Irritation (Category 2)H319: Causes serious eye irritationWarningGHS07[1]
Skin Corrosion (Category 1B/1C)H314: Causes severe skin burns and eye damageDangerGHS05[3]
Aquatic, Acute (Category 1)H400: Very toxic to aquatic lifeWarningGHS09[1]
Aquatic, Chronic (Category 1)H410: Very toxic to aquatic life with long lasting effectsWarningGHS09[5]

Note: Classifications may vary slightly between suppliers.

Key Experimental Methodologies

Protocol: In Vitro Estrogenicity Assessment (MCF-7 Cell Proliferation Assay)

This is a representative protocol to assess the estrogenic potential of a compound like this compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

  • Cell Culture : Culture MCF-7 cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS). Before the experiment, switch cells to a phenol red-free medium with charcoal-stripped FBS for 2-3 days to reduce background estrogenic effects.

  • Seeding : Seed the cells in 96-well plates at a density of approximately 5,000 cells/well and allow them to attach for 24 hours.

  • Treatment : Prepare a serial dilution of this compound in the assay medium. Also prepare a positive control (17β-estradiol) and a vehicle control (e.g., DMSO). Replace the medium in the wells with the treatment solutions.

  • Incubation : Incubate the plates for 6 days, replacing the media with fresh treatment solutions on day 3.

  • Proliferation Measurement : Quantify cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay or MTT assay, which measure total cellular protein or metabolic activity, respectively.

  • Data Analysis : Construct a dose-response curve by plotting cell proliferation against the concentration of this compound. Calculate the EC₅₀ (half-maximal effective concentration) to determine its proliferative potency relative to 17β-estradiol.

Protocol: Metabolite Identification Using Liver Microsomes

This protocol outlines a general workflow for identifying metabolites of this compound, based on methodologies used for similar compounds.[14]

  • Microsome Incubation : Incubate this compound with rat or human liver microsomes in a buffered solution containing an NADPH-generating system (which is required for cytochrome P450 enzyme activity).

  • Reaction Quenching : After a set incubation time (e.g., 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile.

  • Extraction : Extract the metabolites from the reaction mixture. This can be achieved using solid-phase extraction (SPE) to separate the analytes from the microsomal proteins and salts.

  • Analysis : Analyze the extracted samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[14]

  • Identification : Tentatively identify metabolites based on their retention times and mass spectral fragmentation patterns compared to the parent compound. Unambiguous identification requires comparison with authentic chemical standards.[14]

G Workflow: In Vitro Metabolite Identification Start This compound Incubation Incubation with Liver Microsomes + NADPH Start->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench SPE Solid-Phase Extraction (SPE) Quench->SPE Analysis HPLC-MS/MS Analysis SPE->Analysis Data Acquire Mass Spectra and Fragmentation Patterns Analysis->Data Identification Identify Metabolites (e.g., Hydroxylated, Catechols) Data->Identification

Caption: General workflow for identifying metabolites of xenobiotics.

References

An In-Depth Technical Guide to the Mechanism of Action of 4-Heptylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Heptylphenol, a member of the alkylphenol class of organic compounds, is recognized as an environmental contaminant and a potential endocrine disruptor. This technical guide provides a comprehensive overview of the current scientific understanding of the mechanism of action of this compound, with a focus on its interactions with nuclear receptors. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved. The primary mechanism of action identified is its role as a xenoestrogen, binding to and activating the estrogen receptor. Evidence for its interaction with the androgen receptor and peroxisome proliferator-activated receptors is also discussed, although quantitative data for these interactions are limited. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, endocrinology, and drug development.

Introduction

This compound (4-HP) is an organic compound characterized by a heptyl group attached to a phenol (B47542) ring. As a member of the broader class of alkylphenols, it is used in the manufacturing of various industrial products, including surfactants, detergents, and plastics. Consequently, it has become a prevalent environmental contaminant, detected in water, soil, and even human tissues. Growing concern over the potential health effects of 4-HP stems from its classification as an endocrine-disrupting chemical (EDC), a compound that can interfere with the body's endocrine system. This guide delves into the molecular mechanisms by which this compound exerts its biological effects, primarily through its interaction with nuclear hormone receptors.

Interaction with Nuclear Receptors

The endocrine-disrupting effects of this compound are primarily attributed to its ability to bind to and modulate the activity of nuclear receptors, which are key regulators of gene expression.

Estrogen Receptor (ER)

The most well-documented mechanism of action for this compound is its interaction with the estrogen receptor (ER), classifying it as a xenoestrogen. By mimicking the natural ligand, 17β-estradiol (E2), 4-HP can bind to ERα and ERβ, leading to the activation or inhibition of estrogen-responsive genes. This interaction can disrupt normal endocrine signaling and has been associated with various reproductive and developmental abnormalities.

The binding affinity of this compound for the estrogen receptor has been quantified in competitive binding assays. The following table summarizes the available data.

CompoundReceptor SourceAssay TypeIC50 (μM)Ki (μM)Reference
This compoundRat Uterine CytosolCompetitive Binding Assay42.0177 ± 70[Laws et al., 2006]

IC50: The concentration of a substance that inhibits a biological process or response by 50%. Ki: The inhibition constant for an inhibitor; a measure of its potency.

Androgen Receptor (AR)

Several studies have investigated the potential for alkylphenols to interact with the androgen receptor (AR). While direct quantitative binding data for this compound is limited in the available literature, studies on structurally similar alkylphenols, such as 4-octylphenol (B30498) and 4-nonylphenol, have demonstrated anti-androgenic activity. These compounds can act as antagonists, binding to the AR and inhibiting the action of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This can potentially disrupt male reproductive development and function. One study on a range of alkylphenols showed that several, including 4-n-hexylphenol and 4-n-octylphenol, exerted antiandrogenic activity in a reporter gene assay.[1]

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors involved in the regulation of lipid metabolism and inflammation. Some environmental contaminants, including certain bisphenols, have been shown to interact with PPARγ. While there is a plausible structural basis for the interaction of alkylphenols with the large ligand-binding pocket of PPARs, direct experimental evidence and quantitative binding data for this compound are currently lacking in the scientific literature. Further research is needed to determine if 4-HP can bind to and modulate the activity of PPAR isoforms.

Signaling Pathways

The interaction of this compound with nuclear receptors triggers a cascade of molecular events that ultimately alter gene expression. The following diagrams illustrate the key signaling pathways.

Estrogen Receptor Signaling Pathway

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4HP This compound ER Estrogen Receptor (ERα/ERβ) 4HP->ER ER_HSP ER-HSP Complex 4HP->ER_HSP Binding Dimer ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) Dimer->ERE Binding cluster_nucleus cluster_nucleus Coactivators Coactivators ERE->Coactivators Recruitment Transcription Transcription (mRNA) Coactivators->Transcription Translation Translation (Proteins) Transcription->Translation Response Cellular Response Translation->Response

Caption: Estrogen Receptor Signaling Pathway for this compound.

Androgen Receptor Antagonism Workflow

Androgen_Receptor_Antagonism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binding 4HP This compound 4HP->AR_HSP Competitive Binding AR Androgen Receptor (AR) AR_DHT AR-DHT Complex AR_4HP AR-4HP Complex (Inactive) HSP Heat Shock Proteins AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_DHT->ARE Binding & Activation cluster_nucleus cluster_nucleus AR_4HP->ARE Binding & No Activation Transcription No Transcription

Caption: Proposed Androgen Receptor Antagonism by this compound.

PPARγ Signaling Pathway (Hypothetical Interaction)

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4HP This compound (Hypothetical Ligand) PPARg PPARγ 4HP->PPARg Binding RXR RXR PPARg->RXR Heterodimerization cluster_nucleus cluster_nucleus Heterodimer PPARγ-RXR Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) Heterodimer->PPRE Binding Transcription Transcription of Target Genes PPRE->Transcription Response Metabolic Regulation Transcription->Response

Caption: Hypothetical Interaction of this compound with the PPARγ Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the mechanism of action of compounds like this compound.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Rat uterine cytosol (source of ER)

  • [³H]-17β-estradiol (radiolabeled ligand)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxyapatite (B223615) slurry

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in assay buffer and centrifuged to obtain the cytosolic fraction containing the ER.

  • Assay Setup: A series of tubes are prepared containing a fixed concentration of [³H]-17β-estradiol and rat uterine cytosol.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the tubes. A control series with unlabeled 17β-estradiol is also prepared to generate a standard curve.

  • Incubation: The tubes are incubated to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Hydroxyapatite slurry is added to each tube to bind the receptor-ligand complexes. The slurry is then washed to remove the unbound radioligand.

  • Quantification: Scintillation cocktail is added to the washed hydroxyapatite pellets, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of bound [³H]-17β-estradiol is plotted against the concentration of the competitor. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

Androgen Receptor Reporter Gene Assay

Objective: To determine if a test compound can act as an agonist or antagonist of the androgen receptor.

Materials:

  • A suitable cell line (e.g., CHO-K1) stably transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

  • Cell culture medium and supplements.

  • Test compound (this compound).

  • A known AR agonist (e.g., DHT).

  • A known AR antagonist (e.g., flutamide).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Seeding: The transfected cells are cultured and seeded into multi-well plates.

  • Treatment:

    • Agonist Mode: Cells are treated with increasing concentrations of the test compound.

    • Antagonist Mode: Cells are co-treated with a fixed concentration of an AR agonist (e.g., DHT) and increasing concentrations of the test compound.

  • Incubation: The cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added.

  • Measurement: The luminescence is measured using a luminometer.

  • Data Analysis:

    • Agonist Mode: An increase in luminescence compared to the vehicle control indicates agonistic activity.

    • Antagonist Mode: A decrease in DHT-induced luminescence indicates antagonistic activity. EC50 (for agonists) or IC50 (for antagonists) values can be determined from the dose-response curves.

PPARγ Reporter Gene Assay

Objective: To assess the ability of a test compound to activate PPARγ.

Materials:

  • A suitable cell line (e.g., HEK293) transiently or stably co-transfected with a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) driving a reporter gene (e.g., luciferase).

  • Cell culture medium and supplements.

  • Test compound (this compound).

  • A known PPARγ agonist (e.g., rosiglitazone).

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Transfection (for transient assays) and Cell Seeding: Cells are transfected with the appropriate plasmids and seeded into multi-well plates.

  • Treatment: Cells are treated with increasing concentrations of the test compound.

  • Incubation: The plates are incubated to allow for PPARγ activation and subsequent reporter gene expression.

  • Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: An increase in luciferase activity relative to the vehicle control indicates PPARγ activation. An EC50 value can be calculated from the dose-response curve.

Conclusion

The primary and most well-characterized mechanism of action of this compound is its activity as a xenoestrogen through the binding and activation of the estrogen receptor. Quantitative data confirms this interaction, albeit with a lower affinity than the endogenous ligand, estradiol. While there is evidence to suggest that other alkylphenols possess anti-androgenic properties, specific quantitative data for this compound's interaction with the androgen receptor is lacking. Furthermore, the interaction of this compound with PPARs remains a hypothetical mechanism that requires experimental validation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the endocrine-disrupting effects of this compound and other related compounds. A deeper understanding of these mechanisms is crucial for assessing the potential risks to human health and the environment and for the development of strategies to mitigate exposure and potential harm. Further research is warranted to fill the existing data gaps, particularly concerning the androgenic and PPAR-mediated activities of this compound.

References

Toxicological Profile of 4-Heptylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 4-Heptylphenol. This guide summarizes the existing information and incorporates data from structurally related and well-studied alkylphenols, such as 4-octylphenol (B30498) and 4-nonylphenol (B119669), to provide a comprehensive overview of the potential toxicological profile. All data derived from surrogate compounds are explicitly identified.

Executive Summary

This compound is an alkylphenol that, based on available data and the toxicological profiles of related compounds, is classified as harmful if swallowed, a skin and eye irritant, and very toxic to aquatic life with long-lasting effects.[1][2] It is recognized as an endocrine-disrupting chemical, primarily due to its ability to interact with estrogen receptors.[1] While specific quantitative toxicity values for this compound are not extensively documented in publicly available literature, this guide provides a detailed examination of its known properties and infers its potential toxicological endpoints by drawing comparisons with other C4-C9 alkylphenols.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1987-50-4[1]
Molecular Formula C₁₃H₂₀O[1]
Molecular Weight 192.30 g/mol
Appearance Colorless to pale yellow liquid or solid[2]
Water Solubility 11.11 mg/L at 25°C[2]
Log P (octanol/water) 5.13 (estimated)[3]

Toxicological Data

Acute Toxicity
EndpointValueSpeciesRouteSource
LD50 (ATE) 500 mg/kgNot specifiedOral

The GHS classification of "Acute Toxicity 4 (Oral)" suggests a potential LD50 value in the range of 300 to 2000 mg/kg.[1]

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[1][2]

Repeated Dose Toxicity

No specific repeated dose toxicity studies (sub-acute, sub-chronic, or chronic) for this compound were identified. For related alkylphenols, such as 4-tert-octylphenol (B29142), repeated dose studies in rodents have identified effects on the liver, kidney, and reproductive organs.

Developmental and Reproductive Toxicity (DART)

Direct DART studies on this compound are not available. However, as an endocrine disruptor, it is presumed to have the potential to interfere with reproductive and developmental processes. Studies on other alkylphenols, like 4-nonylphenol and 4-tert-octylphenol, have demonstrated adverse effects on the reproductive systems of fish and mammals.[4]

Genotoxicity and Carcinogenicity

No specific genotoxicity or carcinogenicity studies for this compound were found in the reviewed literature. There is no harmonized classification for carcinogenicity or mutagenicity for this compound from ECHA.[5]

Ecotoxicological Data

This compound is classified as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1).[1] While specific LC50/EC50 values for this compound are not consistently reported, data for related alkylphenols indicate high toxicity to aquatic organisms.

Surrogate Data for Alkylphenols (4-Nonylphenol and 4-Octylphenol): [4]

SpeciesEndpointValue (µg/L)
Fish Acute LC5017 - 3,000
Invertebrates Acute EC5020 - 3,000
Algae Acute EC5027 - 2,500
Fish Chronic NOECas low as 6
Invertebrates Chronic NOECas low as 3.7

Endocrine Disruption

This compound is listed as an endocrine-disrupting chemical.[1] The primary mechanism of endocrine disruption for alkylphenols is their ability to mimic the natural hormone 17β-estradiol and bind to estrogen receptors (ERs), primarily ERα and ERβ. This interaction can trigger estrogenic responses and disrupt normal endocrine signaling. Some alkylphenols have also been shown to exhibit anti-androgenic activity and interfere with steroidogenesis.

Estrogenic Activity

In vitro studies on a range of alkylphenols have demonstrated their ability to bind to estrogen receptors and induce estrogen-responsive gene expression and cell proliferation.[6] The estrogenic potency of alkylphenols generally increases with the length of the alkyl chain up to a certain point.

Anti-Androgenic Activity

Some studies on alkylphenols, such as 4-octylphenol and 4-nonylphenol, have indicated potential anti-androgenic activity, where they can inhibit the action of androgens.[7][8]

Effects on Steroidogenesis

Alkylphenols have been shown to interfere with the synthesis of steroid hormones (steroidogenesis). For example, studies on 4-tert-octylphenol have demonstrated inhibition of testosterone (B1683101) production in testicular cells.[9][10]

Signaling Pathways and Mechanisms of Action

The primary signaling pathway affected by this compound, as with other estrogenic alkylphenols, is the estrogen receptor signaling pathway.

Figure 1: Estrogen Receptor Signaling Pathway for this compound.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not publicly available. However, standardized OECD guidelines are typically followed for the toxicological evaluation of chemicals. Below are generalized workflows based on these guidelines that would be applicable for assessing the toxicity of this compound.

Acute Oral Toxicity (Following OECD Guideline 423)

Acute_Oral_Toxicity_Workflow start Start dose_selection Select Starting Dose (e.g., 300 mg/kg) start->dose_selection administer Administer single oral dose to 3 animals (usually female rats) dose_selection->administer observe Observe for 14 days (mortality, clinical signs) administer->observe decision1 Mortality Outcome? observe->decision1 dose_lower Decrease dose and repeat with 3 new animals decision1->dose_lower 0-1 death stop_higher Stop test. Classify hazard. decision1->stop_higher 2-3 deaths dose_higher Increase dose and repeat with 3 new animals decision1->dose_higher 3 deaths stop_lower Stop test. Estimate LD50 > higher dose. dose_lower->administer dose_higher->administer

Figure 2: Workflow for Acute Oral Toxicity Testing.
In Vitro Estrogen Receptor Transcriptional Activation Assay (e.g., using MCF-7 cells)

ER_Activation_Assay_Workflow start Start cell_culture Culture estrogen-responsive cells (e.g., MCF-7) containing an ERE-luciferase reporter gene start->cell_culture treatment Treat cells with varying concentrations of this compound (and positive/negative controls) cell_culture->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation lysis Lyse cells and add luciferase substrate incubation->lysis measurement Measure luminescence lysis->measurement analysis Analyze data and determine EC50 for estrogenic activity measurement->analysis end End analysis->end

Figure 3: In Vitro Estrogen Receptor Activation Assay Workflow.

Conclusion

This compound is a compound of toxicological concern due to its irritant properties, aquatic toxicity, and, most notably, its endocrine-disrupting potential. While a significant data gap exists for specific quantitative toxicological endpoints for this compound, the available information and data from structurally similar alkylphenols strongly suggest a risk profile that warrants careful handling and risk management. Further research is needed to definitively characterize the complete toxicological profile of this compound, including its potential for chronic toxicity, carcinogenicity, and specific effects on reproductive and developmental health. Researchers and drug development professionals should consider the potential for estrogenic and other endocrine-disrupting effects when working with this compound.

References

An In-depth Technical Guide on the Environmental Fate and Transport of 4-Heptylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptylphenol (4-HP) is an organic compound belonging to the alkylphenol group. These compounds are used in the production of alkylphenol ethoxylates, a class of non-ionic surfactants, and are also found in produced water from oil and gas extraction[1]. Due to its potential endocrine-disrupting properties and ecotoxicity, understanding the environmental fate and transport of this compound is crucial for assessing its environmental risk and ensuring the safety of ecosystems and human health. This technical guide provides a comprehensive overview of the core physicochemical properties, environmental degradation, mobility, and bioaccumulation potential of this compound, supported by detailed experimental protocols and visual representations of key processes.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as water, soil, and air.

PropertyValueExperimental Protocol
Molecular Formula C₁₃H₂₀ONot Applicable
Molecular Weight 192.30 g/mol [2]Not Applicable
Melting Point 26 - 32 °C[3]OECD 102: Melting Point/Melting Range
Boiling Point 156 °C at 9 mmHg[1]OECD 103: Boiling Point
Density 0.9525 g/cm³[4]OECD 109: Density of Liquids and Solids
Water Solubility 9.645 mg/L at 25 °C (estimated)[5]OECD Guideline 105: Water Solubility. This method involves the saturation of water with the test substance at a constant temperature, followed by the determination of the concentration of the substance in the aqueous phase. The flask method is suitable for substances with solubilities above 10⁻² g/L, while the column elution method is used for lower solubilities[1][6][7][8][9].
Octanol-Water Partition Coefficient (log Kow) 4.5 - 4.8[2][10]OECD Guideline 107 (Shake Flask Method) or 117 (HPLC Method). The shake flask method involves partitioning the substance between n-octanol and water and measuring its concentration in each phase. The HPLC method estimates log Kow based on the retention time of the substance on a reverse-phase HPLC column calibrated with reference compounds of known log Kow values.

Environmental Fate and Degradation

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation

Biodegradation is a key process in the removal of organic contaminants from the environment. While specific biodegradation half-life data for this compound is limited, it is generally considered to be slowly biodegradable.

Experimental Protocols for Biodegradation Assessment:

  • Aerobic Biodegradation in Water: OECD Guideline 301: Ready Biodegradability and OECD Guideline 309: Aerobic Mineralisation in Surface Water can be employed. These tests measure the conversion of the test substance to CO₂ by microorganisms under aerobic conditions[10][11][12][13][14].

  • Aerobic and Anaerobic Biodegradation in Soil and Sediment: OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil and OECD Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems are used to determine the rate and pathway of degradation in these matrices[15][16][17][18][19][20][21][22][23][24]. These studies often use ¹⁴C-labeled compounds to trace the fate of the parent compound and its transformation products.

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemicals by light. The rate of photodegradation is influenced by the light absorption properties of the molecule and the quantum yield of the reaction. While specific data for this compound is scarce, studies on other alkylphenols suggest that they are susceptible to photochemical degradation[25]. The photodegradation of 4-tert-octylphenol, a structurally similar compound, has been shown to be enhanced in the presence of Fe(III) under UV irradiation[26].

Experimental Protocol for Photodegradation Assessment:

A typical experiment to determine the photodegradation quantum yield involves irradiating a solution of the compound with a light source of known wavelength and intensity. The concentration of the compound is monitored over time, and the quantum yield is calculated as the number of molecules degraded per photon absorbed.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is dependent on pH and temperature. For many organic compounds, hydrolysis can be a significant degradation pathway. However, for phenols with stable alkyl chains, the rate of hydrolysis is generally expected to be slow under environmentally relevant pH conditions (pH 4-9)[8].

Experimental Protocol for Hydrolysis Assessment:

OECD Guideline 111: Hydrolysis as a Function of pH is the standard method. The test substance is dissolved in buffered aqueous solutions at different pH values (typically 4, 7, and 9) and kept at a constant temperature. The concentration of the test substance is measured over time to determine the hydrolysis rate constant and half-life.

Environmental Transport and Mobility

The transport of this compound in the environment is primarily governed by its partitioning behavior between soil/sediment and water, and its potential for volatilization.

Soil and Sediment Sorption

The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption and lower mobility. For hydrophobic organic compounds like this compound, sorption to organic matter in soil and sediment is the dominant process.

ParameterValueExperimental Protocol
Soil Organic Carbon-Water Partitioning Coefficient (Koc) Estimated to be high due to high log KowOECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method. This method involves equilibrating a solution of the test substance with a soil sample of known organic carbon content. The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference. The distribution coefficient (Kd) is determined and then normalized to the organic carbon content to obtain Koc.
Volatilization

The potential for a chemical to volatilize from water to the atmosphere is described by its Henry's Law Constant. Given its low vapor pressure and moderate water solubility, significant volatilization of this compound from water is not expected to be a major transport pathway.

Bioaccumulation and Biotransformation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium.

ParameterValueExperimental Protocol
Bioconcentration Factor (BCF) 578 (for juvenile Atlantic cod)[10]OECD Guideline 305: Bioaccumulation in Fish: Flow-Through and Static. This test exposes fish to a constant concentration of the test substance in water. The concentration of the substance in the fish tissue and in the water is measured over time until a steady state is reached. The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water.
Biotransformation in Fish

Once absorbed by an organism, this compound can undergo biotransformation (metabolism). In fish, the primary route of metabolism for alkylphenols is conjugation with glucuronic acid, forming more water-soluble metabolites that can be more easily excreted. Studies on Atlantic cod have shown that glucuronide conjugates of this compound are the most abundant metabolites found in the bile[15]. Hydroxylation of the alkyl chain can also occur as a phase I metabolic step before conjugation[16].

Biotransformation_of_4_Heptylphenol_in_Fish This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism Hydroxylation Phase II Metabolism Phase II Metabolism This compound->Phase II Metabolism Glucuronidation Hydroxylated Metabolites Hydroxylated Metabolites Phase I Metabolism->Hydroxylated Metabolites Hydroxylated Metabolites->Phase II Metabolism Glucuronidation Glucuronide Conjugates Glucuronide Conjugates Phase II Metabolism->Glucuronide Conjugates Excretion (via Bile) Excretion (via Bile) Glucuronide Conjugates->Excretion (via Bile)

Biotransformation pathway of this compound in fish.

Environmental Analysis

The detection and quantification of this compound in environmental samples are typically performed using chromatographic techniques.

Experimental Protocols for Environmental Analysis:

  • Sample Preparation: Solid samples like soil and sediment are often extracted using methods such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction. Liquid samples may be pre-concentrated using solid-phase extraction (SPE).

  • Analytical Instrumentation:

    • Gas Chromatography-Mass Spectrometry (GC-MS): EPA Method 8270 is a widely used method for the analysis of semivolatile organic compounds, including phenols, in various environmental matrices[2][27][28][29][30]. This method provides both identification and quantification of the target analytes.

    • High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence or mass spectrometry detection is also a common technique for the analysis of alkylphenols in environmental samples.

Conceptual Model of Environmental Fate and Transport

The following diagram illustrates the key processes governing the environmental fate and transport of this compound.

Environmental_Fate_and_Transport cluster_source Source cluster_compartments Environmental Compartments cluster_processes Fate Processes Industrial Discharge Industrial Discharge Water Water Industrial Discharge->Water Produced Water Produced Water Produced Water->Water Soil_Sediment Soil_Sediment Water->Soil_Sediment Sorption Biota Biota Water->Biota Bioaccumulation Biodegradation Biodegradation Water->Biodegradation Photodegradation Photodegradation Water->Photodegradation Soil_Sediment->Water Desorption Soil_Sediment->Biodegradation Biotransformation Biotransformation Biota->Biotransformation

References

In Vitro Estrogenic Activity of 4-Heptylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro estrogenic activity of 4-Heptylphenol, a member of the alkylphenol class of compounds. This document summarizes quantitative data from key assays, details relevant experimental protocols, and visualizes the associated biological pathways and workflows to support research and development in endocrinology and toxicology.

Quantitative Data Summary

The estrogenic activity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing key metrics for assessing its potency and receptor interaction.

Table 1: Estrogen Receptor Binding Affinity of this compound

Assay TypeReceptor SourceLigandEndpointValue (µM)
Competitive Binding AssayRat Uterine Cytosol[3H]-17β-estradiolIC5042.0
Competitive Binding AssayRat Uterine Cytosol[3H]-17β-estradiolKi177 ± 70

IC50: The concentration of a substance that inhibits a specific biological or biochemical function by 50%. Ki: The inhibition constant for an inhibitor; a measure of the affinity of the inhibitor for the enzyme.

Table 2: Estrogenic Activity of this compound in a Reporter Gene Assay

Assay TypeOrganism/Cell LineReporter SystemEndpointConcentration for Significant Response
Yeast Estrogen Screen (YES)Saccharomyces cerevisiaehER-lacZEstrogenic Activity1 x 10⁻⁵ M (for 4-n-heptylphenol)[1]

Note: Data for the Yeast Estrogen Screen (YES) assay was available for the straight-chain isomer, 4-n-heptylphenol. This assay demonstrated a significant estrogenic response at the specified concentration.[1]

Table 3: Estrogenic Activity of this compound in Cell Proliferation Assay

Assay TypeCell LineEndpointValue
E-SCREEN (MCF-7 Cell Proliferation)MCF-7EC50 / RPEData not available

EC50: The concentration of a drug, antibody, or toxicant that induces a response halfway between the baseline and maximum after a specified exposure time. RPE: Relative Proliferative Effect.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the estrogenic activity of this compound are provided below.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol ([³H]-E2), for binding to the estrogen receptor (ER).

Principle: The assay measures the displacement of [³H]-E2 from the ER by the test compound. A higher affinity of the test compound for the ER results in a lower concentration required to displace the radiolabeled E2.

Detailed Protocol:

  • Preparation of ER-rich Cytosol:

    • Uteri from ovariectomized rats are homogenized in a cold buffer (e.g., Tris-EDTA buffer).

    • The homogenate is centrifuged at a low speed to remove cellular debris.

    • The resulting supernatant is then ultracentrifuged to pellet the microsomal fraction, leaving the cytosol containing the soluble estrogen receptors.

    • The protein concentration of the cytosol is determined using a standard protein assay.

  • Competitive Binding Incubation:

    • A constant amount of uterine cytosol and a fixed concentration of [³H]-E2 are incubated with increasing concentrations of unlabeled this compound or a reference estrogen (e.g., 17β-estradiol).

    • Control tubes are included for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

    • The incubation is typically carried out at 4°C overnight to reach equilibrium.

  • Separation of Bound and Unbound Ligand:

    • Hydroxyapatite (HAP) slurry is added to the incubation tubes to adsorb the ER-ligand complexes.

    • The tubes are centrifuged, and the supernatant containing the unbound ligand is discarded.

    • The HAP pellet is washed multiple times with a cold buffer to remove any remaining unbound ligand.

  • Quantification:

    • A scintillation cocktail is added to the HAP pellet, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • The amount of specifically bound [³H]-E2 is calculated by subtracting the non-specific binding from the total binding.

    • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2) is determined from this curve.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

E-SCREEN (Estrogen-Stimulated Cell Proliferation) Assay

This assay measures the proliferative response of the estrogen-responsive human breast cancer cell line, MCF-7, to estrogenic compounds.

Principle: MCF-7 cells are estrogen-dependent for their proliferation. The E-SCREEN assay quantifies the increase in cell number after exposure to a test compound.

Detailed Protocol:

  • Cell Culture and Plating:

    • MCF-7 cells are maintained in a growth medium supplemented with fetal bovine serum (FBS).

    • Prior to the assay, the cells are cultured in a medium containing charcoal-dextran-stripped FBS to remove endogenous estrogens.

    • Cells are then seeded into multi-well plates at a specific density.

  • Treatment:

    • After allowing the cells to attach, the medium is replaced with a fresh medium containing various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control (e.g., ethanol (B145695) or DMSO).

    • The cells are incubated for a defined period, typically 6 days, to allow for cell proliferation.

  • Quantification of Cell Proliferation:

    • At the end of the incubation period, the cell number is quantified using a suitable method, such as:

      • Sulforhodamine B (SRB) assay: This colorimetric assay measures total protein content, which is proportional to cell number.

      • Direct cell counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • A dose-response curve is generated by plotting the cell number or absorbance against the logarithm of the test compound concentration.

    • The proliferative effect (PE) is calculated as the ratio of the maximum cell number in the treated wells to the cell number in the vehicle control wells.

    • The relative proliferative effect (RPE) can be calculated by comparing the PE of the test compound to the PE of 17β-estradiol.

    • The EC50 value, the concentration that produces 50% of the maximal proliferative response, is determined from the dose-response curve.

Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect estrogenic compounds.

Principle: The yeast cells are engineered to express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs). When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to a measurable output.

Detailed Protocol:

  • Yeast Culture Preparation:

    • The recombinant yeast strain is grown in a suitable culture medium to a specific optical density.

  • Assay Incubation:

    • In a multi-well plate, the yeast culture is exposed to serial dilutions of this compound, a positive control (17β-estradiol), and a negative control.

    • A chromogenic substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside [CPRG] for β-galactosidase) is included in the assay medium.

    • The plates are incubated for a defined period (e.g., 2-3 days) to allow for receptor binding, reporter gene expression, and the enzymatic reaction.

  • Measurement of Reporter Activity:

    • The activity of the reporter enzyme is quantified by measuring the color change of the substrate using a spectrophotometer at a specific wavelength.

  • Data Analysis:

    • A dose-response curve is constructed by plotting the absorbance against the logarithm of the test compound concentration.

    • The EC50 value, the concentration that induces a response halfway between the baseline and the maximum, is determined from this curve.

    • The estrogenic potency of the test compound can be expressed relative to that of 17β-estradiol.

Visualizations

The following diagrams illustrate the key biological pathways and experimental workflows relevant to the in vitro assessment of this compound's estrogenic activity.

EstrogenSignalingPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4HP This compound ER Estrogen Receptor (ER) 4HP->ER Binding ER_HSP ER-HSP Complex ER->ER_HSP ER_4HP ER-4HP Complex ER->ER_4HP HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation Dimer ER Dimer ER_4HP->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & Binding Gene Target Gene ERE->Gene Transcription Initiation mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Genomic estrogen signaling pathway activated by this compound.

ExperimentalWorkflow cluster_assays In Vitro Assays cluster_endpoints Quantitative Endpoints cluster_analysis Data Analysis & Interpretation Binding Competitive ER Binding Assay IC50_Ki IC50 / Ki Binding->IC50_Ki Proliferation E-SCREEN (MCF-7 Proliferation) EC50_RPE EC50 / RPE Proliferation->EC50_RPE Reporter YES Assay (Reporter Gene) EC50_REP EC50 / REP Reporter->EC50_REP DoseResponse Dose-Response Curves IC50_Ki->DoseResponse EC50_RPE->DoseResponse EC50_REP->DoseResponse Potency Potency Assessment DoseResponse->Potency Risk Potential Endocrine Disruption Risk Potency->Risk start Test Compound: This compound start->Binding start->Proliferation start->Reporter

Caption: Experimental workflow for assessing the estrogenic activity of this compound.

References

Biodegradation of 4-Heptylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific biodegradation pathways of 4-heptylphenol is limited. The information presented in this guide is a synthesized overview based on the microbial degradation of structurally similar long-chain 4-n-alkylphenols by various bacteria, primarily from the Pseudomonas and Sphingomonas genera. The proposed pathways and experimental protocols are representative and may require optimization for this compound.

Introduction

This compound is an organic compound belonging to the class of alkylphenols. These compounds are of environmental concern due to their potential toxicity and endocrine-disrupting properties. Understanding the microbial biodegradation of this compound is crucial for developing effective bioremediation strategies for contaminated sites. This technical guide provides an in-depth overview of the putative biodegradation pathways of this compound, supported by experimental methodologies and quantitative data from studies on related compounds.

Proposed Aerobic Biodegradation Pathway of this compound

The aerobic biodegradation of linear 4-n-alkylphenols is typically initiated by the enzymatic hydroxylation of the aromatic ring, followed by ring cleavage. Based on studies of similar compounds by Pseudomonas species, a plausible metabolic pathway for this compound is proposed.[1][2][3][4][5]

The initial step is catalyzed by a multicomponent phenol (B47542) hydroxylase (mPH) , which hydroxylates this compound to form 4-heptylcatechol . This intermediate is then subject to ring cleavage by catechol 2,3-dioxygenase (C23O) , a key enzyme in the meta-cleavage pathway.[1][2] This cleavage results in the formation of 2-hydroxy-6-oxo-nona-2,4-dienoic acid . Subsequent enzymatic reactions further break down this intermediate into smaller molecules that can enter the central metabolic pathways of the microorganism, such as the Krebs cycle, for complete mineralization to carbon dioxide and water.

Signaling Pathway Diagram

Biodegradation_Pathway cluster_pathway Proposed Aerobic Biodegradation Pathway of this compound 4_Heptylphenol This compound 4_Heptylcatechol 4-Heptylcatechol 4_Heptylphenol->4_Heptylcatechol Phenol Hydroxylase (mPH) (lapKLMNOP) Ring_Cleavage_Product 2-Hydroxy-6-oxo-nona-2,4-dienoic acid 4_Heptylcatechol->Ring_Cleavage_Product Catechol 2,3-Dioxygenase (C23O) (lapB) Intermediates Further Intermediates Ring_Cleavage_Product->Intermediates Hydrolase, etc. (lapCEHIFG) TCA_Cycle TCA Cycle Intermediates->TCA_Cycle

Caption: Proposed aerobic biodegradation pathway of this compound.

Anaerobic Biodegradation of 4-Alkylphenols

Anaerobic degradation of some 4-n-alkylphenols has been observed in nitrate-reducing conditions.[6] This pathway involves the oxidation of the alpha-carbon of the alkyl chain. For instance, 4-n-propylphenol is metabolized to 4'-hydroxypropiophenone (B143161) and 4-n-butylphenol to 4'-hydroxybutyrophenone.[6] While not directly studied for this compound, this suggests a potential anaerobic degradation route involving the initial oxidation of the heptyl chain.

Quantitative Data on Alkylphenol Biodegradation

CompoundOrganismInitial ConcentrationDegradation TimeDegradation EfficiencyReference
4-n-AmylphenolPseudomonas veronii INA06Not specifiedNot specifiedGrowth observed
4-n-HexylphenolPseudomonas veronii INA06Not specifiedNot specifiedGrowth observed[3]
4-n-ButylphenolPseudomonas veronii nBP50.5 mM5 hours100%[4]
4-n-Alkylphenols (C1-C5)Pseudomonas sp. KL28Not specifiedNot specifiedGrowth observed[1]

Experimental Protocols

Detailed experimental protocols for the biodegradation of this compound are not available. The following sections provide representative methodologies for the key experiments involved in studying the degradation of similar long-chain alkylphenols.

Isolation and Cultivation of Degrading Bacteria

A representative protocol for enriching and isolating bacteria capable of degrading long-chain alkylphenols is as follows:

  • Enrichment:

    • Inoculate a mineral salts medium (MSM) containing the target alkylphenol (e.g., 4-n-butylphenol at 0.1 mM) as the sole carbon source with an environmental sample (e.g., activated sludge, contaminated soil).[4]

    • Incubate the culture at 28°C on a rotary shaker at 120 rpm.[4]

    • Periodically transfer an aliquot of the culture to fresh MSM with an increased concentration of the alkylphenol (e.g., 0.2, 0.3, 0.5 mM in subsequent subcultures).[4]

  • Isolation:

    • After several rounds of enrichment, spread dilutions of the culture onto MSM agar (B569324) plates containing the alkylphenol as the sole carbon source.

    • Incubate the plates until colonies appear.

    • Isolate individual colonies and purify them by repeated streaking on fresh plates.

  • Cultivation for Degradation Assays:

    • Grow the isolated strain in MSM containing the target alkylphenol (e.g., 1.0 mM 4-n-butylphenol) to the late logarithmic phase.[4]

    • Harvest the cells by centrifugation (e.g., 9,600 x g, 4°C, 10 min) and wash them twice with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).[4]

    • These washed cells can be used for whole-cell degradation assays.

Enzyme Activity Assays

5.2.1. Phenol Hydroxylase Assay

The activity of phenol hydroxylase can be determined by measuring the substrate-dependent consumption of oxygen or the oxidation of NADPH. A common method involves monitoring the decrease in absorbance at 340 nm due to NADPH oxidation.

  • Reaction Mixture: A typical assay mixture contains potassium phosphate buffer, FAD, NADPH, and the cell-free extract.

  • Procedure: The reaction is initiated by adding the phenolic substrate. The rate of NADPH oxidation is monitored spectrophotometrically at 340 nm.

5.2.2. Catechol 2,3-Dioxygenase Assay

The activity of catechol 2,3-dioxygenase is typically measured spectrophotometrically by monitoring the formation of the meta-cleavage product, 2-hydroxymuconic semialdehyde, which has a characteristic absorbance maximum at 375 nm.[7][8][9][10][11]

  • Reaction Mixture: A standard assay mixture contains potassium phosphate buffer (e.g., 100 mM, pH 7.5) and the cell-free extract.[10]

  • Procedure: The reaction is started by the addition of the catechol substrate (e.g., 330 µM catechol). The increase in absorbance at 375 nm is measured over time.[10] One unit of enzyme activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[11]

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Experimental Workflow for Biodegradation Studies Enrichment Enrichment Culture (Mineral Salts Medium + 4-Alkylphenol) Isolation Isolation of Pure Culture (Agar Plates) Enrichment->Isolation Cultivation Cultivation of Isolate (Liquid Culture) Isolation->Cultivation Degradation_Assay Degradation Assay (Whole Cells or Cell-Free Extract) Cultivation->Degradation_Assay Enzyme_Assay Enzyme Activity Assays (Spectrophotometry) Cultivation->Enzyme_Assay Analysis Analysis of Metabolites (GC-MS, HPLC) Degradation_Assay->Analysis

Caption: A generalized workflow for studying alkylphenol biodegradation.

Conclusion

The biodegradation of this compound is likely to proceed through pathways similar to those observed for other long-chain 4-n-alkylphenols, primarily involving initial hydroxylation of the aromatic ring followed by meta-cleavage of the resulting catechol. Bacteria from the genus Pseudomonas are promising candidates for mediating this degradation. While specific data for this compound is currently lacking, the methodologies and pathways described for related compounds provide a solid foundation for future research in this area. Further studies are needed to elucidate the precise metabolic intermediates, enzymatic machinery, and genetic regulation involved in the microbial degradation of this compound.

References

4-Heptylphenol as an Endocrine Disruptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Heptylphenol, a member of the alkylphenol class of organic compounds, is recognized as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that can interfere with the body's endocrine system, leading to adverse health effects. This technical guide provides an in-depth analysis of this compound's endocrine-disrupting properties, focusing on its interactions with key nuclear receptors and its impact on steroidogenesis. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways involved, offering a comprehensive resource for the scientific community.

Introduction

Alkylphenols, including this compound, are used in the manufacturing of various industrial and consumer products, leading to their widespread presence in the environment.[1] Concerns over their potential to mimic or antagonize the actions of endogenous hormones have prompted extensive research into their endocrine-disrupting capabilities.[2] this compound, characterized by a seven-carbon alkyl chain attached to a phenol (B47542) group, exhibits properties that allow it to interact with hormonal signaling pathways, primarily through nuclear receptors.[3] This guide will focus on the estrogenic, anti-androgenic, and steroidogenesis-altering effects of this compound.

Quantitative Data on Endocrine Disruption

The endocrine-disrupting potential of this compound and related alkylphenols has been quantified through various in vitro assays. The following tables summarize key data points, providing a comparative overview of their activity.

Table 1: Estrogen Receptor Binding Affinity of this compound and Comparative Alkylphenols [4]

CompoundReceptor SourceAssay TypeIC50 (μM)Relative Binding Affinity (RBA, %)
This compound Rat Uterine CytosolCompetitive Binding177 ± 70 0.003
4-tert-OctylphenolRat Uterine CytosolCompetitive Binding37.00.015
4-NonylphenolRat Uterine CytosolCompetitive Binding1.80.3
17β-EstradiolRat Uterine CytosolCompetitive Binding0.0053100

IC50 (Median Inhibitory Concentration) is the concentration of a substance that inhibits 50% of the binding of a radiolabeled ligand to its receptor. A lower IC50 indicates a higher binding affinity. RBA (Relative Binding Affinity) is calculated as (IC50 of 17β-Estradiol / IC50 of test compound) x 100.

Table 2: Anti-Androgenic Activity of Alkylphenols (Data for this compound not available, comparative compounds shown) [5]

CompoundAssay TypeCell LineIC50 (μM)
4-OctylphenolAndrogen Receptor Reporter Gene AssayCV-19.71 ± 3.82
4-NonylphenolAndrogen Receptor Reporter Gene AssayCV-12.02 ± 0.90
Flutamide (Positive Control)Androgen Receptor Reporter Gene AssayCV-10.102 ± 0.035

IC50 in this context is the concentration that causes a 50% inhibition of the androgen-induced reporter gene activity.

Table 3: Effects of Alkylphenols on Steroidogenesis in H295R cells (Data for this compound not available, comparative data shown)

CompoundEffect on Testosterone (B1683101) ProductionEffect on Estradiol (B170435) ProductionReference
4-NonylphenolInhibitionInhibition[6]
4-tert-OctylphenolInhibitionInhibition[6]

Further quantitative data on the specific effects of this compound on steroid hormone production are limited.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of endocrine-disrupting potential. The following sections outline the key experimental protocols used to generate the data presented above.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the estrogen receptor (ER).

Methodology:

  • Preparation of Receptor Source: Uterine cytosol from ovariectomized rats is commonly used as a source of estrogen receptors.[4]

  • Competitive Binding: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E₂) is incubated with the uterine cytosol in the presence of varying concentrations of the test compound (this compound).

  • Separation of Bound and Free Ligand: After incubation, unbound ligand is removed, typically by charcoal-dextran treatment or hydroxylapatite precipitation.

  • Quantification: The amount of radiolabeled estradiol bound to the receptor is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol is determined as the IC50 value. The Relative Binding Affinity (RBA) is then calculated relative to 17β-estradiol.

Experimental Workflow for Estrogen Receptor Competitive Binding Assay

G prep Prepare Rat Uterine Cytosol (ER source) incubate Incubate ER, [3H]-E2, and this compound prep->incubate radiolabel Prepare [3H]-17β-Estradiol radiolabel->incubate test_compound Prepare Serial Dilutions of this compound test_compound->incubate separation Separate Bound and Free Ligand incubate->separation quantify Quantify Bound Radioactivity (Scintillation Counting) separation->quantify analysis Calculate IC50 and RBA quantify->analysis

Caption: Workflow for determining estrogen receptor binding affinity.

Androgen Receptor Transcriptional Activation Assay

Objective: To determine if a test compound can act as an androgen receptor (AR) agonist or antagonist.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., CHO-K1, CV-1) is stably or transiently transfected with an androgen receptor expression vector and a reporter gene construct containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).[5][7]

  • Compound Exposure:

    • Agonist Assay: Cells are exposed to varying concentrations of the test compound.

    • Antagonist Assay: Cells are co-exposed to a known AR agonist (e.g., dihydrotestosterone (B1667394), DHT) and varying concentrations of the test compound.

  • Incubation: Cells are incubated for a sufficient period to allow for gene transcription and protein expression.

  • Reporter Gene Assay: The activity of the reporter gene product (e.g., luciferase) is measured.

  • Data Analysis:

    • An increase in reporter gene activity indicates agonistic activity.

    • A decrease in DHT-induced reporter gene activity indicates antagonistic activity. The IC50 for antagonism is calculated.

Logical Flow for Androgen Receptor Activity Screening

G start Test Compound (4-Alkylphenol) agonist_assay Agonist Assay: Expose cells to compound start->agonist_assay antagonist_assay Antagonist Assay: Expose cells to DHT + compound start->antagonist_assay measure_agonist Measure Reporter Gene Activity agonist_assay->measure_agonist measure_antagonist Measure Reporter Gene Activity antagonist_assay->measure_antagonist result_agonist No Increase in Activity (No Agonism) measure_agonist->result_agonist result_antagonist Decrease in Activity? (Antagonism) measure_antagonist->result_antagonist

Caption: Screening workflow for androgen receptor agonism and antagonism.

H295R Steroidogenesis Assay

Objective: To assess the effect of a test compound on the production of steroid hormones.

Methodology:

  • Cell Culture: The human adrenocortical carcinoma cell line H295R is cultured. These cells express most of the key enzymes required for steroidogenesis.[6][8]

  • Compound Exposure: Cells are exposed to a range of concentrations of the test compound for a defined period (e.g., 48 hours).

  • Hormone Extraction: The culture medium is collected, and steroid hormones are extracted.

  • Hormone Quantification: The concentrations of key steroid hormones, such as testosterone and estradiol, are measured using techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The changes in hormone production in treated cells are compared to a solvent control to determine if the test compound stimulates or inhibits steroidogenesis.

Signaling Pathways

This compound and other xenoestrogens primarily exert their effects by interacting with nuclear receptor signaling pathways.

Estrogen Receptor Signaling

This compound can act as an estrogen receptor agonist, mimicking the effects of endogenous estrogens. This can occur through both genomic and non-genomic pathways.

  • Genomic Pathway: this compound binds to the estrogen receptor (ERα or ERβ) in the cytoplasm or nucleus. The ligand-receptor complex then dimerizes and binds to estrogen response elements (EREs) on the DNA, leading to the transcription of estrogen-responsive genes. This process is relatively slow, taking hours to days.

  • Non-Genomic Pathway: Some evidence suggests that xenoestrogens can also initiate rapid signaling events from membrane-associated estrogen receptors. This can lead to the activation of various kinase cascades, such as the MAPK/ERK pathway, and a rapid increase in intracellular calcium levels. These non-genomic effects can occur within seconds to minutes.

Estrogen Receptor Signaling Pathways

G cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway HP_genomic This compound ER_cyto ER (cytoplasm) HP_genomic->ER_cyto ER_dimer ER Dimerization ER_cyto->ER_dimer ERE Binds to ERE in Nucleus ER_dimer->ERE transcription Gene Transcription ERE->transcription HP_nongenomic This compound mER Membrane ER HP_nongenomic->mER kinase_cascade Kinase Cascade (e.g., MAPK/ERK) mER->kinase_cascade ca_influx Ca2+ Influx mER->ca_influx cellular_response Rapid Cellular Response kinase_cascade->cellular_response ca_influx->cellular_response

Caption: Genomic and non-genomic estrogen receptor signaling pathways.

Androgen Receptor Antagonism

Several alkylphenols have been shown to act as androgen receptor (AR) antagonists.[5][7] They compete with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the AR. By binding to the AR, they prevent its proper activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes. This can disrupt male reproductive development and function.

Androgen Receptor Antagonism by 4-Alkylphenols

G cluster_normal Normal Androgen Signaling cluster_antagonism Antagonism by 4-Alkylphenol DHT DHT AR_cyto_normal AR (cytoplasm) DHT->AR_cyto_normal AR_active Activated AR AR_cyto_normal->AR_active AR_nucleus AR Translocation to Nucleus AR_active->AR_nucleus ARE_binding Binds to ARE AR_nucleus->ARE_binding gene_exp Androgen-Responsive Gene Expression ARE_binding->gene_exp Alkylphenol 4-Alkylphenol AR_cyto_antagonist AR (cytoplasm) Alkylphenol->AR_cyto_antagonist inhibition Inhibition of AR Activation and Translocation AR_cyto_antagonist->inhibition no_gene_exp No Gene Expression inhibition->no_gene_exp

Caption: Mechanism of androgen receptor antagonism by 4-alkylphenols.

Interaction with Other Nuclear Receptors

The endocrine-disrupting effects of this compound may extend beyond estrogen and androgen receptors. However, data on its interaction with other nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs) and thyroid hormone receptors (TRs), are limited. Some studies have shown that other phenols and endocrine disruptors can interact with these receptors, suggesting a potential for this compound to do so as well, though further research is needed.[9][10]

Conclusion

This compound is an endocrine disruptor with demonstrated estrogenic activity.[4] While specific quantitative data on its anti-androgenic and steroidogenesis-disrupting effects are not as readily available as for other alkylphenols, the existing evidence for this class of compounds suggests that this compound likely possesses these properties as well. Its ability to interact with critical hormonal signaling pathways highlights the need for continued research to fully characterize its potential risks to human and environmental health. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations and a deeper understanding of the molecular mechanisms underlying the endocrine-disrupting effects of this compound. This information is vital for researchers, scientists, and drug development professionals in assessing the safety of chemicals and developing strategies to mitigate the impact of endocrine disruptors.

References

4-Heptylphenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides the fundamental molecular properties of 4-Heptylphenol, a compound of interest to researchers and professionals in drug development and chemical sciences.

Core Molecular Data

The essential molecular details of this compound are summarized below. This information is critical for experimental design, analytical characterization, and theoretical modeling.

ParameterValueSource
Molecular Formula C13H20O[1][2][3][4][5]
Molecular Weight 192.30 g/mol [1][4]
Alternate Molecular Weight 192.2973[2][3]

The molecular formula C13H20O indicates the composition of the molecule, which consists of thirteen carbon atoms, twenty hydrogen atoms, and one oxygen atom.[1][2][3][4][5] The slight variation in molecular weight values is attributable to differences in calculation methods and the isotopic abundances used. The value of 192.30 g/mol is a commonly cited figure.[1][4]

Due to the nature of the requested information, which pertains to the fundamental and static properties of a chemical compound, detailed experimental protocols for determining these values are not applicable in this context. Similarly, signaling pathways or experimental workflows, which are typically associated with biological or dynamic processes, are not relevant to the molecular weight and formula of this compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-Heptylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptylphenol is an alkylphenol of significant interest due to its classification as an endocrine-disrupting chemical (EDC). Its presence in environmental and biological samples necessitates sensitive and reliable analytical methods for detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for environmental monitoring, toxicological studies, and ensuring the safety of pharmaceutical and consumer products.

Analytical Methods Overview

The selection of an analytical method for this compound detection depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The three most common and effective techniques are:

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers good sensitivity and selectivity for phenolic compounds. The native fluorescence of the phenol (B47542) group allows for detection without the need for derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique that provides excellent separation and identification capabilities. Derivatization is often employed to improve the volatility and chromatographic behavior of this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method, particularly suitable for complex matrices and trace-level detection. It combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the typical quantitative performance parameters for the analysis of alkylphenols, including this compound, using the described analytical methods. The data presented is a synthesis from various studies on this compound and structurally similar long-chain alkylphenols, providing a reliable basis for method selection and comparison.

ParameterHPLC-FLDGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 1 µg/L0.01 - 0.5 µg/L0.001 - 0.1 µg/L
Limit of Quantification (LOQ) 0.3 - 3 µg/L0.03 - 1.5 µg/L0.003 - 0.3 µg/L
**Linearity (R²) **> 0.99> 0.99> 0.99
Accuracy (Recovery %) 85 - 110%80 - 115%90 - 110%
Precision (RSD %) < 10%< 15%< 10%
Sample Throughput ModerateModerate to HighHigh
Matrix Effect Low to ModerateLow (with appropriate cleanup)Moderate to High (can be mitigated with isotopic internal standards)

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction and concentration of this compound from water samples prior to chromatographic analysis.[1]

Materials:

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Equilibrate the cartridge with 10 mL of deionized water adjusted to pH 2 with HCl. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Adjust the pH of the water sample (e.g., 500 mL) to 2 with HCl.

    • Pass the sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes.

  • Elution:

    • Elute the retained this compound with 5-10 mL of dichloromethane or a suitable solvent mixture (e.g., acetone/hexane).

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase for HPLC analysis or a suitable solvent for GC analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Serum, Plasma)

This protocol is suitable for the extraction of this compound from biological matrices.[2]

Materials:

Procedure:

  • Protein Precipitation & Extraction:

    • To 1 mL of serum or plasma, add 2 mL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Lipid Removal:

    • Transfer the supernatant to a new tube.

    • Add 2 mL of hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

    • Discard the upper hexane layer (containing lipids). Repeat this step for thorough lipid removal.

  • Concentration:

    • Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a known volume (e.g., 200 µL) of mobile phase for LC-MS/MS analysis.

HPLC-FLD Analysis Protocol

Instrumentation:

  • HPLC system with a fluorescence detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation wavelength: 225 nm, Emission wavelength: 305 nm.

Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for phenol analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Derivatization (optional but recommended):

  • Derivatize the extracted sample with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (B98337) (TMS) ether.

Chromatographic Conditions:

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-400) for identification or Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of derivatized this compound.

Quantification:

  • Use an internal standard (e.g., a deuterated analog) added before sample preparation.

  • Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus concentration.

LC-MS/MS Analysis Protocol

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a low percentage of B, which is increased over the run to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard for high selectivity and sensitivity.

Quantification:

  • Use a stable isotope-labeled internal standard (e.g., this compound-d4) for accurate quantification.

  • Construct a calibration curve based on the peak area ratio of the analyte to the internal standard versus concentration.

Mandatory Visualization

Signaling Pathway of Estrogenic Activity of this compound

This compound, as an endocrine disruptor, can mimic the action of endogenous estrogens, primarily 17β-estradiol, by binding to estrogen receptors (ERα and ERβ). This can lead to the activation of genomic and non-genomic signaling pathways, ultimately affecting gene expression and cellular responses.

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4HP This compound ER_cyto Estrogen Receptor (ERα / ERβ) 4HP->ER_cyto Binds ER_mem Membrane Estrogen Receptor (e.g., GPER) Kinase_Cascade Kinase Cascades (e.g., MAPK/ERK, PI3K/Akt) ER_mem->Kinase_Cascade Activates (Non-genomic) HSP Heat Shock Proteins ER_cyto->HSP Dissociation ER_dimer ER Dimer ER_cyto->ER_dimer Dimerization Cellular_Response Altered Cellular Responses Kinase_Cascade->Cellular_Response Leads to ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates (Genomic) Gene_Transcription->Cellular_Response Results in

Caption: Estrogenic signaling pathway of this compound.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound in environmental or biological samples involves several key steps from sample collection to data analysis.

Experimental_Workflow Sample_Collection Sample Collection (Water, Serum, etc.) Sample_Preparation Sample Preparation (SPE or LLE) Sample_Collection->Sample_Preparation Analysis Chromatographic Analysis (HPLC, GC, or LC-MS/MS) Sample_Preparation->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Caption: General experimental workflow for this compound analysis.

References

Application Note: Quantitative Analysis of 4-Heptylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 4-Heptylphenol in environmental and biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates a robust sample preparation procedure involving Solid-Phase Extraction (SPE) followed by GC-MS analysis. This document provides comprehensive experimental parameters, quantitative data, and visual representations of the workflow and the mass spectral fragmentation of this compound, intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an alkylphenol of significant interest due to its prevalence as an environmental contaminant and its potential endocrine-disrupting properties. Accurate and reliable quantification of this compound in various samples is crucial for environmental monitoring, toxicology studies, and in the context of drug development where related phenolic compounds may be present. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound with high sensitivity and specificity. This application note outlines a validated GC-MS method for the determination of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for different sample matrices.

Materials:

  • Water sample (e.g., river water, wastewater) or biological fluid extract.

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Ethyl acetate (B1210297) or Acetone (B3395972) (HPLC grade)

  • C18 SPE cartridges

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Glass vials with PTFE-lined caps

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load 100 mL of the aqueous sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar substances.

  • Cartridge Drying: Dry the cartridge thoroughly under a vacuum for 10-15 minutes or by passing a stream of nitrogen gas to remove residual water.

  • Elution: Elute the retained this compound with 5 mL of ethyl acetate or acetone into a clean collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath at 35-40°C.

  • Sample Transfer: Transfer the concentrated sample to a 1.5 mL GC autosampler vial for analysis.

GC-MS Operating Conditions

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 7000D TQ MS or similar).

GC Parameters:

  • GC Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Injector: Splitless mode at 280 °C.[1]

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 280 °C at 5 °C/min, hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

MS Parameters:

  • MS Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-350 m/z) for qualitative confirmation.

  • SIM Ions for this compound:

    • Quantifier Ion: m/z 107

    • Qualifier Ions: m/z 192, 91

Data Presentation

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

ParameterValueNotes
Molecular Formula C₁₃H₂₀O
Molecular Weight 192.3 g/mol
Retention Time (Approx.) 18-20 minDependent on the specific GC column and conditions.
Molecular Ion (M⁺) m/z 192Represents the intact ionized molecule.
Base Peak m/z 107Most abundant fragment ion, ideal for quantification.
Key Fragment Ions m/z 91, 77Characteristic fragments aiding in identification.
Limit of Detection (LOD) 0.01 - 5 µg/LMay vary with instrument sensitivity and matrix effects.[1]
Limit of Quantification (LOQ) 0.05 - 15 µg/LTypically 3-5 times the LOD.[1]
Linearity (R²) ≥ 0.997Over a defined concentration range.[1]
Recovery 80 - 120%Dependent on sample matrix and extraction efficiency.[1]
Precision (RSD) < 10%For replicate measurements.[1]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample (100 mL) Condition Condition C18 SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Organic Solvent Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate GC_Vial Transfer to GC Vial Concentrate->GC_Vial Inject Inject 1 µL into GC-MS GC_Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect Identify Identify by Retention Time & Fragments Detect->Identify Quantify Quantify using m/z 107 Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound analysis.

fragmentation_pathway M This compound (m/z 192) F1 [C₇H₇O]⁺ (m/z 107) Base Peak M->F1 - C₆H₁₃ F2 [C₇H₇]⁺ (m/z 91) F1->F2 - O F3 [C₆H₅]⁺ (m/z 77) F2->F3 - CH₂

Caption: Mass fragmentation of this compound.

Results and Discussion

The described GC-MS method provides excellent chromatographic separation and mass spectrometric identification of this compound. The use of a 5% phenyl-methylpolysiloxane column results in good peak shape and resolution. The retention time for this compound is consistently observed within the 18-20 minute window under the specified oven temperature program.

The electron ionization of this compound yields a distinct molecular ion at m/z 192. The most prominent fragmentation pathway involves a benzylic cleavage, resulting in the loss of a hexyl radical (C₆H₁₃) to form the highly stable hydroxybenzyl cation at m/z 107. This fragment is the base peak in the mass spectrum and is therefore recommended as the quantifier ion in SIM mode for achieving maximum sensitivity and selectivity. Further fragmentation of the m/z 107 ion can lead to the formation of the tropylium (B1234903) ion at m/z 91. The presence and relative abundance of these characteristic ions provide a high degree of confidence in the identification of this compound.

The quantitative performance of the method, as summarized in the data table, demonstrates its suitability for trace-level analysis in complex matrices. The linearity of the method is excellent, with a correlation coefficient (R²) consistently exceeding 0.997 over typical calibration ranges. The solid-phase extraction protocol provides high recovery rates, ensuring accurate quantification.

Conclusion

The GC-MS method detailed in this application note is a robust, sensitive, and reliable approach for the quantitative determination of this compound. The combination of an efficient SPE sample preparation protocol and the high selectivity of GC-MS in SIM mode allows for the accurate measurement of this compound at low concentrations in various sample types. This method is well-suited for applications in environmental monitoring, food safety, and toxicological research.

References

Application Note: High-Performance Liquid Chromatography Analysis of 4-Heptylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptylphenol is an alkylphenol of significant interest due to its prevalence as an environmental contaminant and its potential endocrine-disrupting properties. Accurate and robust analytical methods are essential for monitoring its presence in various matrices and for toxicological and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and widely accessible technique for the quantification of this compound. This application note provides a detailed protocol for the analysis of this compound, including sample preparation, HPLC conditions, and method validation parameters.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the HPLC analysis of alkylphenols, such as this compound. The data presented is representative of a validated method for structurally similar compounds and serves as a benchmark for performance.[1]

Table 1: HPLC Method Validation Parameters

ParameterSpecification
Linearity (r²)≥ 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 5%

Table 2: Representative Quantitative Results for Alkylphenol Analysis

ParameterResult
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)0.9995
LOD0.05 µg/L
LOQ0.15 µg/L
Mean Recovery (from spiked water samples)95.8%
Intra-day Precision (% RSD)2.5%
Inter-day Precision (% RSD)4.2%

Experimental Protocols

This section details the methodology for the HPLC analysis of this compound.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of this compound from aqueous samples.

  • Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.

  • Acidification: Adjust the pH of the sample to approximately 3.0-3.5 with a suitable acid (e.g., hydrochloric acid).

  • Extraction: Transfer the acidified sample to a 250 mL separatory funnel. Add 30 mL of dichloromethane (B109758) and shake vigorously for 2 minutes.[1][2] Allow the layers to separate.

  • Solvent Collection: Drain the lower organic layer into a clean flask.

  • Repeat Extraction: Perform the extraction step two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.

  • Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 1 mL of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[1]

High-Performance Liquid Chromatography (HPLC) Conditions

The following HPLC conditions are recommended for the analysis of this compound.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30 v/v) with 0.1% phosphoric acid. The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection: 275 nm.

Calibration
  • Stock Standard Solution: Prepare a stock solution of this compound (1000 µg/mL) in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity of the curve should be verified by a correlation coefficient (r²) of ≥ 0.999.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SampleCollection Sample Collection Acidification Acidification (pH 3-3.5) SampleCollection->Acidification LLE Liquid-Liquid Extraction (Dichloromethane) Acidification->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_System HPLC System (C18 Column, UV Detector) Filtration->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Workflow for this compound HPLC analysis.

Logical Relationship of Method Validation

The following diagram outlines the key parameters for validating the HPLC method.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters of HPLC method validation.

References

Application Notes and Protocols for the Use of 4-Heptylphenol as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptylphenol is a member of the alkylphenol class of organic compounds, characterized by a phenol (B47542) ring substituted with a heptyl group. Due to its well-defined chemical properties and high purity when obtained from reputable suppliers, it serves as an excellent reference standard in various analytical applications. These applications are crucial in environmental monitoring, food safety, and pharmaceutical analysis, where accurate quantification of phenolic compounds is essential. This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methodologies.

PropertyValueReference
CAS Number 1987-50-4[1][2][3]
Molecular Formula C₁₃H₂₀O[3]
Molecular Weight 192.30 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[4]
Melting Point 26-32 °C
Boiling Point 298.1 °C (estimated)
Solubility Limited in water; soluble in organic solvents like ethanol, methanol (B129727), and dichloromethane.[4]
Purity (GC) ≥98.0%

Application I: High-Performance Liquid Chromatography (HPLC)

This compound is frequently used as a reference standard for the quantification of alkylphenols in various matrices, particularly in environmental water samples. The following protocol outlines a reverse-phase HPLC (RP-HPLC) method for its analysis.

Experimental Protocol: RP-HPLC Analysis of this compound

1. Objective: To provide a standardized protocol for the quantitative analysis of this compound using RP-HPLC with UV detection.

2. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • HPLC-grade acetonitrile (B52724) (MeCN)

  • HPLC-grade water

  • Phosphoric acid (H₃PO₄) or Formic acid (for MS compatibility)

  • Methanol (for standard preparation)

  • Sample vials

3. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

4. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. This range should encompass the expected concentration of the analyte in the samples.

5. Sample Preparation (for Water Samples):

  • Collect water samples in clean glass bottles.

  • Acidify the sample to pH 2-3 with a suitable acid.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

  • Reconstitute the final extract in the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

6. HPLC Conditions:

ParameterCondition
Column Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid. A typical starting gradient could be 60:40 (MeCN:Water). For MS compatibility, replace phosphoric acid with formic acid.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm or 275 nm
Run Time Approximately 15-20 minutes

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Expected Performance Characteristics (Typical)
ParameterExpected Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL

Note: These values are illustrative and should be determined for each specific instrument and method.

Application II: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, especially in complex matrices. Derivatization is often employed to improve the volatility and chromatographic behavior of phenolic compounds.

Experimental Protocol: GC-MS Analysis of this compound

1. Objective: To provide a standardized protocol for the quantitative analysis of this compound using GC-MS, with an optional derivatization step.

2. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • GC-grade hexane (B92381) or toluene

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or pentafluorobenzoyl chloride)

  • Internal standard (e.g., a deuterated analog if available)

  • Anhydrous sodium sulfate

  • Sample vials with PTFE-lined septa

3. Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Analytical balance

  • Volumetric flasks

  • Microsyringes

  • Heating block or water bath (for derivatization)

4. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane or toluene.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.05 µg/mL to 10 µg/mL in the chosen solvent.

5. Sample Preparation and Derivatization:

  • Extraction: Extract the analytes from the sample matrix using a suitable solvent extraction or solid-phase extraction (SPE) method.

  • Drying: Dry the extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • (Optional but Recommended) Derivatization:

    • To 100 µL of the extract or standard, add 100 µL of BSTFA.

    • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

    • Cool to room temperature before injection.

6. GC-MS Conditions:

ParameterCondition
GC Column Agilent CP-Sil 8 CB, 0.25 mm x 30 m fused silica (B1680970) (df = 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 50 °C (hold for 1 min), ramp at 20 °C/min to 300 °C (hold for 5 min)
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Scan mode (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

7. Data Analysis:

  • Qualitative Analysis: Identify this compound by its retention time and the fragmentation pattern in the mass spectrum.

  • Quantitative Analysis (SIM Mode):

    • Select characteristic ions for this compound (or its derivative) for monitoring. For underivatized this compound, prominent ions include m/z 107 and 192.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Expected Performance Characteristics (Typical)
ParameterExpected Value
Linearity Range 0.05 - 10 µg/mL
Correlation Coefficient (R²) ≥ 0.995
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
**Limit of Quantification (LOQ)0.03 - 0.15 µg/mL

Note: These values are illustrative and should be determined for each specific instrument and method.

Visualizations

The following diagrams illustrate the general experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC HPLC System Standard_Prep->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC Data_Acq Data Acquisition HPLC->Data_Acq Calibration Calibration Curve Data_Acq->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC analysis workflow using this compound as a reference standard.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Derivatization Derivatization (Optional) Standard_Prep->Derivatization Sample_Prep Sample Extraction Sample_Prep->Derivatization GCMS GC-MS System Derivatization->GCMS Data_Acq Data Acquisition GCMS->Data_Acq Qual_ID Qualitative Identification Data_Acq->Qual_ID Quant_Cal Quantitative Calibration Data_Acq->Quant_Cal

Caption: GC-MS analysis workflow using this compound as a reference standard.

Safety Precautions

This compound is classified as harmful if swallowed and causes skin and eye irritation.[5] It is also considered very toxic to aquatic life with long-lasting effects.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer

The protocols and information provided in this document are intended for guidance and should be adapted and validated by the end-user for their specific analytical requirements and instrumentation. It is the responsibility of the user to ensure that all safety precautions are followed.

References

Application Notes and Protocols for In Vitro Assays of 4-Heptylphenol Estrogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Introduction

This document provides detailed application notes and protocols for assessing the estrogenic activity of 4-Heptylphenol using various in vitro assays. This compound is an alkylphenol of interest due to its potential endocrine-disrupting properties. The provided methodologies are based on established and widely used in vitro screening tests to identify and characterize substances that can interact with the estrogen receptor and elicit an estrogenic response. The assays detailed herein include the Yeast Two-Hybrid (Y2H) Assay, the MCF-7 Cell Proliferation (E-SCREEN) Assay, and the Estrogen Receptor (ER) Competitive Binding Assay. These assays are critical tools for researchers in toxicology, pharmacology, and drug development for screening potential endocrine-disrupting chemicals (EDCs) and understanding their mechanisms of action.

Data Presentation: Estrogenic Activity of this compound and Related Alkylphenols

The following table summarizes the quantitative data on the in vitro estrogenic activity of this compound and other structurally related alkylphenols for comparative analysis. The data is compiled from various studies employing different in vitro assays.

CompoundAssay TypeEndpointValueRelative Potency (vs. 17β-estradiol)Reference
4-n-Heptylphenol Yeast Estrogen Screen (YES)EC50~1 x 10⁻⁵ M~1/100,000[1]
4-tert-OctylphenolYeast Estrogen Screen (YES)EC50~1 x 10⁻⁶ M~1/10,000[1]
4-NonylphenolYeast Estrogen Screen (YES)EC50~5 x 10⁻⁸ M~1/2,000[2]
4-tert-OctylphenolER Competitive BindingKi~0.05 µMNot directly comparable[3]
4-NonylphenolER Competitive BindingKi~0.05 - 65 µMNot directly comparable[3]
17β-Estradiol (E2)Yeast Estrogen Screen (YES)EC50~2.5 x 10⁻¹⁰ M1[1]
17β-Estradiol (E2)ER Competitive BindingKi~0.4 nM1[3]

EC50 (Half-maximal effective concentration) is the concentration of a compound that induces a response halfway between the baseline and maximum. Ki (Inhibition constant) is a measure of the binding affinity of a competitive inhibitor.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

Estrogens exert their effects primarily through two pathways: a genomic pathway that involves the regulation of gene expression, and a non-genomic pathway that involves rapid, membrane-initiated signaling events.[4][5][6]

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binding & HSP Dissociation ER-HSP ER-HSP Complex ER->ER-HSP Inactive State Dimerized ER Dimerized ER ER->Dimerized ER Dimerization HSP Heat Shock Proteins HSP->ER-HSP ERE Estrogen Response Element (ERE) Dimerized ER->ERE Nuclear Translocation & DNA Binding Target Gene Target Gene ERE->Target Gene Transcription Initiation mRNA mRNA Target Gene->mRNA Transcription Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation (in Cytoplasm) Coactivators Coactivators Coactivators->ERE Cellular Response Cellular Response Protein Synthesis->Cellular Response e.g., Proliferation, Differentiation

Caption: Genomic estrogen receptor signaling pathway.

Yeast Two-Hybrid (Y2H) Experimental Workflow

The Yeast Two-Hybrid assay is a powerful genetic method used to detect protein-protein interactions in vivo.[7] In the context of estrogenicity, it is adapted to detect the ligand-dependent interaction between the estrogen receptor (ER) and a coactivator protein.

Y2H_Workflow cluster_interaction Molecular Interaction Start Start Yeast Strain Prepare Yeast Strain expressing: 1. ER-DBD (Bait) 2. Coactivator-AD (Prey) Start->Yeast Strain Culture Culture yeast in selective medium Yeast Strain->Culture Exposure Expose yeast to this compound (or other test compounds) Culture->Exposure Binding This compound binds to ER-DBD Exposure->Binding Interaction ER-DBD interacts with Coactivator-AD Binding->Interaction Reconstitution GAL4 Transcription Factor Reconstitution Interaction->Reconstitution Activation Activation of Reporter Gene (e.g., lacZ) Reconstitution->Activation Measurement Measure Reporter Gene Product (e.g., β-galactosidase activity) Activation->Measurement Analysis Data Analysis: - Dose-response curve - Calculate EC50 Measurement->Analysis End End Analysis->End

Caption: Yeast Two-Hybrid (Y2H) experimental workflow.

MCF-7 Cell Proliferation (E-SCREEN) Assay Workflow

The E-SCREEN (Estrogen-SCREEN) assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to measure the proliferative effect of estrogenic compounds.[8][9]

ESCREEN_Workflow Start Start Cell Culture Culture MCF-7 cells in complete medium Start->Cell Culture Hormone Deprivation Hormone-deprive cells in steroid-free medium Cell Culture->Hormone Deprivation Seeding Seed cells into 96-well plates Hormone Deprivation->Seeding Treatment Treat cells with this compound (and controls: E2, vehicle) Seeding->Treatment Incubation Incubate for 6 days Treatment->Incubation Fixation Fix cells Incubation->Fixation Staining Stain cells with Sulforhodamine B (SRB) Fixation->Staining Measurement Measure absorbance at 492 nm Staining->Measurement Analysis Data Analysis: - Proliferative Effect (PE) - Relative Proliferative Effect (RPE) - Calculate EC50 Measurement->Analysis End End Analysis->End

Caption: MCF-7 Cell Proliferation (E-SCREEN) Assay Workflow.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Estrogenicity Assay

Principle: This assay utilizes a genetically modified yeast strain (Saccharomyces cerevisiae) that co-expresses the human estrogen receptor (hER) fused to a DNA-binding domain (DBD) and a coactivator protein fused to a transcriptional activation domain (AD).[7] In the presence of an estrogenic compound like this compound, the hER undergoes a conformational change, enabling it to bind to the coactivator. This interaction brings the DBD and AD into proximity, reconstituting a functional transcription factor that activates a reporter gene (e.g., lacZ), leading to the production of β-galactosidase. The enzyme activity is then measured colorimetrically.[10]

Materials:

  • Yeast strain co-expressing hER-DBD and coactivator-AD with a lacZ reporter gene.

  • Selective growth medium (e.g., SD/-Trp/-Leu).

  • Assay medium containing a chromogenic substrate for β-galactosidase (e.g., Chlorophenol red-β-D-galactopyranoside, CPRG).

  • This compound (test compound).

  • 17β-Estradiol (E2) (positive control).

  • Ethanol (vehicle control).

  • 96-well microplates.

  • Incubator (30°C).

  • Microplate reader.

Protocol:

  • Yeast Culture Preparation: Inoculate a single colony of the recombinant yeast strain into selective growth medium and incubate overnight at 30°C with shaking.

  • Assay Plate Preparation: Prepare serial dilutions of this compound and the positive control (17β-Estradiol) in ethanol. Add 10 µL of each dilution to the wells of a 96-well plate. Include vehicle controls (ethanol only).

  • Yeast Inoculation: Dilute the overnight yeast culture into the assay medium containing the chromogenic substrate. Add 200 µL of this yeast suspension to each well of the 96-well plate containing the test compounds.

  • Incubation: Incubate the plate at 30°C for 2-4 days. Monitor the color change in the wells from yellow to red, which indicates β-galactosidase activity.

  • Measurement: Measure the absorbance at 540 nm (for chlorophenol red) and 620 nm (for cell density) at regular intervals or at the end of the incubation period.

  • Data Analysis: Correct the absorbance readings for cell density. Plot the corrected absorbance against the logarithm of the compound concentration to generate a dose-response curve. Calculate the EC50 value for this compound and compare it to that of 17β-Estradiol to determine its relative potency.

MCF-7 Cell Proliferation (E-SCREEN) Assay

Principle: The MCF-7 human breast cancer cell line is estrogen-responsive, and its proliferation is stimulated by estrogens.[8][9] The E-SCREEN assay quantifies the increase in MCF-7 cell number after exposure to a test compound. The proliferative effect is measured by staining the total cellular protein with Sulforhodamine B (SRB).

Materials:

  • MCF-7 cells.

  • Culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Experimental medium: Phenol red-free DMEM supplemented with 10% charcoal-dextran stripped FBS (CD-FBS) to remove steroids.

  • This compound (test compound).

  • 17β-Estradiol (E2) (positive control).

  • Ethanol or DMSO (vehicle control).

  • 96-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

  • Trichloroacetic acid (TCA).

  • Sulforhodamine B (SRB) solution.

  • Tris-base solution.

  • Microplate reader.

Protocol:

  • Cell Maintenance: Culture MCF-7 cells in complete culture medium.

  • Hormone Deprivation: Prior to the assay, switch the cells to the experimental medium (with CD-FBS) for at least 3 days to deplete endogenous hormones.

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 2,000-3,000 cells per well. Allow the cells to attach for 24 hours.

  • Treatment: Replace the medium with experimental medium containing serial dilutions of this compound, 17β-Estradiol, or the vehicle control.

  • Incubation: Incubate the plates for 6 days in a CO2 incubator.

  • Cell Fixation: After incubation, gently aspirate the medium and fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Absorbance Measurement: Solubilize the bound dye by adding 200 µL of 10 mM Tris-base solution to each well. Read the absorbance at 492 nm using a microplate reader.[8]

  • Data Analysis: Calculate the Proliferative Effect (PE) as the ratio of the highest cell number achieved with the test compound to the cell number in the vehicle control. Calculate the Relative Proliferative Effect (RPE) by comparing the PE of this compound to that of 17β-Estradiol (set at 100%). Generate a dose-response curve and determine the EC50 value.

Estrogen Receptor (ER) Competitive Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.[11] The source of the ER can be recombinant human ER or cytosol prepared from estrogen-responsive tissues like rat uterus. A decrease in the amount of bound radiolabeled estrogen in the presence of the test compound indicates binding to the ER.

Materials:

  • Estrogen receptor preparation (e.g., rat uterine cytosol or recombinant hERα).

  • [³H]17β-Estradiol (radiolabeled ligand).

  • Unlabeled 17β-Estradiol (for standard curve).

  • This compound (test compound).

  • Assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer).

  • Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate bound from free ligand.

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-Estradiol and this compound in the assay buffer.

  • Binding Reaction: In microcentrifuge tubes, combine the ER preparation, a fixed concentration of [³H]17β-Estradiol, and varying concentrations of either unlabeled 17β-Estradiol (for the standard curve) or this compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled E2).

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube, vortex, and incubate on ice. Centrifuge the tubes to pellet the HAP with the bound receptor-ligand complex.

  • Washing: Wash the pellets with assay buffer to remove unbound radioligand.

  • Quantification: Resuspend the final pellet in ethanol, transfer to a scintillation vial with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand). The relative binding affinity (RBA) can be calculated as: (IC50 of E2 / IC50 of this compound) x 100.

Conclusion

The in vitro assays described in these application notes provide robust and sensitive methods for evaluating the estrogenic potential of this compound. By employing a combination of receptor binding, reporter gene, and cell proliferation assays, researchers can obtain a comprehensive profile of a compound's endocrine-disrupting activity. The provided protocols offer a starting point for establishing these assays in the laboratory, and the comparative data serves as a valuable reference for interpreting the results obtained for this compound and other related compounds. It is recommended to use a battery of tests to minimize the risk of false-negative results and to gain a more complete understanding of a chemical's potential to interact with the endocrine system.[11]

References

Unveiling the Toxicological Profile of 4-Heptylphenol: A Guide to Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of experimental protocols for assessing the toxicity of 4-Heptylphenol, a known endocrine-disrupting chemical. The following sections detail methodologies for key in vitro and in vivo toxicity studies, present quantitative data in structured tables for comparative analysis, and include visual diagrams of experimental workflows and signaling pathways to enhance understanding.

Introduction

This compound is an alkylphenol that has garnered scientific attention due to its potential adverse effects on human health and the environment. As an endocrine disruptor, it can interfere with the body's hormonal systems, primarily by mimicking or blocking the action of estrogens and androgens.[1] This document outlines standardized and widely accepted protocols to evaluate the cytotoxic, genotoxic, and endocrine-disrupting properties of this compound.

Quantitative Toxicity Data

The following tables summarize key quantitative data on the toxicity of this compound and related alkylphenols. These values are essential for comparative toxicological assessment and risk analysis.

Table 1: In Vitro Cytotoxicity of Alkylphenols

CompoundCell LineAssayEndpointValueReference
4-OctylphenolHepG2MTTIC50~50 µM (24h)[2]
4-NonylphenolHepG2MTTIC50~40 µM (24h)[2]
Bisphenol AH295R-LC50> BPS, BPF[3]
BPAFH295R-LC50< BPA[3]

Note: Data for this compound is limited; values for structurally similar alkylphenols are provided for context.

Table 2: In Vitro Endocrine Disrupting Activity of Alkylphenols

CompoundAssayReceptorActivityEC50 / IC50Reference
This compoundToxCast ER ModelEstrogen ReceptorAgonist0.113 (normalized activity)[4]
4-OctylphenolYES AssayEstrogen Receptor αAgonist~1 x 10⁻⁶ M[1]
4-NonylphenolYES AssayEstrogen Receptor αAgonist~1 x 10⁻⁶ M[1]
4-OctylphenolAR Reporter AssayAndrogen ReceptorAntagonistIC50: (9.71+/-3.82)x10⁻⁵ M[5]
4-NonylphenolAR Reporter AssayAndrogen ReceptorAntagonistIC50: (2.02+/-0.90)x10⁻⁵ M[5]

Experimental Protocols

This section provides detailed step-by-step protocols for key toxicity assays.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

  • Human cell line (e.g., HepG2, H295R)

  • Complete cell culture medium

  • 96-well microplates

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Exposure: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.[9][10]

Protocol 2: Genotoxicity Assessment using the Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[11][12]

Materials:

  • Treated cells

  • Low-melting-point agarose (B213101) (LMPA) and normal-melting-point agarose (NMPA)

  • Microscope slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Preparation: Expose cells to this compound for a specified duration. Harvest the cells and resuspend them in PBS.

  • Slide Preparation: Coat microscope slides with NMPA. Mix a small volume of the cell suspension with LMPA and layer it onto the pre-coated slide.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and histones, leaving behind the nucleoid.[13]

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer for about 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field (typically 25V, 300mA) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".[13]

  • Neutralization and Staining: Neutralize the slides with the neutralization buffer and then stain the DNA with a fluorescent dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.

Protocol 3: Assessment of Steroidogenesis using the H295R Assay (OECD TG 456)

The H295R steroidogenesis assay is an in vitro screen for chemicals that affect the production of testosterone (B1683101) and 17β-estradiol.[14][15]

Materials:

  • H295R human adrenocortical carcinoma cell line

  • Complete culture medium

  • 24-well plates

  • This compound stock solution

  • Positive controls (e.g., forskolin (B1673556) to induce steroidogenesis, prochloraz (B1679089) to inhibit) and a negative control (solvent)

  • Hormone measurement kits (e.g., ELISA) or LC-MS/MS for testosterone and estradiol (B170435) quantification

Procedure:

  • Cell Plating and Acclimation: Seed H295R cells in 24-well plates and allow them to acclimate for 24 hours.[14]

  • Chemical Exposure: Expose the cells to a range of concentrations of this compound, along with positive and negative controls, for 48 hours.[14][16]

  • Sample Collection: After the exposure period, collect the culture medium from each well for hormone analysis.

  • Cell Viability: Assess cell viability in each well using a suitable method like the MTT assay to ensure that observed effects on hormone levels are not due to cytotoxicity.

  • Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using ELISA kits or LC-MS/MS.

  • Data Analysis: Normalize the hormone concentrations to the solvent control and express the results as fold change. Determine the lowest observed effect concentration (LOEC) and the no observed effect concentration (NOEC).

Protocol 4: Estrogenic and Androgenic Activity using Reporter Gene Assays

Reporter gene assays are used to determine if a chemical can activate or inhibit the transcription of genes regulated by the estrogen or androgen receptors.[17][18]

Materials:

  • A suitable cell line (e.g., T47D for estrogen receptor, LNCaP for androgen receptor)

  • A reporter plasmid containing a hormone response element linked to a reporter gene (e.g., luciferase or β-galactosidase)

  • An expression vector for the human estrogen or androgen receptor (if the cell line does not endogenously express it)

  • Transfection reagent

  • This compound stock solution

  • Positive controls (e.g., 17β-estradiol for estrogenic activity, dihydrotestosterone (B1667394) for androgenic activity)

  • Antagonistic controls (e.g., tamoxifen (B1202) for anti-estrogenic activity, flutamide (B1673489) for anti-androgenic activity)

  • Lysis buffer and substrate for the reporter enzyme

Procedure:

  • Transfection: Co-transfect the cells with the reporter plasmid and the receptor expression vector (if necessary).

  • Compound Exposure: After transfection, expose the cells to various concentrations of this compound, as well as positive and negative controls. For antagonist testing, co-expose the cells with a known agonist.

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase, color development for β-galactosidase).

  • Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Calculate EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

Protocol 5: In Vivo Rodent Uterotrophic Assay (OECD TG 440)

The uterotrophic assay is a short-term in vivo screening test in female rats to detect substances with estrogenic or anti-estrogenic activity.

Materials:

  • Immature or ovariectomized adult female rats

  • This compound

  • Vehicle (e.g., corn oil)

  • Positive control (e.g., ethinyl estradiol)

  • Dosing equipment (gavage needles)

  • Analytical balance

  • Necropsy instruments

Procedure:

  • Animal Acclimation and Grouping: Acclimate the animals and randomly assign them to control and treatment groups.

  • Dosing: Administer this compound or the control substances to the rats daily for three consecutive days by oral gavage or subcutaneous injection.

  • Necropsy: On the day after the last dose, euthanize the animals and carefully dissect the uterus.

  • Uterine Weight Measurement: Remove any adherent fat and connective tissue from the uterus and weigh it (both wet and blotted weight).

  • Data Analysis: Compare the uterine weights of the treated groups to the control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Protocol 6: Histopathological Evaluation of Endocrine-Sensitive Tissues

Histopathological analysis of tissues from in vivo studies provides crucial information on the morphological changes induced by endocrine disruptors.[19]

Materials:

  • Tissues from in vivo studies (e.g., uterus, ovaries, testes, thyroid, pituitary)[20]

  • Fixative (e.g., 10% neutral buffered formalin)

  • Ethanol series for dehydration

  • Xylene for clearing

  • Paraffin (B1166041) wax for embedding

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Microscope

Procedure:

  • Tissue Fixation and Processing: Immediately fix the collected tissues in formalin. After fixation, dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning and Staining: Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome and mount them on glass slides. Deparaffinize and rehydrate the sections, then stain with H&E.

  • Microscopic Examination: A qualified pathologist should examine the stained slides under a light microscope.

  • Evaluation: Assess for any pathological changes, such as changes in cell size and number, tissue architecture, and the presence of lesions in endocrine-sensitive organs.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways related to this compound toxicity.

experimental_workflow_in_vitro cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment cluster_endocrine Endocrine Disruption Assessment cell_seeding_cyto Cell Seeding (e.g., HepG2) compound_exposure_cyto This compound Exposure cell_seeding_cyto->compound_exposure_cyto mtt_assay MTT Assay compound_exposure_cyto->mtt_assay data_analysis_cyto IC50 Determination mtt_assay->data_analysis_cyto cell_seeding_geno Cell Seeding compound_exposure_geno This compound Exposure cell_seeding_geno->compound_exposure_geno comet_assay Comet Assay compound_exposure_geno->comet_assay data_analysis_geno DNA Damage Quantification comet_assay->data_analysis_geno cell_seeding_endo Cell Seeding (e.g., H295R, Reporter Cell Line) compound_exposure_endo This compound Exposure cell_seeding_endo->compound_exposure_endo steroidogenesis_assay H295R Steroidogenesis Assay compound_exposure_endo->steroidogenesis_assay reporter_assay ER/AR Reporter Gene Assay compound_exposure_endo->reporter_assay data_analysis_endo Hormone Level Analysis EC50/IC50 Determination steroidogenesis_assay->data_analysis_endo reporter_assay->data_analysis_endo

Caption: Workflow for In Vitro Toxicity Assessment of this compound.

endocrine_disruption_pathway cluster_compound cluster_receptors Cellular Receptors cluster_cellular_response Cellular Response cluster_physiological_effects Physiological Effects Heptylphenol This compound ER Estrogen Receptor (ER) Heptylphenol->ER Agonist AR Androgen Receptor (AR) Heptylphenol->AR Antagonist Hormone_Synthesis Altered Steroidogenesis Heptylphenol->Hormone_Synthesis Inhibits key enzymes (e.g., aromatase) Gene_Expression Altered Gene Expression ER->Gene_Expression Activates AR->Gene_Expression Inhibits Reproductive_Toxicity Reproductive Toxicity Gene_Expression->Reproductive_Toxicity Developmental_Defects Developmental Defects Gene_Expression->Developmental_Defects Hormone_Synthesis->Reproductive_Toxicity Hormone_Synthesis->Developmental_Defects

Caption: Simplified Signaling Pathway of this compound as an Endocrine Disruptor.

in_vivo_workflow cluster_animal_phase In Vivo Phase cluster_necropsy Necropsy and Tissue Collection cluster_analysis Analysis animal_acclimation Animal Acclimation (e.g., Rats) dosing This compound Administration animal_acclimation->dosing observation Clinical Observation dosing->observation necropsy Euthanasia and Necropsy observation->necropsy organ_weight Organ Weight Measurement (e.g., Uterus) necropsy->organ_weight tissue_collection Tissue Collection for Histopathology necropsy->tissue_collection data_analysis Statistical Analysis and Interpretation organ_weight->data_analysis histopathology Histopathological Examination tissue_collection->histopathology histopathology->data_analysis

Caption: General Workflow for In Vivo Toxicity Studies of this compound.

References

4-Heptylphenol as a Biomarker for Environmental Contamination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptylphenol is a member of the alkylphenol family, a class of compounds used in the manufacturing of surfactants, resins, and other industrial products. Due to their widespread use and persistence, alkylphenols are increasingly recognized as environmental contaminants. This compound, in particular, has been identified as a potential biomarker for environmental contamination due to its endocrine-disrupting properties and its presence in various environmental compartments, including water, soil, and biota.[1][2] This document provides detailed application notes and protocols for the detection and monitoring of this compound as a biomarker of environmental exposure and potential biological effects.

Data Presentation: Quantitative Analysis of this compound and Related Compounds

The following tables summarize quantitative data for the analysis of this compound and structurally similar alkylphenols in various matrices. These values are indicative and may vary depending on the specific instrumentation, methodology, and sample matrix.

Table 1: Performance of Analytical Methods for 4-Alkylphenol Detection

ParameterHPLC-FLDGC-MS
Limit of Detection (LOD)0.05 - 0.1 µg/L0.01 - 5 µg/L
Limit of Quantification (LOQ)0.1 - 0.5 µg/L0.05 - 15 µg/L
Linearity (R²)≥ 0.995≥ 0.997
Recovery85 - 115%80 - 120%
Precision (RSD)< 15%< 10%

Data compiled from multiple sources covering various alkylphenols.[3][4]

Table 2: Reported Concentrations of Alkylphenols in Environmental Samples

MatrixAnalyteConcentration RangeLocation/Study Details
Surface Water4-Nonylphenol (B119669)0.08 - 0.37 µg/LIalomiţa River, Romania[3][4]
Surface Water4-tert-Octylphenol (B29142)<0.05 - 0.16 µg/LIalomiţa River, Romania[3][4]
Wastewater Effluent4-Nonylphenol6 - 343 µg/LSpain
Sediment4-Methylphenolup to 96,000 µg/kg (dry weight)Commencement Bay, Washington (near industrial outfall)[5]
SedimentPhenolic Compounds18.00 - 29.83 mg/kgYangtze River, China (industrial park)[6]
Fish Tissue (Rainbow Trout)4-tert-OctylphenolBioconcentration Factor (BCF) up to 1190 (fat)Laboratory Study[7][8]
Human Urine4-NonylphenolGeometric Mean: 3.70 ng/mLKorean National Human Biomonitoring Survey[9]
Human Urine4-tert-OctylphenolGeometric Mean: 0.60 ng/mLKorean National Human Biomonitoring Survey[9]

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples by GC-MS

This protocol details the extraction and quantification of this compound from aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials: C18 SPE cartridges, methanol (B129727), deionized water, ethyl acetate, nitrogen gas evaporator.

  • Procedure:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the water sample (acidified to pH 2-3 with HCl) onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Dry the cartridge under a gentle stream of nitrogen or under vacuum for 10 minutes.

    • Elute the retained this compound with 5 mL of ethyl acetate.

    • Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.

2. Derivatization (Optional, for enhanced sensitivity)

  • Materials: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • To the 100 µL concentrated extract, add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

3. GC-MS Operating Conditions

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 5°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (or its derivative).

Protocol 2: Analysis of this compound in Biota Samples by HPLC-FLD

This protocol describes the extraction and analysis of this compound in tissue samples using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Materials: Homogenizer, centrifuge, dichloromethane, anhydrous sodium sulfate (B86663), nitrogen gas evaporator.

  • Procedure:

    • Homogenize 1-5 g of tissue sample with 10 mL of dichloromethane.

    • Centrifuge the homogenate at 3000 rpm for 10 minutes.

    • Collect the organic (lower) layer.

    • Repeat the extraction of the remaining solid pellet with another 10 mL of dichloromethane.

    • Combine the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove residual water.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC-FLD Operating Conditions

  • HPLC Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with acetonitrile/water (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation wavelength of 225 nm and an emission wavelength of 310 nm.

Mandatory Visualizations

Signaling Pathway

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4HP This compound MembraneER Membrane-associated Estrogen Receptor 4HP->MembraneER Binds to ER Estrogen Receptor (ER) 4HP->ER Diffuses into cell Kinase Kinase Cascades (e.g., MAPK, PI3K) MembraneER->Kinase Activates HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_4HP Activated ER-4HP Complex Dimer Dimerized Receptor ER_4HP->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Translocation to Nucleus Kinase->ER Phosphorylates & Activates CellularResponse Cellular Response (e.g., Proliferation, Altered Gene Expression) Kinase->CellularResponse Rapid Cellular Effects Gene Target Gene ERE->Gene mRNA mRNA Gene->mRNA Transcription Protein Proteins mRNA->Protein Translation Protein->CellularResponse Altered Cell Function ERHSP ERHSP ERHSP->ER_HSP ER_HSP4HP ER_HSP4HP ER_HSP4HP->ER_4HP Binding and HSP dissociation

Experimental Workflow

BiomarkerWorkflow cluster_Validation Validation Steps Start Hypothesis: This compound as a Biomarker Step1 Sample Collection (Water, Soil, Biota) Start->Step1 Step2 Sample Preparation (SPE / LLE) Step1->Step2 Step3 Analytical Measurement (GC-MS / HPLC-FLD) Step2->Step3 Step4 Data Analysis (Quantification, Statistical Analysis) Step3->Step4 Step5 Biomarker Validation Step4->Step5 Step6 Application in Environmental Monitoring Step5->Step6 Val1 Analytical Validation (Accuracy, Precision, Sensitivity) Step5->Val1 Val2 Biological Validation (Correlation with Exposure/Effect) Step5->Val2 Val3 Field Validation (Testing in Real-World Scenarios) Step5->Val3

Logical Relationships

LogicalRelationships Source Industrial & Commercial Products (Surfactants, Resins) Release Release into Environment Source->Release Contamination Environmental Contamination (Water, Soil, Sediment) Release->Contamination Uptake Bioaccumulation in Organisms Contamination->Uptake Biomarker This compound as a Biomarker of Exposure Uptake->Biomarker Effect Endocrine Disruption & Other Toxic Effects Uptake->Effect Monitoring Environmental & Biomonitoring Biomarker->Monitoring Effect->Monitoring

References

Application Notes and Protocols for the Use of 4-Heptylphenol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various polymers using 4-Heptylphenol as a key monomer. The protocols outlined are based on established methods for the polymerization of phenolic compounds and are intended to serve as a foundational guide for research and development. Due to the limited availability of literature specifically detailing the polymerization of this compound, the following protocols are adapted from established procedures for similar alkylphenols.

Synthesis of this compound-Based Novolac Resins

Application: Novolac resins are thermoplastic polymers that are not heat-reactive on their own but can be cured by the addition of a curing agent, typically hexamethylenetetramine (hexa). The long heptyl chain in this compound-based novolacs can impart increased hydrophobicity, flexibility, and solubility in organic solvents to the resulting polymer, making them suitable for applications in coatings, adhesives, and as matrix resins for composites.

Experimental Protocol: Acid-Catalyzed Polycondensation of this compound with Formaldehyde (B43269)

This protocol describes the synthesis of a this compound-formaldehyde novolac resin using an acid catalyst.

Materials:

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge the three-neck flask with this compound and toluene.

  • Begin stirring and heat the mixture to 80°C to dissolve the this compound.

  • Once dissolved, add the oxalic acid catalyst to the flask.

  • Slowly add the formaldehyde solution to the reaction mixture over a period of 30 minutes, maintaining the temperature at 95-100°C.

  • After the addition is complete, continue to heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by measuring the viscosity or by techniques such as gel permeation chromatography (GPC).

  • After the desired reaction time, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with warm deionized water three times to remove unreacted formaldehyde and the catalyst.

  • Separate the organic layer and remove the toluene using a rotary evaporator under reduced pressure.

  • The resulting solid novolac resin can be further purified by dissolving in ethanol and precipitating in water.

  • Dry the purified resin in a vacuum oven at 60°C until a constant weight is achieved.

Data Presentation: Representative Reaction Parameters for Novolac Synthesis

ParameterValue
Molar Ratio (this compound:Formaldehyde)1 : 0.8
CatalystOxalic Acid
Catalyst Concentration (% of this compound weight)0.5 - 1.5%
SolventToluene
Reaction Temperature95 - 100°C
Reaction Time2 - 4 hours
Curing Agent (for subsequent crosslinking)Hexamethylenetetramine (Hexa)

Experimental Workflow for Novolac Resin Synthesis

Novolac_Synthesis cluster_reactants Reactant Preparation cluster_reaction Polycondensation cluster_purification Purification This compound This compound Reaction_Vessel Reaction Vessel (Toluene, 95-100°C) This compound->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Oxalic_Acid Oxalic Acid (Catalyst) Oxalic_Acid->Reaction_Vessel Washing Water Washing Reaction_Vessel->Washing Cooling Solvent_Removal Rotary Evaporation Washing->Solvent_Removal Precipitation Precipitation (Ethanol/Water) Solvent_Removal->Precipitation Drying Vacuum Drying Precipitation->Drying Product This compound Novolac Resin Drying->Product

Caption: Workflow for the synthesis of this compound-based novolac resin.

Synthesis of this compound-Based Resole Resins

Application: Resole resins are thermosetting polymers that are synthesized under alkaline conditions with an excess of formaldehyde. They contain reactive methylol groups that can self-condense upon heating to form a crosslinked network. This compound-based resoles are expected to exhibit enhanced flexibility and impact resistance due to the long alkyl chain. Potential applications include laminates, adhesives, and molding compounds.[1][2]

Experimental Protocol: Base-Catalyzed Polycondensation of this compound with Formaldehyde

This protocol details the synthesis of a this compound-formaldehyde resole resin using a base catalyst.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (B78521) (50% aqueous solution) (catalyst)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer

  • Heating mantle

  • Apparatus for vacuum distillation

Procedure:

  • Charge the this compound into the reaction flask.

  • Add the sodium hydroxide solution while stirring.

  • Heat the mixture to 70°C.

  • Slowly add the formaldehyde solution to the reaction mixture over 1 hour, maintaining the temperature between 70-80°C.

  • After the addition is complete, continue to heat the mixture at 80-85°C for 2-3 hours.

  • Monitor the reaction progress by measuring the viscosity of the resin.

  • Once the desired viscosity is reached, cool the reaction mixture to 40-50°C.

  • Dehydrate the resin by applying a vacuum to remove water until the desired solids content is achieved.

  • Cool the resulting resole resin to room temperature for storage.

Data Presentation: Representative Reaction Parameters for Resole Synthesis

ParameterValue
Molar Ratio (this compound:Formaldehyde)1 : 1.5 - 2.5
CatalystSodium Hydroxide
Catalyst Concentration (% of this compound weight)2 - 5%
Reaction Temperature70 - 85°C
Reaction Time2 - 3 hours
Curing ConditionHeat (e.g., 120-180°C)

Experimental Workflow for Resole Resin Synthesis

Resole_Synthesis cluster_reactants Reactant Preparation cluster_reaction Polycondensation cluster_processing Processing This compound This compound Reaction_Vessel Reaction Vessel (70-85°C) This compound->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel NaOH Sodium Hydroxide (Catalyst) NaOH->Reaction_Vessel Dehydration Vacuum Dehydration Reaction_Vessel->Dehydration Viscosity Check Cooling Cooling Dehydration->Cooling Product This compound Resole Resin Cooling->Product

Caption: Workflow for the synthesis of this compound-based resole resin.

Enzymatic Polymerization of this compound

Application: Enzymatic polymerization offers a green and selective alternative to traditional chemical methods for synthesizing polymers from phenolic compounds.[1] Laccase and peroxidase are enzymes that can catalyze the oxidative coupling of phenols under mild conditions.[1] The resulting polymers may have applications in biomedical fields, such as drug delivery and as antioxidants, due to their biocompatibility and the potential for tailored functionality.[1] The heptyl group can enhance the hydrophobicity of the polymer, influencing its self-assembly properties.

Experimental Protocol: Laccase-Catalyzed Polymerization of this compound

This protocol is adapted from the enzymatic polymerization of 4-heptyloxyphenol.

Materials:

  • This compound (monomer)

  • Laccase (from Trametes versicolor or other suitable source)

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Methanol (B129727)

  • Deionized water

  • Dialysis tubing (MWCO 1 kDa)

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Oxygen supply or access to air

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Monomer Solution Preparation: Dissolve this compound in a minimal amount of methanol and then dilute with sodium acetate buffer (pH 5.0) to the desired final concentration (e.g., 10 mM). The final methanol concentration should be kept low (e.g., <10% v/v) to avoid enzyme denaturation.

  • Enzyme Addition: Add laccase to the monomer solution to a final concentration of, for example, 1 mg/mL.

  • Polymerization Reaction: Stir the reaction mixture vigorously at room temperature (e.g., 25-30°C) with continuous oxygen bubbling or open to the air to ensure a sufficient oxygen supply for the enzymatic reaction.

  • Monitoring: Monitor the reaction progress over time (e.g., 24-48 hours). The formation of a precipitate may indicate polymer formation.

  • Reaction Termination: Terminate the reaction by heating the mixture to 90°C for 10 minutes to denature the enzyme.

  • Polymer Isolation and Purification:

    • For insoluble polymer: Centrifuge the reaction mixture to collect the precipitated polymer. Wash the polymer pellet multiple times with a mixture of water and methanol to remove unreacted monomer and enzyme.

    • For soluble oligomers: Dialyze the reaction mixture against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane to remove low molecular weight impurities.

  • Drying: Dry the purified polymer by freeze-drying to obtain a solid product.

Data Presentation: Expected Properties of Enzymatically Synthesized Poly(this compound)

PropertyExpected Outcome
Appearance Light brown to dark brown powder
Solubility Expected to be soluble in organic solvents like THF, DMF, and DMSO
Molecular Weight (Mn) 1,000 - 10,000 g/mol (dependent on reaction conditions)
Polydispersity Index (PDI) 1.5 - 3.0
Thermal Stability (TGA) Onset of decomposition > 200°C

Experimental Workflow for Enzymatic Polymerization

Enzymatic_Polymerization cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up Monomer_Sol This compound in Methanol/Buffer Reaction Vigorous Stirring (25-30°C, O2 supply) Monomer_Sol->Reaction Laccase Laccase Laccase->Reaction Termination Heat to 90°C Reaction->Termination 24-48 hours Isolation Centrifugation or Dialysis Termination->Isolation Drying Freeze-drying Isolation->Drying Product Poly(this compound) Drying->Product

Caption: Workflow for the enzymatic polymerization of this compound.

Synthesis of Polycarbonates and Polyesters from this compound

Application: Polycarbonates and polyesters are important classes of engineering thermoplastics. The incorporation of the this compound moiety into the backbone of these polymers could lead to materials with modified properties such as lower glass transition temperatures, increased solubility in common organic solvents, and altered mechanical properties. These materials could find use in specialty molding, coating, and adhesive applications.

A. Representative Protocol for Polycarbonate Synthesis: Interfacial Polycondensation

This protocol is a general method for synthesizing polycarbonates from bisphenols and can be adapted for monophenols like this compound to create end-capped oligomers or copolymers with other bisphenols. For the synthesis of a homopolymer from a monophenol, a different approach like oxidative carbonylation would be necessary, but interfacial polycondensation is a common laboratory-scale method.[3]

Materials:

  • This compound

  • Bisphenol A (as a comonomer, if desired)

  • Phosgene (B1210022) (or a safer alternative like triphosgene)

  • Dichloromethane (B109758) (organic solvent)

  • Sodium hydroxide (aqueous solution)

  • Phase transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Methanol

Equipment:

  • Jacketed reaction vessel with a high-speed mechanical stirrer

  • Addition funnels

  • pH meter

  • Separatory funnel

Procedure:

  • Dissolve this compound (and Bisphenol A, if used) in the aqueous sodium hydroxide solution in the reaction vessel.

  • Add the phase transfer catalyst to the aqueous solution.

  • In a separate vessel, dissolve phosgene (or triphosgene) in dichloromethane.

  • Cool both solutions to 0-5°C.

  • With vigorous stirring, slowly add the phosgene solution to the aqueous phenolic solution.

  • Maintain the pH of the aqueous phase between 10 and 12 by adding more sodium hydroxide solution as needed.

  • Continue stirring for 1-2 hours after the phosgene addition is complete.

  • Stop the reaction and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid and then with deionized water until the washings are neutral.

  • Precipitate the polycarbonate by pouring the dichloromethane solution into a large volume of methanol.

  • Filter and dry the polymer in a vacuum oven.

B. Representative Protocol for Polyester (B1180765) Synthesis: Direct Esterification

This is a general protocol for the synthesis of polyesters from a diacid and a diol, which can be adapted for the incorporation of a monofunctional phenol (B47542) like this compound as a chain-terminating or end-capping agent.

Materials:

  • This compound

  • A dicarboxylic acid (e.g., terephthalic acid or adipic acid)

  • A diol (e.g., ethylene (B1197577) glycol or 1,4-butanediol)

  • Esterification catalyst (e.g., p-toluenesulfonic acid or titanium(IV) butoxide)

  • High-boiling point solvent (e.g., xylene)

Equipment:

  • Three-neck flask with a mechanical stirrer, Dean-Stark trap with a condenser, and a nitrogen inlet

  • Heating mantle

Procedure:

  • Charge the flask with the dicarboxylic acid, diol, this compound, catalyst, and solvent.

  • Heat the mixture under a slow stream of nitrogen to the reflux temperature of the solvent.

  • Water produced during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected.

  • Cool the reaction mixture and precipitate the polyester by pouring it into a non-solvent like methanol.

  • Filter the polymer and wash it with fresh non-solvent.

  • Dry the polyester in a vacuum oven.

Logical Relationship for Polyester Synthesis

Polyester_Synthesis Diacid Diacid Polycondensation Direct Esterification (High Temperature, N2) Diacid->Polycondensation Diol Diol Diol->Polycondensation This compound This compound (End-capper) This compound->Polycondensation Catalyst Catalyst Catalyst->Polycondensation Water_Removal Water Removal (Dean-Stark) Polycondensation->Water_Removal Precipitation Precipitation in Non-solvent Polycondensation->Precipitation Polyester Polyester with 4-Heptylphenyl End-groups Precipitation->Polyester

Caption: Logical steps in the synthesis of polyesters with this compound.

Note on Biological Activity

While specific signaling pathways for polymers derived from this compound have not been identified in the literature, it is important to note that alkylphenols, including this compound, are known endocrine-disrupting chemicals (EDCs).[4][5] These compounds can mimic natural hormones, particularly estrogen, and may interfere with the endocrine system.[4][5] Therefore, when considering these polymers for biomedical applications, it is crucial to assess the potential for leaching of unreacted monomer and to conduct thorough toxicological and biocompatibility studies. The endocrine-disrupting properties of the monomeric unit could be a significant consideration in the safety assessment of the final polymer product.

References

Quantifying 4-Heptylphenol in Environmental Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 4-Heptylphenol in various environmental samples, including water, soil, and sediment. These methodologies are essential for environmental monitoring, assessing the ecological impact of this endocrine-disrupting chemical, and for toxicological studies relevant to drug development.

Introduction

This compound is an alkylphenol of significant environmental concern due to its potential endocrine-disrupting properties. As a breakdown product of alkylphenol ethoxylates used in detergents, plastics, and other industrial applications, it can find its way into aquatic and terrestrial ecosystems. Accurate quantification of this compound is crucial for understanding its environmental fate, bioavailability, and potential risks to wildlife and human health. The following protocols detail methods for its extraction, purification, and analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Methodologies

The primary analytical techniques for the quantification of this compound are GC-MS and LC-MS/MS. Due to its polarity, this compound often requires derivatization before GC-MS analysis to improve its volatility and chromatographic performance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of this compound. To enhance its volatility, a derivatization step is typically employed to cap the polar hydroxyl group. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a powerful alternative for the direct analysis of this compound without the need for derivatization. This technique is highly selective and sensitive, making it suitable for complex environmental matrices.

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance for the analysis of this compound based on methods for structurally similar alkylphenols. Method validation with this compound standards is required to establish specific performance metrics.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

ParameterWaterSoil/Sediment
Limit of Detection (LOD) 0.1 - 1.0 ng/L0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.3 - 3.0 ng/L0.3 - 3.0 µg/kg
Recovery 85 - 110%80 - 105%
Relative Standard Deviation (RSD) < 15%< 20%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterWaterSoil/Sediment
Limit of Detection (LOD) 0.05 - 0.5 ng/L0.05 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.15 - 1.5 ng/L0.15 - 1.5 µg/kg
Recovery 90 - 115%85 - 110%
Relative Standard Deviation (RSD) < 10%< 15%

Experimental Protocols

Protocol 1: Quantification of this compound in Water by Solid Phase Extraction (SPE) and GC-MS

This protocol describes the extraction of this compound from water samples using SPE, followed by derivatization and GC-MS analysis.

Materials:

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Methanol (B129727), HPLC grade

  • Dichloromethane, HPLC grade

  • Ethyl acetate, HPLC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (B92270)

  • This compound analytical standard

  • Internal standard (e.g., 4-n-Nonylphenol-d4)

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Filter water samples through a 0.45 µm glass fiber filter.

    • Acidify the sample to pH 2-3 with hydrochloric acid.

    • Spike the sample with the internal standard.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH 2-3).

    • Load the water sample (up to 1 L) onto the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 10 mL of deionized water to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 30 minutes.

    • Elute the retained this compound with 10 mL of ethyl acetate.

  • Extract Concentration and Derivatization:

    • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

    • Heat the vial at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Injector: Splitless mode, 280°C

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Oven Program: Start at 80°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min)

    • Mass Spectrometer: Electron Ionization (EI) mode, scan range 50-500 amu or Selected Ion Monitoring (SIM) for target ions.

Protocol 2: Quantification of this compound in Soil and Sediment by Ultrasonic Extraction and LC-MS/MS

This protocol details the extraction of this compound from solid matrices using ultrasonic extraction followed by direct analysis with LC-MS/MS.

Materials:

  • Freeze-dryer or oven

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid

  • This compound analytical standard

  • Internal standard (e.g., 4-n-Nonylphenol-d4)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Freeze-dry or air-dry the soil/sediment sample and sieve to <2 mm.

    • Weigh 5 g of the homogenized sample into a centrifuge tube.

    • Spike the sample with the internal standard.

  • Ultrasonic Extraction:

    • Add 10 mL of methanol to the sample tube.

    • Place the tube in an ultrasonic bath for 30 minutes.[1][2]

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction twice more with fresh methanol.

    • Combine the supernatants.

  • Extract Cleanup and Concentration:

    • Concentrate the combined extract to 1 mL under a gentle stream of nitrogen.

    • Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 5 minutes.

    • Ionization: Electrospray Ionization (ESI), negative mode

    • Transitions: Monitor at least two MRM transitions for this compound and the internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Water_Sample Water Sample (1L) Filter Filtration & Acidification Water_Sample->Filter Soil_Sediment_Sample Soil/Sediment Sample (5g) Homogenize Homogenization & Drying Soil_Sediment_Sample->Homogenize SPE Solid Phase Extraction (SPE) Filter->SPE Load Sample Ultrasonic Ultrasonic Extraction Homogenize->Ultrasonic Add Solvent Derivatization Derivatization (BSTFA) SPE->Derivatization Elute & Concentrate LCMS LC-MS/MS Analysis Ultrasonic->LCMS Concentrate & Filter GCMS GC-MS Analysis Derivatization->GCMS Inject Result1 Quantitative Data GCMS->Result1 LCMS->Result1

Caption: Workflow for this compound quantification in environmental samples.

Signaling Pathway

signaling_pathway 4HP This compound ER Estrogen Receptor (ERα) 4HP->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene Target Gene Transcription ERE->Gene Initiates Protein Protein Synthesis Gene->Protein Response Endocrine Disruption (e.g., altered hormone levels, reproductive effects) Protein->Response

Caption: Estrogenic signaling pathway disrupted by this compound.

References

Cell-Based Assays to Assess 4-Heptylphenol Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptylphenol is an alkylphenol compound that has garnered scientific interest due to its classification as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that can interfere with the body's endocrine system, potentially leading to adverse health effects.[1][2][3] Understanding the cellular and molecular mechanisms of action of this compound is crucial for toxicological risk assessment and in the broader context of drug development and environmental health.

These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays designed to assess the biological effects of this compound. The assays described herein cover key toxicological endpoints, including cytotoxicity, estrogenic activity, genotoxicity, oxidative stress, and apoptosis. The provided protocols are intended to serve as a guide for researchers to evaluate the potential hazards of this compound and similar compounds.

Data Presentation

The following tables are templates designed for the systematic recording of quantitative data obtained from the described assays. Due to the limited availability of specific public data for this compound, these tables can be populated with experimental results.

Table 1: Cytotoxicity of this compound

Cell LineAssayExposure Time (hours)IC50 (µM)Reference
e.g., MCF-7MTT24Data to be determinedUser's Data
e.g., HepG2MTT48Data to be determinedUser's Data
e.g., SH-SY5YLDH24Data to be determinedUser's Data

Table 2: Estrogenic Activity of this compound

Cell LineReporter GeneAssay TypeEC50 (µM)Relative Potency (vs. 17β-estradiol)Reference
e.g., T-47DERE-LucAgonistData to be determinedData to be determinedUser's Data
e.g., HeLaERα-blaAgonistData to be determinedData to be determinedUser's Data

Table 3: Genotoxicity of this compound

AssayCell LineConcentration (µM)% Tail DNA (Mean ± SD)Micronuclei Frequency (%)Reference
Comet Assaye.g., TK6Data to be determinedData to be determinedN/AUser's Data
Micronucleus Assaye.g., CHO-K1Data to be determinedN/AData to be determinedUser's Data

Table 4: Oxidative Stress Induced by this compound

Cell LineMarkerConcentration (µM)Fold Increase in ROS (vs. Control)Change in Antioxidant Enzyme Activity (%)Reference
e.g., PC-12DCF FluorescenceData to be determinedData to be determinedN/AUser's Data
e.g., HepG2SOD ActivityData to be determinedN/AData to be determinedUser's Data

Table 5: Apoptosis Induced by this compound

Cell LineAssayConcentration (µM)% Apoptotic Cells (Annexin V+/PI-)Caspase-3/7 Activation (Fold Change)Reference
e.g., MCF-7Annexin V/PIData to be determinedData to be determinedN/AUser's Data
e.g., JurkatCaspase-Glo 3/7Data to be determinedN/AData to be determinedUser's Data

Experimental Protocols and Methodologies

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability.[4]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[3][5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement seed Seed Cells in 96-well plate treat Treat with this compound seed->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read Read Absorbance at 570nm add_solubilizer->read

Caption: Workflow for assessing cell viability using the MTT assay.

Estrogenic Activity: Estrogen Receptor (ER) Reporter Gene Assay

Reporter gene assays are used to determine if a chemical can bind to and activate a specific nuclear receptor, in this case, the estrogen receptor.

Principle: Cells are engineered to contain a reporter gene (e.g., luciferase or β-lactamase) under the control of an Estrogen Response Element (ERE). If this compound binds to and activates the endogenous ER, the receptor-ligand complex will bind to the ERE and drive the expression of the reporter gene, producing a measurable signal.[6]

Protocol (Luciferase Reporter):

  • Cell Seeding: Seed ER-positive cells (e.g., MCF-7) stably transfected with an ERE-luciferase reporter construct into a 96-well white, clear-bottom plate.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include a positive control (17β-estradiol) and a vehicle control.

  • Incubation: Incubate for 18-24 hours at 37°C and 5% CO₂.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add luciferase substrate to the cell lysate.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the level of ER activation.

Estrogen_Receptor_Signaling Estrogen Receptor Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Heptylphenol This compound ER Estrogen Receptor (ER) Heptylphenol->ER Binds HSP Heat Shock Proteins ER->HSP Dissociates from ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Coactivators Coactivators (e.g., SRC-1, CBP) Coactivators->ER_dimer Recruited by Target_Gene Target Gene Transcription ERE->Target_Gene Initiates

Caption: Simplified diagram of the estrogen receptor signaling pathway.

Genotoxicity Assessment: Alkaline Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[7]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The amount of DNA in the tail is proportional to the extent of DNA damage. The alkaline version of the assay detects both single- and double-strand breaks.[8]

Protocol:

  • Cell Preparation: Treat cells with this compound for a defined period. Harvest the cells and resuspend in PBS.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply a voltage to the slides to facilitate the migration of fragmented DNA.

  • Neutralization and Staining: Neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length and the percentage of DNA in the tail using image analysis software.[4]

Comet_Assay_Workflow Alkaline Comet Assay Workflow cluster_prep Cell Preparation cluster_lysis Lysis & Unwinding cluster_analysis Electrophoresis & Analysis treat_cells Treat Cells with this compound embed_cells Embed Cells in Agarose on Slide treat_cells->embed_cells lyse_cells Lyse Cells embed_cells->lyse_cells unwind_dna Alkaline DNA Unwinding lyse_cells->unwind_dna electrophoresis Electrophoresis unwind_dna->electrophoresis stain_dna Neutralize and Stain DNA electrophoresis->stain_dna visualize Visualize and Quantify Comets stain_dna->visualize

Caption: Key steps in the alkaline Comet assay for DNA damage assessment.

Oxidative Stress Assessment: DCFH-DA Assay

This assay measures the intracellular generation of reactive oxygen species (ROS), a key indicator of oxidative stress.

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[9]

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Dye Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

Oxidative_Stress_Pathway Oxidative Stress Induction Heptylphenol This compound Cellular_Stress Cellular Stress Heptylphenol->Cellular_Stress ROS_Production Increased ROS Production Cellular_Stress->ROS_Production Oxidative_Damage Oxidative Damage to Lipids, Proteins, DNA ROS_Production->Oxidative_Damage Antioxidant_Defense Antioxidant Defense Mechanisms (e.g., SOD, CAT) ROS_Production->Antioxidant_Defense Upregulation of Apoptosis Apoptosis Oxidative_Damage->Apoptosis

Caption: A conceptual diagram of this compound inducing oxidative stress.

Apoptosis Assessment: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Apoptosis_Assay_Logic Annexin V/PI Apoptosis Assay Logic cluster_results Cell Populations start Cell Population Treated with this compound stain Stain with Annexin V-FITC and PI start->stain flow Analyze by Flow Cytometry stain->flow viable Viable (Annexin V- / PI-) flow->viable early_apop Early Apoptotic (Annexin V+ / PI-) flow->early_apop late_apop Late Apoptotic/Necrotic (Annexin V+ / PI+) flow->late_apop necrotic Necrotic (Annexin V- / PI+) flow->necrotic

Caption: Gating strategy for the Annexin V/PI apoptosis assay.

Conclusion

The suite of cell-based assays detailed in these application notes provides a robust framework for characterizing the potential toxicological effects of this compound. By systematically evaluating cytotoxicity, estrogenic activity, genotoxicity, oxidative stress, and apoptosis, researchers can gain a comprehensive understanding of the cellular responses to this compound. The provided protocols and data table templates are designed to facilitate standardized and comparable data generation, which is essential for accurate risk assessment and for advancing our knowledge of endocrine-disrupting chemicals.

References

Application Note: Quantification of 4-Heptylphenol in Water by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of 4-Heptylphenol in various water matrices. The procedure utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method provides the high selectivity and sensitivity required for monitoring low levels of this compound, an endocrine-disrupting chemical, in environmental water samples. The validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery, demonstrate the method's suitability for routine environmental analysis.

Introduction

This compound is a member of the alkylphenol family, a group of compounds widely used in the manufacturing of detergents, plastics, and other industrial products. Due to their potential as endocrine disruptors, the presence of alkylphenols in the environment is a significant concern. Phenolic compounds can be harmful to humans and the environment, making their analytical determination in water sources necessary.[1] This note provides a detailed protocol for the extraction and quantification of this compound in water, addressing the need for a reliable analytical method. The method employs solid-phase extraction (SPE), a widely used technique for sample preparation in environmental analysis due to its advantages over traditional liquid-liquid extraction.[2] Subsequent analysis by HPLC-MS/MS offers superior sensitivity and specificity, allowing for accurate quantification at trace levels without the need for derivatization.[3][4]

Experimental

  • This compound analytical standard (≥98% purity)

  • This compound-d4 (or other suitable isotopic internal standard)

  • Methanol (B129727) (HPLC or MS grade)

  • Acetonitrile (HPLC or MS grade)

  • Acetone (B3395972) (ACS grade)[5]

  • Formic acid (LC-MS grade)[1]

  • Ultrapure water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., polystyrene-divinylbenzene), 200 mg, 6 mL.

  • HPLC System: Agilent 1100 series or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., LCMS-8040) equipped with an electrospray ionization (ESI) source.[4]

  • Analytical Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Stock Solutions: Prepare a 1000 µg/mL stock solution of this compound in methanol. Prepare a separate stock solution for the internal standard (IS) at the same concentration.

  • Working Standards: Create a series of working standard solutions by serial dilution of the stock solution with a methanol/water mixture to generate a calibration curve. A typical range would be 1-100 µg/L.

  • Sample Collection and Preservation: Collect water samples in clean glass bottles.[6] Adjust the sample pH to < 4 with a suitable acid if necessary and store at 4°C.[6] Analyze within 48 hours.

Method Protocol

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.[5] Do not allow the cartridge to go dry.

  • Sample Loading: Fortify a 250 mL water sample with the internal standard. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[1]

  • Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove interferences.

  • Drying: Dry the cartridge under a vacuum for 10-15 minutes.

  • Elution: Elute the trapped analytes with 10 mL of a methanol and acetone mixture (1:1, v/v).[5]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in 1.0 mL of the mobile phase.[7]

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Gradient: Start at 60% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The selection of MRM transitions is crucial for quantitative analysis.[8]

      • Note: Specific m/z transitions for this compound must be determined experimentally by infusing a standard solution into the mass spectrometer.

Results and Discussion

The described method provides a reliable approach for the quantification of this compound. The use of an isotopically labeled internal standard corrects for variations in sample preparation and instrument response, improving accuracy and precision.[7] Method validation should be performed according to established guidelines to ensure results are accurate and reproducible.[9][10]

The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for similar alkylphenol analyses and should be confirmed during in-lab validation.[5][8]

ParameterExpected Performance
Linearity (R²) > 0.998
Range 1.0 - 100 µg/L
Limit of Detection (LOD) 0.3 µg/L
Limit of Quantification (LOQ) 1.0 µg/L
Recovery 85 - 110%
Precision (%RSD) < 15%

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Collect 250 mL Water Sample SpikeIS 2. Spike with Internal Standard SampleCollection->SpikeIS LoadSample 4. Load Sample onto Cartridge SpikeIS->LoadSample ConditionSPE 3. Condition SPE Cartridge (Methanol & Water) ConditionSPE->LoadSample WashSPE 5. Wash Cartridge (Ultrapure Water) LoadSample->WashSPE Elute 6. Elute Analyte (Methanol/Acetone) WashSPE->Elute Concentrate 7. Concentrate & Reconstitute Elute->Concentrate HPLC 8. HPLC Separation (C18 Column) Concentrate->HPLC MSMS 9. MS/MS Detection (ESI-, MRM Mode) HPLC->MSMS Data 10. Quantify using Calibration Curve MSMS->Data

Caption: Workflow for this compound analysis in water.

Conclusion

The SPE-HPLC-MS/MS method detailed in this application note is a highly effective procedure for the selective and sensitive quantification of this compound in water samples. The protocol is suitable for researchers and scientists in environmental monitoring and drug development who require reliable data on the presence of this compound.

References

Application Notes and Protocols for 4-Heptylphenol in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Heptylphenol as a substrate in various enzymatic reactions. Due to the limited availability of data specific to this compound, this document extrapolates information from studies on similar long-chain alkylphenols and general phenol (B47542) metabolism. The provided protocols are robust starting points for experimental design.

Introduction to this compound and its Enzymatic Metabolism

This compound is an alkylphenol that, like other phenolic compounds, can serve as a substrate for various oxidative enzymes. Understanding its enzymatic conversion is crucial for toxicology studies, environmental fate assessment, and in the context of drug development, where it might be a metabolite or interact with drug-metabolizing enzymes. The primary enzymatic reactions involving phenols are hydroxylation and oxidation, catalyzed by enzymes such as Cytochrome P450 monooxygenases, peroxidases, and tyrosinases.

The metabolism of a structurally similar branched nonylphenol isomer, 4-(3',6'-dimethyl-3'-heptyl) phenol, by rat and human liver microsomes has been shown to yield the corresponding catechol as the primary metabolite, with further hydroxylation on the alkyl chain also observed[1]. This suggests that a primary metabolic pathway for this compound involves the introduction of a second hydroxyl group onto the aromatic ring.

Potential Enzymatic Pathways

Based on the metabolism of other phenols and alkylphenols, this compound is expected to be a substrate for the following enzyme classes:

  • Cytochrome P450 (CYP) Monooxygenases: These enzymes, abundant in the liver, are key to the phase I metabolism of many xenobiotics. They are likely to hydroxylate this compound to form catechols and other hydroxylated derivatives.

  • Peroxidases (e.g., Horseradish Peroxidase, Myeloperoxidase): In the presence of hydrogen peroxide, these enzymes can oxidize this compound to phenoxyl radicals, which can then undergo further reactions to form dimers or polymers.

  • Tyrosinases: These copper-containing enzymes are known to hydroxylate monophenols to catechols and further oxidize them to o-quinones. The oxidation of 4-alkylphenols by tyrosinase has been previously demonstrated[2].

  • Laccases: These multi-copper oxidases can also oxidize phenolic compounds.

The following diagram illustrates the potential enzymatic oxidation pathways for this compound.

Enzymatic_Oxidation_of_4_Heptylphenol This compound This compound 4-Heptylcatechol 4-Heptylcatechol This compound->4-Heptylcatechol Cytochrome P450 / Tyrosinase (Hydroxylation) Phenoxyl Radical Phenoxyl Radical This compound->Phenoxyl Radical Peroxidase / Laccase (Oxidation) 4-Heptyl-o-quinone 4-Heptyl-o-quinone 4-Heptylcatechol->4-Heptyl-o-quinone Tyrosinase (Oxidation) Dimers/Polymers Dimers/Polymers Phenoxyl Radical->Dimers/Polymers

Potential enzymatic oxidation pathways of this compound.

Quantitative Data Summary

SubstrateVmax (µM mg protein⁻¹ h⁻¹)Ki (mM)Reference
Phenol4710[3]
o-Cresol16.88.3[3]
m-Cresol19.311.9[3]
p-Cresol9.39.5[3]
2-Ethylphenol--[3]
2,5-Xylenol0.81.3[3]
3,4-Xylenol--[3]

Experimental Protocols

The following are detailed protocols for conducting enzymatic assays with this compound, adapted from established methods for similar substrates.

Protocol for Cytochrome P450-Mediated Metabolism of this compound in Human Liver Microsomes

This protocol is designed to assess the metabolism of this compound by human liver microsomes and identify the resulting metabolites.

Workflow Diagram:

CYP450_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Extraction cluster_analysis Analysis Prepare_Reagents Prepare Reagents: - Phosphate (B84403) Buffer - NADPH Regenerating System - this compound Stock - Microsomes Incubate_Mixture Incubate reaction mixture at 37°C Prepare_Reagents->Incubate_Mixture Terminate_Reaction Terminate reaction with cold acetonitrile (B52724) Incubate_Mixture->Terminate_Reaction Extract_Metabolites Centrifuge and collect supernatant for analysis Terminate_Reaction->Extract_Metabolites HPLC_MS_Analysis Analyze by HPLC-MS/MS Extract_Metabolites->HPLC_MS_Analysis

Workflow for CYP450-mediated metabolism assay.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (cold)

  • Methanol (B129727)

  • Water (HPLC grade)

  • Formic Acid

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

  • HPLC system coupled with a mass spectrometer (MS)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice immediately before use.

  • Incubation:

    • In a microcentrifuge tube, combine the following in order:

      • Potassium Phosphate Buffer (to a final volume of 200 µL)

      • Human Liver Microsomes (final concentration of 0.5 mg/mL)

      • This compound stock solution (final concentration, e.g., 1-50 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination and Metabolite Extraction:

    • Terminate the reaction by adding an equal volume of cold acetonitrile.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis by HPLC-MS/MS:

    • Analyze the supernatant using a reverse-phase HPLC column (e.g., C18).

    • Use a mobile phase gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the disappearance of the this compound parent peak and the appearance of metabolite peaks using mass spectrometry.

    • Expected primary metabolite: 4-Heptylcatechol. Other potential metabolites include hydroxylated forms on the alkyl chain.

Protocol for Peroxidase-Catalyzed Oxidation of this compound

This protocol uses horseradish peroxidase (HRP) as a model enzyme to assess the oxidation of this compound. The reaction can be monitored spectrophotometrically by observing the formation of colored oxidation products or by HPLC.

Materials:

  • This compound

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂)

  • Phosphate Buffer (e.g., 100 mM, pH 6.0-7.0)

  • Methanol or DMSO (for substrate stock)

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Prepare a fresh working solution of H₂O₂ in phosphate buffer.

    • Prepare a working solution of HRP in phosphate buffer.

  • Enzyme Assay (Spectrophotometric):

    • In a cuvette, add:

      • Phosphate Buffer

      • This compound stock solution (final concentration, e.g., 0.1-1 mM)

      • HRP solution (final concentration, e.g., 0.5-2 units/mL)

    • Mix and equilibrate to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding the H₂O₂ solution (final concentration, e.g., 0.1-1 mM).

    • Immediately monitor the change in absorbance at a wavelength where the product is expected to absorb (a wavelength scan may be necessary to determine the optimal wavelength, often in the 400-500 nm range for colored oxidation products).

  • Enzyme Assay (HPLC):

    • Follow the incubation setup as in the spectrophotometric assay but in microcentrifuge tubes.

    • At specific time points, quench the reaction by adding a suitable quenching agent (e.g., sodium azide (B81097) or a strong acid).

    • Centrifuge to remove any precipitate.

    • Analyze the supernatant by HPLC to monitor the decrease in the this compound peak and the appearance of product peaks.

Protocol for Tyrosinase-Catalyzed Hydroxylation of this compound

This protocol is designed to measure the monophenolase activity of tyrosinase using this compound as a substrate. The formation of the catechol product can be monitored.

Materials:

  • This compound

  • Mushroom Tyrosinase

  • Phosphate Buffer (e.g., 50 mM, pH 6.5-7.0)

  • Methanol or DMSO (for substrate stock)

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Prepare a working solution of tyrosinase in cold phosphate buffer.

  • Enzyme Assay:

    • In a cuvette or microplate well, add:

      • Phosphate Buffer

      • This compound stock solution (final concentration, e.g., 0.1-2 mM)

    • Mix and equilibrate to the desired temperature (e.g., 25-37°C).

    • Initiate the reaction by adding the tyrosinase solution.

    • Monitor the reaction by:

      • Spectrophotometry: Measure the increase in absorbance at a wavelength corresponding to the formation of the o-quinone product (e.g., around 475 nm). A lag phase may be observed, which is characteristic of tyrosinase monophenolase activity.

      • HPLC: At different time points, stop the reaction (e.g., by adding acid) and analyze the samples by HPLC to quantify the formation of 4-Heptylcatechol.

Signaling Pathway Considerations

While specific signaling pathways directly modulated by this compound or its enzymatic products are not well-documented, it is plausible that as an endocrine-disrupting compound, it could interfere with hormonal signaling pathways. The enzymatic conversion of this compound to more reactive species like quinones could also lead to cellular stress responses.

Diagram of Potential Cellular Effects:

Cellular_Effects This compound This compound Metabolites Reactive Metabolites (e.g., Quinones) This compound->Metabolites Enzymatic Metabolism Hormone_Receptors Hormone Receptors This compound->Hormone_Receptors Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Metabolites->Cellular_Stress Signaling_Pathways Altered Signaling Pathways Hormone_Receptors->Signaling_Pathways Cellular_Stress->Signaling_Pathways Cellular_Response Cellular Response (e.g., Altered Gene Expression, Apoptosis) Signaling_Pathways->Cellular_Response

Potential cellular effects of this compound.

Conclusion

This compound is a substrate for several classes of oxidative enzymes. While specific kinetic data and detailed reaction conditions are yet to be fully elucidated, the provided protocols, based on established methods for similar compounds, offer a solid foundation for researchers to investigate its enzymatic transformations. Further studies are warranted to determine the precise kinetic parameters, identify all metabolic products, and understand the biological consequences of these enzymatic reactions.

References

Application Notes and Protocols for Monitoring 4-Heptylphenol in Industrial Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed methodologies for the quantitative analysis of 4-heptylphenol in industrial wastewater samples, ensuring accurate and reliable monitoring. These protocols are designed to be adaptable for various laboratory settings and instrumentation.

Introduction

This compound is an alkylphenol that can be found in industrial effluents, arising from its use in the manufacturing of surfactants, resins, and other chemical products. Due to its potential endocrine-disrupting properties and environmental persistence, monitoring its concentration in industrial wastewater is crucial for environmental protection and regulatory compliance. This document outlines detailed protocols for the extraction and analysis of this compound from industrial wastewater using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies Overview

The primary methods for the determination of this compound in environmental samples are chromatographic techniques coupled with mass spectrometry, which offer high selectivity and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[1][2] Derivatization is often employed to improve the volatility and chromatographic behavior of phenolic compounds.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity without the need for derivatization, simplifying sample preparation.[3][4][5] It is particularly suitable for non-volatile and thermally labile compounds.

The choice of method may depend on the laboratory's instrumentation, the required detection limits, and the complexity of the wastewater matrix.

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are critical to ensure the integrity of the analytical results.

Materials:

  • Amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps

  • Sodium thiosulfate (B1220275) (ACS grade)

  • Sulfuric acid (H₂SO₄), concentrated (ACS grade)

  • Ice chest

Protocol:

  • Collect wastewater samples in 1-liter amber glass bottles to minimize photodegradation.

  • If the wastewater contains residual chlorine, add approximately 80 mg of sodium thiosulfate per liter of sample to quench the chlorine.

  • To preserve the sample, acidify to a pH < 2 with concentrated sulfuric acid. This inhibits microbial degradation of the analyte.

  • Store the samples at 4°C and protect them from light.[6]

  • Analyze the samples as soon as possible, preferably within 7 days of collection.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices like industrial wastewater.[7][8][9]

Materials:

  • SPE cartridges (e.g., Hydrophilic-Lipophilic Balanced (HLB) or C18, 500 mg, 6 mL)

  • SPE vacuum manifold

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (pesticide grade)

  • Deionized water (18 MΩ·cm)

  • Nitrogen evaporator

Protocol:

  • Cartridge Conditioning:

    • Pass 6 mL of dichloromethane through the SPE cartridge.

    • Pass 6 mL of methanol through the cartridge.

    • Equilibrate the cartridge by passing 6 mL of deionized water (adjusted to pH 2 with H₂SO₄). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass the acidified wastewater sample (typically 500 mL to 1 L) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 6 mL of deionized water to remove any polar interferences.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge with 6-10 mL of dichloromethane.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath at 35-40°C.

    • The sample is now ready for GC-MS or LC-MS/MS analysis.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the analysis of this compound by GC-MS. Instrument conditions should be optimized for the specific instrument used.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

GC-MS Parameters:

ParameterValue
Injector Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) To be determined from a standard of this compound
Qualifier Ions (m/z) To be determined from a standard of this compound

Note on Derivatization: For improved peak shape and sensitivity of phenolic compounds, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed on the final extract before GC-MS analysis.

Analytical Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a sensitive and specific alternative for the analysis of this compound without the need for derivatization.[3][4][5]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

LC-MS/MS Parameters:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B 1-8 min: 10-90% B 8-10 min: 90% B 10.1-12 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
MRM Transitions Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) To be determined from a standard of this compound

Data Presentation

The following table summarizes typical performance data for the analysis of phenolic compounds in wastewater. It is crucial to perform method validation studies for this compound in the specific industrial wastewater matrix to determine the actual Method Detection Limit (MDL), Limit of Quantitation (LOQ), and recovery. The values presented below are indicative and based on the analysis of similar phenolic compounds.[4]

ParameterGC-MS (Indicative)LC-MS/MS (Indicative)
Method Detection Limit (MDL) 0.1 - 1.0 µg/L0.01 - 0.1 µg/L
Limit of Quantitation (LOQ) 0.3 - 3.0 µg/L0.03 - 0.3 µg/L
Recovery 70 - 120%80 - 115%
Linear Range 1 - 100 µg/L0.1 - 50 µg/L

Visualizations

Experimental Workflow

experimental_workflow cluster_spe sample 1. Sample Collection (1L Amber Glass Bottle) preserve 2. Preservation (H2SO4 to pH<2, 4°C) sample->preserve spe 3. Solid-Phase Extraction (SPE) preserve->spe elute Elution (Dichloromethane) condition Conditioning (DCM, MeOH, H2O) load Sample Loading condition->load wash Washing (H2O) load->wash wash->elute concentrate 4. Concentration (N2 Evaporation to 1 mL) elute->concentrate analysis 5. Instrumental Analysis concentrate->analysis gcms GC-MS analysis->gcms lcmsms LC-MS/MS analysis->lcmsms data 6. Data Analysis & Reporting gcms->data lcmsms->data

Caption: Workflow for this compound Analysis.

Logical Relationship for Method Selection

method_selection start Start: Need to monitor This compound matrix Is the wastewater matrix complex with many interferences? start->matrix sensitivity Is high sensitivity (sub-µg/L) required? matrix->sensitivity Yes gcms GC-MS is a suitable option matrix->gcms No derivatization Is derivatization acceptable? sensitivity->derivatization No lcmsms LC-MS/MS is recommended sensitivity->lcmsms Yes derivatization->lcmsms No derivatization->gcms Yes end End: Method Selected lcmsms->end gcms->end

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols for the Synthesis and Research Applications of 4-Heptylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-heptylphenol, a key intermediate in the development of various research compounds. Furthermore, it outlines experimental procedures for investigating the biological activities of this compound derivatives, specifically as potential estrogen receptor modulators and antimicrobial agents.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are detailed below: Friedel-Crafts Alkylation and Friedel-Crafts Acylation followed by Reduction.

Method 1: Friedel-Crafts Alkylation of Phenol (B47542) with 1-Heptene (B165124)

This method involves the direct alkylation of phenol with 1-heptene using an acid catalyst. While potentially more direct, this reaction can yield a mixture of ortho and para isomers, as well as O-alkylated products, requiring careful control of reaction conditions and purification.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenol (1.0 equivalent) and a catalytic amount of sulfuric acid (e.g., 10 mol%).

  • Reactant Addition: Heat the mixture to 80-100°C with vigorous stirring. Slowly add 1-heptene (1.1 equivalents) dropwise from the dropping funnel over 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to separate the desired this compound from the ortho-isomer and other byproducts.

Quantitative Data for Friedel-Crafts Alkylation of Phenols:

ParameterValue/ConditionExpected Yield (%)Reference
Phenol Alkylation with Hexene-1
Phenol:Hexene-1 Molar Ratio6:165.8[1]
Catalyst94% H₂SO₄ (8% by wt. of phenol)[1]
Temperature (°C)140[1]
Reaction Time (h)4[1]
Phenol Alkylation with Styrene
Phenol:Styrene Molar Ratio1:1.2Not specified[2]
CatalystPhosphoric Acid[2]
Temperature (°C)170[2]
Reaction Time (h)Not specified[2]

Note: Yields are highly dependent on specific reaction conditions and purification methods.

Logical Workflow for Friedel-Crafts Alkylation:

G cluster_synthesis Synthesis Reactants Phenol + 1-Heptene + H2SO4 (cat.) Reaction Friedel-Crafts Alkylation (80-100°C, 4-6h) Reactants->Reaction Heat Workup Quenching, Extraction, Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product G cluster_synthesis Synthesis Pathway Phenol Phenol Acylation Friedel-Crafts Acylation (Heptanoyl Chloride, AlCl3) Phenol->Acylation Intermediate 4-Heptanoylphenol Acylation->Intermediate Reduction Clemmensen or Wolff-Kishner Reduction Intermediate->Reduction Product This compound Reduction->Product G cluster_pathway Estrogen Receptor Signaling Ligand Estrogen or This compound Derivative ER Estrogen Receptor (ERα/ERβ) Ligand->ER Dimerization Receptor Dimerization ER->Dimerization Conformational Change HSP HSP90 HSP->ER dissociates Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Binding Transcription Gene Transcription ERE->Transcription Response Cellular Response (Proliferation, etc.) Transcription->Response G cluster_mechanism Antimicrobial Mechanism of Phenolic Compounds Phenol This compound Derivative Membrane Bacterial Cell Membrane Phenol->Membrane Interaction Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Cellular Components Disruption->Leakage Enzymes Inhibition of Membrane Enzymes Disruption->Enzymes Death Bacterial Cell Death Leakage->Death Enzymes->Death

References

Troubleshooting & Optimization

Technical Support Center: Improving 4-Heptylphenol Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize 4-Heptylphenol for in vitro experiments. Given its lipophilic nature, achieving and maintaining a soluble state in aqueous cell culture media is a common challenge. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture medium?

A1: this compound is a lipophilic compound with low aqueous solubility. Precipitation, often referred to as "crashing out," occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium. The dramatic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous solution, leading to the formation of a solid precipitate.

Q2: What is the best solvent to use for my this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of lipophilic compounds like this compound.[1] Ethanol and methanol (B129727) are also viable options.[2] It is crucial to use a high-purity, anhydrous grade of the solvent to minimize water content, which can reduce the solubility of the compound in the stock solution over time.

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.1% (v/v). However, the tolerance to DMSO can vary significantly between different cell lines. It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess its effect on your specific cells.

Q4: Can I dissolve this compound directly in the cell culture medium?

A4: Attempting to dissolve this compound directly into an aqueous medium is not recommended and will likely be unsuccessful due to its poor water solubility.[2] A concentrated stock solution in a suitable organic solvent is necessary for effective delivery to the cell culture medium.

Q5: My this compound solution looks clear initially but becomes cloudy after incubation. What is happening?

A5: This is known as delayed precipitation. Several factors can contribute to this phenomenon:

  • Temperature Changes: Moving the media from room temperature to a 37°C incubator can alter the solubility of the compound.

  • pH Shifts: The pH of the culture medium can change over time due to cellular metabolism or the CO2 environment in the incubator. The solubility of phenolic compounds like this compound can be pH-dependent.[2]

  • Interactions with Media Components: this compound may interact with proteins, salts, or other components in the serum or basal medium, leading to the formation of less soluble complexes over time.

  • Compound Instability: The compound itself may degrade over time into less soluble byproducts.

Data Presentation: Physicochemical Properties and Solubility of this compound

PropertyValueReference
Molecular Formula C₁₃H₂₀O--INVALID-LINK--
Molecular Weight 192.30 g/mol --INVALID-LINK--
Appearance White to cream or brown solid--INVALID-LINK--
Melting Point 26.0-32.0 °C--INVALID-LINK--
Water Solubility 11.11 mg/L (at 25 °C)--INVALID-LINK--
Organic Solvent Solubility
DMSOSolubleGeneral knowledge for lipophilic compounds
EthanolSoluble--INVALID-LINK--
MethanolSoluble--INVALID-LINK--
DichloromethaneSoluble--INVALID-LINK--

Note: For in vitro studies, it is highly recommended to experimentally determine the maximum soluble concentration of this compound in your specific cell culture medium. A protocol for this is provided below.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 100 mM).

  • Weigh the this compound powder accurately and transfer it to a sterile tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. A clear solution with no visible particulates should be obtained.

  • If dissolution is slow, gently warm the solution to 37°C for 5-10 minutes or place it in a bath sonicator for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium

This protocol helps to determine the highest concentration of this compound that remains soluble in your specific experimental conditions.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile tubes

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in your pre-warmed complete cell culture medium. It is recommended to perform serial dilutions (e.g., 2-fold or 10-fold).

  • Dilution Method: Add the stock solution to the medium drop-wise while gently vortexing the medium to facilitate rapid dispersion and minimize localized high concentrations.

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness, crystals, or film).

  • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).

  • After incubation, visually inspect the tubes again.

  • For a more sensitive assessment, place a small aliquot of each dilution on a microscope slide and examine for the presence of crystalline or amorphous precipitate.

  • The highest concentration that remains clear, both visually and microscopically, after incubation is the maximum soluble concentration for your experimental setup.

Troubleshooting Guide

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution The final concentration exceeds the aqueous solubility limit. Rapid solvent exchange is causing the compound to "crash out". The medium is too cold, reducing solubility.Decrease the final working concentration of this compound. Perform serial dilutions of the stock solution in pre-warmed (37°C) culture medium. Add the compound drop-wise while gently vortexing the medium. Always use pre-warmed (37°C) cell culture media for dilutions.
Precipitation after incubation (Delayed Precipitation) The compound is unstable at 37°C. Cellular metabolism is altering the pH of the medium. The compound is interacting with components in the serum.Assess the stability of this compound under your culture conditions. Consider preparing fresh media with the compound more frequently. Monitor the pH of your culture medium, especially in dense cultures, and change the medium more often if needed. Test the solubility in serum-free versus serum-containing media to identify if serum components are the cause.
Cloudiness or turbidity in the medium Fine particulate precipitation. Microbial contamination.Examine a sample under a microscope to confirm the presence of a precipitate versus microbial growth. If it is a precipitate, follow the solutions for immediate precipitation. If microbial contamination is suspected, discard the culture and review sterile techniques.
Inconsistent experimental results Inconsistent dosing due to partial precipitation. The actual concentration exposed to the cells is lower than intended and variable.Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted solutions in aqueous media. Always visually inspect the medium for any signs of precipitation before adding it to your cells.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubilizing this compound

The following diagram illustrates the recommended workflow for preparing and using this compound in in vitro studies to minimize solubility issues.

G Workflow for Preparing this compound Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation start Start: Weigh this compound dissolve Dissolve in 100% Anhydrous DMSO start->dissolve vortex Vortex/Sonicate until clear dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C aliquot->store prewarm Pre-warm complete medium to 37°C store->prewarm Thaw one aliquot add_dropwise Add stock solution drop-wise while gently vortexing prewarm->add_dropwise inspect Visually inspect for clarity add_dropwise->inspect use_immediately Use immediately for experiment inspect->use_immediately

Caption: A step-by-step workflow for preparing this compound solutions.

Potential Signaling Pathways of this compound

This compound belongs to the class of alkylphenols, which are known endocrine-disrupting chemicals. They can exert biological effects primarily by interacting with nuclear hormone receptors, such as the estrogen receptor (ER) and the androgen receptor (AR).

1. Estrogenic Signaling Pathway (Agonist Action)

As an estrogen receptor agonist, this compound can mimic the effects of the natural hormone estradiol.

G Estrogenic Signaling Pathway of this compound HP This compound ER Estrogen Receptor (ER) HP->ER Binds and activates HRE Estrogen Response Element (ERE) in DNA ER->HRE Binds to Transcription Gene Transcription HRE->Transcription Initiates mRNA mRNA Synthesis Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., proliferation, gene expression) Protein->Response

Caption: this compound as an estrogen receptor agonist.

2. Anti-androgenic Signaling Pathway (Antagonist Action)

As an androgen receptor antagonist, this compound can block the effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).

G Anti-Androgenic Signaling Pathway of this compound HP This compound AR Androgen Receptor (AR) HP->AR Binds and blocks Androgen Androgen (e.g., DHT) Androgen->AR Binds and activates ARE Androgen Response Element (ARE) in DNA AR->ARE Blocked Blocked Transcription Gene Transcription ARE->Transcription

Caption: this compound as an androgen receptor antagonist.

References

challenges in 4-Heptylphenol quantification at low concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the quantitative analysis of 4-Heptylphenol, particularly at low concentrations.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak or non-existent signal for my this compound standard or sample?

A1: Low signal intensity is a common issue when measuring trace concentrations. Several factors can contribute to this problem:

  • Inadequate Sample Concentration: The concentration of this compound in your sample may be below the instrument's limit of detection (LOD).[1] Consider a pre-concentration step during sample preparation.

  • Inefficient Ionization: The chosen ionization technique (e.g., ESI, APCI) may not be optimal for this compound. Experimenting with different ionization sources or optimizing source parameters can improve signal.[1]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine, environmental samples) can suppress the ionization of this compound, leading to a lower-than-expected signal.[2][3][4]

  • Instrument Not Tuned or Calibrated: The mass spectrometer may require tuning and calibration to ensure it is operating at peak performance.[1]

  • Improper Sample Preparation: The analyte may be lost during sample preparation steps like extraction or filtration.[5][6]

Q2: My blank samples show a significant this compound peak. What are the likely sources of contamination?

A2: Blank contamination is a notorious problem in the analysis of alkylphenols.[5] Potential sources include:

  • Solvents and Reagents: LC-MS grade solvents are crucial, as impurities can introduce background signals.[5]

  • Labware: Plasticizers and other chemicals can leach from plastic containers, pipette tips, and vial caps. Use glass or polypropylene (B1209903) labware where possible and pre-rinse with a high-purity solvent.

  • Sample Handling: Filtration steps can introduce contamination or cause adsorption of the analyte. Avoiding filtration or using carefully selected filter materials (e.g., PTFE) can mitigate this.[5]

  • Carryover: Residual analyte from a previous high-concentration sample can remain in the autosampler, injector, or column.[7] Implement rigorous wash cycles between injections.

Q3: I'm experiencing poor reproducibility and precision in my results. What should I investigate?

A3: Poor precision can stem from variability in sample preparation, instrument performance, or matrix effects.[3]

  • Inconsistent Sample Preparation: Manual extraction techniques like liquid-liquid extraction (LLE) can be operator-dependent.[8] Automated methods like Solid Phase Extraction (SPE) can improve consistency.

  • Variable Matrix Effects: The composition of biological matrices can vary significantly between samples, leading to inconsistent ion suppression or enhancement.[4][9] Using a stable isotope-labeled internal standard (SIL-IS) can help compensate for these variations.

  • Instrument Instability: Fluctuations in gas flows, temperatures, or voltage can cause instrument drift.[10] Ensure the system is properly maintained and has reached stable operating conditions.

Q4: What are "matrix effects" and how can I minimize them?

A4: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[2][3][4][9] This can lead to either ion suppression (signal loss) or ion enhancement (signal increase), both of which compromise data accuracy.[3][4]

  • Mitigation Strategies:

    • Improve Sample Cleanup: Techniques like Solid Phase Extraction (SPE) are effective at removing interfering matrix components, such as phospholipids (B1166683) from plasma.[11]

    • Optimize Chromatography: Modifying the chromatographic method to better separate this compound from matrix components can resolve the issue.[4]

    • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the "gold standard" for compensating for matrix effects.[4]

    • Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, but may also dilute the analyte below the limit of quantification (LOQ).[12]

Troubleshooting Guides

This section provides systematic approaches to common problems encountered during the quantification of this compound.

Guide 1: No Analyte Peak Detected
Question Action / Check Potential Solution
Is the instrument acquiring data? Check for a total ion chromatogram (TIC) and confirm solvent peaks.If no signal at all, check detector, electronics, and software connections. Consult instrument manual.[7]
Is the analyte reaching the detector? Inject a high-concentration standard.If still no peak, check for leaks in the system, a broken column, or a clogged injector.[7] Ensure autosampler and syringe are functioning correctly.[7]
Is the sample properly prepared? Review the sample preparation protocol for potential analyte loss.Re-prepare the sample, ensuring correct pH, solvent volumes, and complete elution from any extraction media.
Are the mass spectrometer settings correct? Verify the monitored mass transitions (MRM) for this compound. Check ionization source parameters.Optimize source temperature, gas flows, and voltages.[1] Ensure the correct precursor and product ions are being monitored.
Guide 2: High Baseline Noise or Drifting Baseline
Question Action / Check Potential Solution
Is the noise random or periodic? Observe the baseline in a blank injection.Periodic noise may indicate electrical interference from nearby equipment.[10] Random noise suggests contamination.
Is the system contaminated? Check for contaminated solvents, gases, or system components.Replace mobile phase solvents. Clean the injector and ion source. Bake out the column according to manufacturer's instructions.[10]
Is there excessive column bleed? Check if the column temperature exceeds its maximum operating limit.Reduce the final oven temperature or transfer line temperature. Condition the column. If damaged, replace it.[10]
Are gas flows stable? Check gas supply pressures and flow rates at the instrument.Check for leaks. Ensure gas purifiers and traps are functional.[7]

Visual Workflow and Logic Diagrams

A visual representation of the troubleshooting process can help systematically identify the source of an issue.

G start Start: Quantification Issue (e.g., No Peak, Low Signal, Poor Reproducibility) check_std 1. Analyze High-Conc. Standard in Pure Solvent start->check_std peak_ok Peak OK? check_std->peak_ok Evaluate Peak no_peak No / Very Weak Peak peak_ok->no_peak No check_sample_prep 4. Analyze Post-Extraction Spiked Blank Matrix peak_ok->check_sample_prep Yes check_ms 2. Check MS Settings: - Tuning/Calibration - MRM Transitions - Source Parameters no_peak->check_ms check_flow 3. Check System Integrity: - Leaks (Gas/Solvent) - Syringe/Autosampler - Column Installation no_peak->check_flow check_ms->start Re-analyze check_flow->start Re-analyze recovery_ok Recovery OK? check_sample_prep->recovery_ok Evaluate Signal low_recovery Low Recovery recovery_ok->low_recovery No (Signal Absent/Low) matrix_effect Matrix Effect Suspected recovery_ok->matrix_effect Yes (Signal Suppressed) optimize_spe 5. Optimize Sample Prep: - SPE Sorbent/Protocol - LLE pH/Solvent - Evaporation Step low_recovery->optimize_spe optimize_spe->check_sample_prep Re-evaluate mitigate_matrix 6. Mitigate Matrix Effects: - Improve Chromatography - Use Isotope-Labeled IS - Further Cleanup matrix_effect->mitigate_matrix success Problem Resolved mitigate_matrix->success

Caption: Troubleshooting Decision Tree for this compound Quantification.

The following diagram illustrates a typical workflow for sample preparation using Solid Phase Extraction (SPE), a common technique for cleaning and concentrating analytes from complex matrices.

G cluster_spe SPE Steps start Start: Liquid Sample (e.g., Plasma, Urine, Water) pretreatment 1. Pre-treatment - Spike Internal Standard - Adjust pH - Centrifuge/Dilute start->pretreatment load 4. Load Sample pretreatment->load condition 2. Condition SPE Cartridge (e.g., Methanol (B129727), Water) equilibrate 3. Equilibrate Cartridge (with sample buffer) condition->equilibrate equilibrate->load wash 5. Wash (Remove Interferences) load->wash elute 6. Elute this compound (with organic solvent) wash->elute concentrate 7. Evaporate & Reconstitute (in mobile phase) elute->concentrate analysis End: Analyze by LC-MS/MS or GC-MS concentrate->analysis

Caption: General Solid Phase Extraction (SPE) Workflow for this compound.

Quantitative Data Summary

Direct quantitative performance data for this compound is sparse in readily available literature. However, data for similar phenolic compounds, such as 4-Ethylphenol (B45693), can provide a useful benchmark for expected performance with modern analytical instrumentation.

Table 1: Example Performance Metrics for Phenol Analysis Note: These values are illustrative and depend heavily on the specific matrix, instrument, and method used.

ParameterMethodAnalyte ExampleLimit of Detection (LOD)Limit of Quantification (LOQ)Source
LC-MS/MS Direct Injection (Wine)4-Ethylphenol10 µg/L50 µg/L[12][13]
GC-MS Headspace-SPME (Wine)4-Ethylphenol2 µg/L5 µg/L[12]
GC-MS SPE (Drinking Water)Various Phenols0.02 - 0.58 µg/LNot Specified[14]
GC-MS SPE (Human Urine)Various Phenols0.3 - 0.6 ng/mL (µg/L)Not Specified[15]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Biological Fluids (Conceptual)

This protocol outlines a general procedure for extracting this compound from a biological matrix like plasma or urine. Optimization is required for specific applications.

Objective: To isolate and concentrate this compound from a complex biological matrix while removing interferences.

Materials:

  • SPE Cartridges: Reversed-phase polymer-based (e.g., polystyrene-divinylbenzene) or C18.[16][17][18]

  • SPE Vacuum Manifold

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.

  • Internal Standard: this compound-d4 or similar stable isotope-labeled analog.

  • Sample Tubes: 15 mL polypropylene tubes.

Methodology:

  • Sample Pre-treatment:

    • Thaw biological samples (e.g., 1 mL of plasma) to room temperature.

    • Add the internal standard solution to each sample, standard, and blank.

    • Dilute the sample 1:1 with 2% formic acid in water to disrupt protein binding and adjust pH.

    • Vortex mix for 30 seconds and centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a slow, steady vacuum to pass the sample through the sorbent at a rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.

    • Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove all residual water.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the this compound and internal standard from the cartridge using 2 x 1.5 mL aliquots of methanol or acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile) for LC-MS analysis.[8]

Protocol 2: Analysis by LC-MS/MS (Conceptual)

Objective: To chromatographically separate and quantify this compound using tandem mass spectrometry.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: ESI Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 191.2 -> Q3: 106.1 (Loss of heptyl group)

    • This compound-d4 (IS): Q1: 195.2 -> Q3: 110.1

    • Note: These transitions must be empirically determined by infusing a standard solution.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity of the target analyte.[1]

References

Technical Support Center: Optimizing GC-MS Parameters for 4-Heptylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Heptylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on method optimization, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Direct analysis of this compound by GC-MS can be challenging due to the polarity of its phenolic hydroxyl group. This polarity can lead to poor chromatographic peak shape (tailing) and reduced sensitivity. Derivatization, by replacing the active hydrogen of the hydroxyl group with a non-polar functional group, increases the volatility and thermal stability of the analyte. This results in improved peak symmetry, enhanced sensitivity, and lower detection limits.[1]

Q2: What are the recommended derivatization methods for this compound?

A2: The two most common and effective derivatization techniques for phenolic compounds like this compound are silylation and acetylation.

  • Silylation: This method involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. Silylation is a rapid and quantitative reaction that significantly improves GC performance.[2]

  • Acetylation: This technique uses an acetylating agent, like acetic anhydride (B1165640), to form an acetate (B1210297) ester. This is also an effective method to reduce polarity and improve chromatographic behavior.

Q3: What are the key GC-MS parameters to optimize for this compound analysis?

A3: Key parameters to optimize include the injector temperature, oven temperature program, carrier gas flow rate, and the choice of GC column. A non-polar or semi-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5MS), is typically recommended. The mass spectrometer should be operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

Q4: How can I improve the sensitivity of my this compound analysis?

A4: To enhance sensitivity, ensure complete derivatization, use a high-quality GC column with low bleed, and operate the mass spectrometer in SIM mode. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the derivatized this compound, which significantly reduces background noise and improves the signal-to-noise ratio.

Q5: What internal standard is suitable for the quantitative analysis of this compound?

A5: An ideal internal standard should be structurally similar to the analyte but not present in the sample. For this compound, a deuterated analog (this compound-d4) or a similar alkylphenol with a different alkyl chain length that is well-separated chromatographically (e.g., 4-n-Octylphenol) can be used. The internal standard should be added to the sample before extraction and derivatization to correct for variations in sample preparation and instrument response.

Troubleshooting Guides

This section addresses specific issues that may arise during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing Peaks)
  • Question: My chromatogram for derivatized this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer:

    • Incomplete Derivatization: The most common cause of peak tailing for phenolic compounds is incomplete derivatization, leaving polar hydroxyl groups exposed.

      • Solution: Ensure the derivatization reaction goes to completion. This can be achieved by using a sufficient excess of the derivatizing reagent, optimizing the reaction time and temperature, and ensuring the sample extract is completely dry before adding the reagent, as moisture can deactivate silylating agents.[3]

    • Active Sites in the GC System: Active sites in the injector liner, column, or connections can interact with the analyte, causing tailing.

      • Solution: Use a deactivated injector liner. If the column is old, active sites may have developed at the inlet; trimming the first 10-15 cm of the column can resolve this. Ensure all fittings are clean and properly installed.

    • Inappropriate Column Choice: Using a highly polar column for a non-polar derivatized analyte can sometimes lead to peak shape issues.

      • Solution: A non-polar or semi-polar column (e.g., 5% phenyl-methylpolysiloxane) is generally recommended.

Problem 2: Low or No Signal Response
  • Question: I am not seeing a peak for this compound, or the response is very low. What should I check?

  • Answer:

    • Derivatization Failure: The derivatization reaction may have failed.

      • Solution: Verify the integrity of your derivatization reagent; they can degrade over time, especially if exposed to moisture. Prepare fresh standards and re-derivatize.

    • Injector Issues: The injector temperature may be too low for efficient volatilization of the derivatized analyte, or too high, causing thermal degradation.

      • Solution: Optimize the injector temperature. A starting point of 250 °C is often suitable.

    • Mass Spectrometer Settings: The mass spectrometer may not be set up correctly to detect the target ions.

      • Solution: In full scan mode, ensure the mass range is appropriate to detect the molecular ion and key fragments of the derivatized this compound. In SIM mode, double-check that the correct m/z values are being monitored.

    • Sample Degradation: The analyte may have degraded during sample preparation or storage.

      • Solution: Ensure proper sample storage conditions and minimize the time between extraction, derivatization, and analysis.

Problem 3: Matrix Interference
  • Question: I am analyzing this compound in a complex matrix (e.g., wastewater, biological fluid) and see many interfering peaks. How can I mitigate this?

  • Answer:

    • Sample Cleanup: Insufficient sample cleanup can lead to co-elution of matrix components with the analyte, causing signal suppression or enhancement.[4][5][6]

      • Solution: Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances before derivatization and GC-MS analysis.

    • Chromatographic Resolution: The GC method may not be adequately separating the analyte from matrix components.

      • Solution: Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks.

    • Selective Detection: Using full scan mode in a complex matrix can result in a high background.

      • Solution: Switch to Selected Ion Monitoring (SIM) mode. By monitoring only a few characteristic ions of the derivatized this compound, the interference from the matrix can be significantly reduced.

Quantitative Data Summary

The following tables provide typical performance parameters for the GC-MS analysis of this compound. These values are intended as a general guide and may vary depending on the specific instrumentation, method conditions, and sample matrix.

Table 1: GC-MS Performance Parameters for this compound Analysis

ParameterExpected RangeNotes
Limit of Detection (LOD) 0.01 - 5 µg/LDerivatization and SIM mode can significantly improve sensitivity.[7]
Limit of Quantification (LOQ) 0.05 - 15 µg/LTypically 3 to 10 times the LOD.[7][8]
Linearity (R²) ≥ 0.995Over a defined concentration range.[7]
Recovery 80 - 120%Varies with sample matrix and extraction method.[7]
Precision (RSD) < 10%For replicate measurements.[7]

Table 2: Typical GC and MS Parameters for Derivatized this compound

ParameterSilylated Derivative (TMS-4-Heptylphenol)Acetylated Derivative (4-Heptylphenyl acetate)
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C250 °C
Oven Program 80 °C (1 min hold), ramp to 300 °C at 10 °C/min80 °C (1 min hold), ramp to 300 °C at 15 °C/min
Carrier Gas Helium at 1.0 mL/minHelium at 1.2 mL/min
MS Ion Source Temp. 230 °C230 °C
MS Quadrupole Temp. 150 °C150 °C
Key m/z for SIM To be determined empirically. Expect molecular ion and fragments related to the TMS group (e.g., m/z 73).To be determined empirically. Expect molecular ion and fragments from the loss of the acetyl group.
Expected Retention Time ~12.8 minSlightly shorter than the silylated derivative.

Note: The quantitative data for LOD, LOQ, Linearity, Recovery, and Precision are based on typical values for closely related long-chain alkylphenols and should be validated for this compound in your specific matrix and analytical system.[7]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether for GC-MS analysis.

Materials:

  • Sample extract containing this compound, dried and reconstituted in an aprotic solvent (e.g., dichloromethane, hexane).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous pyridine (B92270) (optional, as a catalyst for hindered phenols).

  • GC vials with inserts.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Transfer an aliquot of the sample extract (typically 50-100 µL) into a GC vial. If the sample is in a protic solvent (e.g., methanol), it must be completely evaporated to dryness under a gentle stream of nitrogen and reconstituted in an aprotic solvent.

  • Reagent Addition: Add 25-50 µL of BSTFA (and 25 µL of pyridine if needed) to the sample in the GC vial.[3] Ensure a molar excess of the silylating reagent to the analyte.

  • Reaction: Tightly cap the vial and heat at 60-75 °C for 30-60 minutes to ensure the reaction goes to completion.[9]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Acetylation of this compound using Acetic Anhydride

This protocol details the derivatization of this compound to its acetate ester.

Materials:

  • Sample extract containing this compound in a suitable solvent.

  • Acetic anhydride.

  • Pyridine (as a catalyst).

  • GC vials.

  • Heating block or water bath.

Procedure:

  • Sample Preparation: Place an aliquot of the sample extract into a GC vial.

  • Reagent Addition: Add a mixture of acetic anhydride and pyridine (e.g., in a 1:1 ratio) to the sample. A typical volume would be 50-100 µL of the mixture.

  • Reaction: Cap the vial securely and heat at 60-70 °C for 20-30 minutes.

  • Quenching (Optional): After cooling, the excess acetic anhydride can be quenched by the careful addition of water. This step should be performed with caution.

  • Extraction: Extract the derivatized analyte into an organic solvent such as hexane (B92381) or ethyl acetate.

  • Analysis: Inject the organic layer into the GC-MS for analysis.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Drying Solvent Evaporation & Drying Extraction->Drying AddReagent Add Derivatization Reagent (e.g., BSTFA) Drying->AddReagent Reaction Heating & Reaction AddReagent->Reaction Cooling Cooling to Room Temp. Reaction->Cooling Injection GC Injection Cooling->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis by GC-MS.

Troubleshooting_Logic cluster_tailing Tailing Peak Solutions cluster_signal Low Signal Solutions cluster_interference Interference Solutions Problem Chromatographic Problem Observed PeakTailing Peak Tailing? Problem->PeakTailing NoSignal Low/No Signal? PeakTailing->NoSignal No CheckDeriv Check Derivatization Protocol (Reagents, Time, Temp, Dryness) PeakTailing->CheckDeriv Yes Interference Matrix Interference? NoSignal->Interference No VerifyDeriv Verify Derivatization Reagent Integrity NoSignal->VerifyDeriv Yes End Consult Instrument Manual or Further Support Interference->End No ImproveCleanup Enhance Sample Cleanup (e.g., SPE) Interference->ImproveCleanup Yes CheckSystem Inspect GC System (Liner, Column Inlet) CheckDeriv->CheckSystem OptimizeInjector Optimize Injector Temperature VerifyDeriv->OptimizeInjector CheckMS Check MS Settings (Scan Range/SIM Ions) OptimizeInjector->CheckMS OptimizeGC Optimize GC Oven Program ImproveCleanup->OptimizeGC UseSIM Switch to Selected Ion Monitoring (SIM) OptimizeGC->UseSIM

Caption: Troubleshooting logic for common GC-MS issues.

References

Technical Support Center: Analysis of 4-Heptylphenol in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of 4-Heptylphenol in complex samples.

Troubleshooting Guide

This guide addresses common issues related to matrix effects in this compound analysis.

Issue/Observation Potential Cause Recommended Action(s)
Poor Peak Shape (Tailing or Fronting) Co-eluting matrix components interfering with chromatography.- Optimize the chromatographic gradient to better separate this compound from interferences. - Enhance sample cleanup using Solid Phase Extraction (SPE) with a sorbent chemistry appropriate for phenols. - Evaluate a different analytical column with alternative selectivity.
Inconsistent Analyte Response (Ion Suppression or Enhancement) Matrix components affecting the ionization efficiency of this compound in the mass spectrometer source.- Implement matrix-matched calibration standards to compensate for the effect. - Utilize a stable isotope-labeled internal standard for this compound or a closely related analog. - Dilute the sample extract to reduce the concentration of interfering matrix components, if sensitivity allows.[1]
Low Analyte Recovery Inefficient extraction from the sample matrix or loss during sample cleanup.- Optimize the extraction solvent and pH. For acidic phenols like this compound, an acidified extraction solvent can improve recovery. - Evaluate different SPE sorbents and elution solvents. - Perform a recovery experiment by spiking a known amount of this compound into a blank matrix and tracking its recovery through the entire sample preparation and analysis workflow.
High Background Noise in Chromatogram Insufficient sample cleanup, leading to a high load of matrix components being injected.- Incorporate additional cleanup steps, such as dispersive SPE (d-SPE) after a QuEChERS extraction. - Optimize the mass spectrometer's acquisition parameters, such as collision energy and precursor/product ion selection, to improve specificity.
Method Fails to Meet Validation Criteria (Accuracy, Precision) A combination of the above issues related to uncorrected matrix effects.- Systematically evaluate and optimize each step of the analytical method: sample extraction, cleanup, chromatography, and detection. - Employ the standard addition method to accurately quantify this compound in a specific complex matrix.[2] - Ensure the analytical instrument is properly calibrated and maintained.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of an analyte's response due to the presence of other components in the sample matrix.[3][4] In the context of this compound analysis, co-extractives from complex samples like soil, wastewater, or food can co-elute with the analyte and interfere with its ionization in the mass spectrometer. This can lead to either signal suppression (a decrease in response) or signal enhancement (an increase in response), resulting in inaccurate quantification.[5][6]

2. How can I determine if my this compound analysis is affected by matrix effects?

A common method to assess matrix effects is the post-extraction spike comparison.[5] This involves comparing the signal response of this compound in a neat solvent standard to the response of a blank sample extract that has been spiked with the same concentration of this compound after the extraction process. A significant difference in the signal indicates the presence of matrix effects.

3. What are the most effective sample preparation techniques to minimize matrix effects for this compound?

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for cleaning up complex samples prior to this compound analysis.[7][8] For SPE, a C18 sorbent is often a good starting point for retaining the nonpolar this compound.[9][10] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often followed by a dispersive SPE (d-SPE) cleanup step, is also a popular and effective approach for a variety of complex matrices.[11][12]

4. When should I use matrix-matched calibration versus an internal standard for this compound quantification?

  • Matrix-matched calibration is recommended when you are working with a consistent and well-defined matrix.[2] It involves preparing your calibration standards in a blank matrix extract that is free of this compound. This helps to ensure that the standards and the samples experience similar matrix effects.

  • An internal standard (IS) , particularly a stable isotope-labeled version of this compound, is the preferred approach for correcting for matrix effects and variations in sample processing.[2][13] The IS is added to the sample at the beginning of the workflow and experiences the same extraction inefficiencies and matrix effects as the native analyte, allowing for accurate correction.

5. Can I just dilute my sample to reduce matrix effects?

Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen matrix effects.[1] However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain detectable after dilution. For trace-level analysis, dilution may compromise the method's sensitivity and is often not a viable option.[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol is a general guideline and may require optimization for specific water matrices.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Acidify the water sample (e.g., 100 mL) to a pH of approximately 2 with a suitable acid like hydrochloric acid. Load the sample onto the conditioned SPE cartridge at a flow rate of about 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for 10-15 minutes.

  • Elution: Elute the this compound from the cartridge with 5-10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or acetone.

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase for LC-MS analysis or a suitable solvent for GC-MS derivatization and analysis.

Protocol 2: QuEChERS-based Extraction for this compound in Soil/Food Samples

This is a generalized QuEChERS protocol that should be optimized for your specific matrix.

  • Sample Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge at >3000 x g for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned supernatant for direct injection if using LC-MS/MS.

    • For GC-MS analysis, an additional solvent exchange or derivatization step may be necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing & Review sample Complex Sample (e.g., Soil, Water) extraction Extraction (e.g., LLE, QuEChERS) sample->extraction Add Internal Standard cleanup Cleanup (e.g., SPE, d-SPE) extraction->cleanup instrument LC-MS/MS or GC-MS Analysis cleanup->instrument Inject Extract data Data Acquisition instrument->data quant Quantification (with Matrix Effect Correction) data->quant results Final Results quant->results troubleshooting_logic start Inaccurate Results or Poor Chromatography? check_recovery Evaluate Analyte Recovery start->check_recovery check_matrix_effect Assess Matrix Effects (Post-Extraction Spike) start->check_matrix_effect optimize_prep Optimize Sample Prep (Extraction/Cleanup) check_recovery->optimize_prep Low Recovery check_matrix_effect->optimize_prep High Matrix Effect optimize_chrom Optimize Chromatography check_matrix_effect->optimize_chrom Co-elution Issues use_is Use Stable Isotope Internal Standard check_matrix_effect->use_is Variable Matrix matrix_match Use Matrix-Matched Calibration check_matrix_effect->matrix_match Consistent Matrix end Accurate & Precise Results optimize_prep->end optimize_chrom->end use_is->end matrix_match->end

References

Technical Support Center: Purification of Synthesized 4-Heptylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized 4-Heptylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your laboratory experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound using various techniques.

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Product does not dissolve in the hot solvent. - Insufficient solvent volume.- Incorrect solvent choice (product is insoluble).- Add small increments of hot solvent until the product dissolves.[1][2]- If a large volume of solvent has been added without dissolution, the solvent is likely unsuitable. Select a different solvent based on solubility tests.[2][3]
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of this compound (~29-31°C).- The solution is supersaturated.- Presence of impurities that lower the melting point.- Select a solvent with a lower boiling point.- Add a small amount of additional hot solvent to ensure the product is fully dissolved, then allow for slow cooling.[1]- Attempt a two-solvent recrystallization.[1][3]
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.[4]- Add a seed crystal of pure this compound.- Cool the solution in an ice bath for a longer duration.[3][4]
Low recovery of purified crystals. - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of hot solvent necessary for dissolution.[2]- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- Wash the collected crystals with a minimal amount of ice-cold solvent.[2]
Purified crystals are colored. - Presence of colored impurities from the synthesis.- Oxidation of the phenol (B47542).- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce the yield.[4]- Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of this compound from impurities. - The polarity of the eluent is too high or too low.- Co-elution of impurities with similar polarity.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound.[5][6]- Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[6]- Consider using a different stationary phase, such as alumina (B75360) instead of silica (B1680970) gel.[5]
This compound is stuck on the column. - The eluent is not polar enough to displace the compound.- Strong acidic interaction between the phenolic hydroxyl group and silica gel.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate (B1210297) in hexane).- Add a small amount of a more polar solvent like methanol (B129727) to the eluent.- Pre-treat the silica gel with a small amount of a base like triethylamine (B128534) in the eluent to deactivate acidic sites.[6]
Cracking of the silica gel bed. - The column was allowed to run dry.- Heat generated from the adsorption of the solvent onto the silica gel.- Always keep the solvent level above the top of the stationary phase.[7]- Pack the column using a slurry method and allow it to equilibrate before loading the sample.
Tailing of the product peak. - Acidic nature of the phenolic group interacting with the silica gel.- Overloading the column with the sample.- Add a small percentage (0.1-1%) of a weak acid like acetic acid or a base like triethylamine to the eluent to improve peak shape.- Ensure the sample is loaded in a concentrated band and does not exceed the column's capacity.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities can include unreacted starting materials (e.g., phenol, 1-heptene), regioisomers (e.g., 2-heptylphenol), poly-alkylated phenols, and oxidation byproducts which may impart a pink or brown color.[8] The synthesis method will largely determine the impurity profile.

Q2: Which purification technique is best for this compound?

A2: The choice of purification technique depends on the nature and quantity of impurities.

  • Recrystallization is a good option for removing small amounts of impurities if a suitable solvent is found.[2] It is effective for obtaining high-purity crystalline material.

  • Column chromatography is highly effective for separating this compound from isomers and other impurities with different polarities.[5]

  • Vacuum distillation can be used to purify larger quantities of the product, especially if the impurities have significantly different boiling points.

Q3: How do I select a suitable solvent for the recrystallization of this compound?

A3: A good recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures.[2] Given that this compound has a non-polar heptyl chain and a polar phenol group, solvents like heptane (B126788), hexane (B92381), toluene, or mixtures such as ethanol/water or acetone/water could be suitable starting points.[9][10] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one.[2]

Q4: How can I monitor the purity of this compound during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to get a qualitative assessment of purity.[5] For a quantitative analysis of purity, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.[11][12]

Q5: My purified this compound is a pinkish solid. What causes this and how can I remove the color?

A5: The pinkish color is likely due to the oxidation of the phenolic group to form colored quinone-type impurities.[8] This can often be removed by treating the solution of the crude product with a small amount of activated charcoal before the final crystallization or by performing the purification under an inert atmosphere.[4]

Quantitative Data Summary

The following table provides hypothetical, yet realistic, data for the purification of this compound to serve as a benchmark for your experiments. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueSolvent/Eluent SystemInitial Purity (%)Final Purity (%)Yield (%)
RecrystallizationHeptane90>9875-85
RecrystallizationEthanol/Water (e.g., 80:20)90>9880-90
Column ChromatographySilica Gel, Hexane:Ethyl Acetate gradient (e.g., 95:5 to 80:20)85>9970-80
Vacuum DistillationN/A85>9785-95

Experimental Protocols

Recrystallization from a Single Solvent (Heptane)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of heptane and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot heptane until the solid just dissolves.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold heptane to remove any adhering impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Column Chromatography
  • TLC Analysis: Determine a suitable eluent system by performing TLC on the crude product. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for this compound should be between 0.2 and 0.4.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.[7]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. If using a gradient elution, gradually increase the polarity of the eluent over time.[6]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Option 1 ColumnChrom Column Chromatography Crude->ColumnChrom Option 2 Distillation Vacuum Distillation Crude->Distillation Option 3 TLC TLC Recrystallization->TLC ColumnChrom->TLC GCMS_HPLC GC-MS / HPLC Distillation->GCMS_HPLC TLC->GCMS_HPLC Pure Pure this compound GCMS_HPLC->Pure

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Decision_Tree Start Problem with Recrystallization NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowYield Low Yield Start->LowYield SolventIssue Too much solvent? NoCrystals->SolventIssue TempIssue Solvent BP > Product MP? OilingOut->TempIssue WashIssue Washing with warm solvent? LowYield->WashIssue Evaporate Evaporate some solvent SolventIssue->Evaporate Yes Induce Induce crystallization (scratch, seed crystal) SolventIssue->Induce No CoolingIssue Cooling too fast? TempIssue->CoolingIssue No ChangeSolvent Change to lower BP solvent TempIssue->ChangeSolvent Yes SlowCool Allow for slow cooling CoolingIssue->SlowCool Yes WashIssue->SolventIssue Yes ColdWash Wash with ice-cold solvent WashIssue->ColdWash No

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Overcoming Poor Peak Shape in HPLC for 4-Heptylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 4-Heptylphenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common peak shape problem when analyzing this compound and other phenolic compounds?

A1: The most prevalent issue is peak tailing, where the peak is asymmetrical with a trailing edge that is longer than the leading edge.[1][2] This occurs due to secondary interactions between the analyte and the stationary phase, which can compromise resolution, accuracy, and sensitivity.[3]

Q2: What causes peak tailing for this compound?

A2: Peak tailing for phenolic compounds like this compound is often caused by interactions with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns.[4][5] At certain pH levels, these silanol groups can become ionized and interact with the polar phenol (B47542) group of the analyte, leading to a secondary retention mechanism that causes tailing.[6][7] Other causes include column contamination, improper mobile phase pH, column overload, and extra-column volume.[2][8]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[9] If the mobile phase pH is close to the pKa of the phenolic hydroxyl group, both the ionized and non-ionized forms of the analyte will be present, leading to peak distortion, broadening, or splitting.[10][11] To ensure a sharp, symmetrical peak, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[10] For phenols, a lower pH (e.g., pH < 4) is often used to suppress the ionization of the phenolic hydroxyl group and minimize interactions with silanol groups.[6]

Q4: Can the choice of HPLC column prevent peak tailing for this compound?

A4: Yes, selecting the right column is crucial. Modern HPLC columns that are "end-capped" have their residual silanol groups chemically deactivated, which significantly reduces peak tailing for polar and basic compounds.[1][12] Columns with low silanol activity or those made with high-purity silica (B1680970) (Type B) are also recommended.[4] For particularly challenging separations, columns with alternative stationary phases, such as those with embedded polar groups, can provide better peak shapes.

Q5: What is column overload and how can it be avoided?

A5: Column overload happens when too much sample is injected onto the column, saturating the stationary phase.[8] This can lead to peak fronting or tailing. To check for and resolve this, try reducing the injection volume or diluting the sample.[8] If the peak shape improves, the original issue was likely column overload.

Troubleshooting Guides

Issue: Peak Tailing

This is the most common problem encountered with phenolic compounds. Follow this step-by-step guide to diagnose and resolve the issue.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No system_issue Potential System Issue: - Extra-column volume - Column contamination/void - Blocked frit yes_all_peaks->system_issue analyte_specific_issue Potential Analyte-Specific Issue: - Silanol interactions - Improper mobile phase pH - Co-elution no_all_peaks->analyte_specific_issue troubleshoot_system Troubleshoot System: 1. Check tubing and connections. 2. Flush column or replace. 3. Replace guard column. system_issue->troubleshoot_system troubleshoot_analyte Troubleshoot Analyte-Specifics: 1. Adjust mobile phase pH (lower). 2. Use an end-capped or base-deactivated column. 3. Check for co-eluting impurities. analyte_specific_issue->troubleshoot_analyte check_sample_prep Review Sample Preparation: - Is sample solvent stronger than mobile phase? - Is the sample overloaded? troubleshoot_system->check_sample_prep end Symmetrical Peak Achieved troubleshoot_system->end troubleshoot_analyte->check_sample_prep troubleshoot_analyte->end resolve_sample_prep Adjust Sample: - Dissolve in mobile phase. - Dilute sample. check_sample_prep->resolve_sample_prep resolve_sample_prep->end

Caption: A logical workflow to diagnose and resolve peak tailing.

Issue: Peak Fronting

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still occur.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_overload Is the column overloaded? start->check_overload yes_overload Yes check_overload->yes_overload Yes no_overload No check_overload->no_overload No reduce_concentration Reduce sample concentration or injection volume. yes_overload->reduce_concentration check_solvent Is the sample dissolved in a solvent weaker than the mobile phase? no_overload->check_solvent end Symmetrical Peak Achieved reduce_concentration->end yes_solvent Yes check_solvent->yes_solvent Yes no_solvent No check_solvent->no_solvent No dissolve_in_mobile_phase Dissolve sample in the mobile phase. yes_solvent->dissolve_in_mobile_phase check_column Inspect column for degradation or collapse. no_solvent->check_column dissolve_in_mobile_phase->end replace_column Replace the column. check_column->replace_column replace_column->end

Caption: A step-by-step guide to troubleshoot peak fronting.

Data Presentation

The following tables summarize typical HPLC and UPLC (Ultra-Performance Liquid Chromatography) method parameters and performance data for the analysis of this compound and related alkylphenols.

Table 1: HPLC Method Parameters for Alkylphenol Analysis

ParameterMethod 1 (this compound)Method 2 (Alkylphenols)Method 3 (Phenolic Compounds)
Column Newcrom R1C18/SCX mixed-modeChromolith RP-18e
Dimensions 4.6 x 150 mm-4.6 x 100 mm
Mobile Phase Acetonitrile, Water, Phosphoric AcidWater:Methanol (15:85 v/v)50 mM Acetate Buffer (pH 5.0):Acetonitrile (80:20 v/v)
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Detection UVDAD (279 nm) or FLD (Ex: 220 nm, Em: 315 nm)DAD
Temperature AmbientAmbient-

Table 2: Typical Performance Characteristics for Alkylphenol Analysis

ParameterDAD DetectionFLD Detection
Linearity Range 0.025 - 0.5 µg/mL0.0008 - 0.1 µg/mL
Limit of Detection (LOD) 5 ng/mL-
Limit of Quantitation (LOQ) 15 ng/mL-

Experimental Protocols

Detailed HPLC Method for this compound

This protocol is a starting point for the analysis of this compound and can be optimized as needed.

1. Instrumentation

  • HPLC system with a UV or DAD detector.

  • Data acquisition and processing software.

2. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

3. Chromatographic Conditions

  • Column: Newcrom R1, 4.6 x 150 mm (or a similar modern, end-capped C18 column).

  • Mobile Phase: A mixture of Acetonitrile and Water with a small amount of Phosphoric acid (e.g., 0.1%) to adjust the pH to a low value (e.g., 2.5-3.0). The exact ratio of Acetonitrile to Water will need to be optimized to achieve the desired retention time (a starting point could be 70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength for this compound (e.g., 275-280 nm).

4. Standard Preparation

  • Prepare a stock solution of this compound in the mobile phase or acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

5. Sample Preparation

  • Dissolve the sample in the mobile phase. If the sample is not soluble in the mobile phase, use a solvent that is of similar or weaker elution strength.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

6. System Suitability

  • Before running samples, perform several injections of a standard solution to ensure the system is equilibrated and that the retention time, peak area, and peak asymmetry are reproducible. The peak asymmetry factor should ideally be between 0.9 and 1.5.

7. Analysis

  • Inject the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

References

stability testing of 4-Heptylphenol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 4-Heptylphenol under various conditions. It includes frequently asked questions (FAQs) for quick reference, in-depth troubleshooting guides for common experimental issues, and detailed protocols for stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a phenolic compound that is generally stable under recommended storage conditions. However, like many phenols, it is susceptible to degradation under specific environmental stresses. Key factors influencing its stability include exposure to air (oxygen), light, high temperatures, and alkaline pH conditions. It is particularly noted to be air-sensitive, suggesting a tendency for oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and air. For optimal preservation, storing under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation. Protecting the compound from light by using amber glass vials or storing it in the dark is also crucial.

Q3: Is this compound sensitive to light?

A3: Yes, phenolic compounds are often sensitive to light. Photodegradation can occur, leading to the formation of colored byproducts and a decrease in purity. It is advisable to handle and store this compound in a manner that minimizes light exposure.

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound is pH-dependent. In alkaline conditions, the phenolic hydroxyl group can be deprotonated, making the compound more susceptible to oxidation. Acidic to neutral pH conditions are generally preferred for enhancing stability in solutions.

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents, which can accelerate its degradation. Contact with bases can also promote degradation. Care should be taken to avoid these substances during storage and handling.

Data Presentation

Table 1: Qualitative Stability of this compound Under Different Conditions

ConditionStabilityPotential Degradation Products
Thermal Stress ModerateThermally stable at room temperature. Degradation may occur at elevated temperatures.
Photostability LowSusceptible to degradation upon exposure to UV and visible light.
Acidic Hydrolysis HighGenerally stable in acidic conditions.
Alkaline Hydrolysis LowProne to degradation, especially oxidative, in alkaline conditions.
Oxidative Stress LowSusceptible to oxidation, leading to colored impurities.

Table 2: Summary of Expected Degradation Behavior

Stress FactorExpected Outcome
Elevated Temperature Increased rate of degradation.
Light Exposure Discoloration (yellowing or browning) and formation of photoproducts.
High pH (>8) Increased susceptibility to oxidation and formation of quinone-like structures.
Low pH (<4) Generally stable with minimal degradation.
Presence of Oxidants Rapid degradation and formation of various oxidation products.

Troubleshooting Guides

Issue 1: Discoloration of this compound Solid or Solution
  • Question: My this compound, which was initially a white to pale yellow solid/colorless solution, has turned yellow or brown. What is the cause and how can I prevent it?

  • Answer:

    • Potential Cause: Discoloration is a common indicator of oxidative degradation. The phenolic group is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light and alkaline pH. This process forms colored quinone-type compounds.

    • Troubleshooting Steps:

      • Minimize Air Exposure: Handle the solid material quickly in a low-humidity environment. For solutions, use deoxygenated solvents (e.g., by sparging with nitrogen or argon) and prepare them under an inert atmosphere.

      • Protect from Light: Store both solid and solution forms in amber-colored containers or in the dark to prevent photodegradation.

      • Control pH: If working with solutions, maintain a slightly acidic to neutral pH to reduce the rate of oxidation.

      • Consider Antioxidants: For solution-based experiments where stability is critical, the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid) may be beneficial, provided it does not interfere with the intended application.

Issue 2: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)
  • Question: I am analyzing my this compound sample and observe unexpected peaks that were not present initially. What could be the reason?

  • Answer:

    • Potential Cause: The appearance of new peaks indicates the formation of degradation products or impurities. These could arise from instability during the experiment or improper storage of the sample or analytical standards.

    • Troubleshooting Steps:

      • Review Sample Handling and Storage: Ensure that samples were stored under the recommended conditions (cool, dark, inert atmosphere) prior to analysis.

      • Evaluate Analytical Method Conditions: High temperatures in the GC inlet or harsh mobile phases in HPLC can sometimes cause on-column degradation. Assess the robustness of your analytical method.

      • Perform a Forced Degradation Study: To proactively identify potential degradation products, conduct a forced degradation study (see Experimental Protocols below). This will help in developing a stability-indicating analytical method that can resolve the parent compound from its degradants.

      • Check for Contamination: Ensure that solvents, reagents, and equipment are clean and free from contaminants that could react with this compound.

Issue 3: Inconsistent Results in Biological or Chemical Assays
  • Question: I am getting variable results in my experiments using this compound. Could this be related to its stability?

  • Answer:

    • Potential Cause: Yes, inconsistent results can be a direct consequence of the degradation of this compound. If the compound degrades, its effective concentration decreases, and the degradation products may have different activities or interfere with the assay.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of degradation over time.

      • Verify Concentration Before Use: If possible, use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of your this compound stock solution before each experiment.

      • Assess Stability in Assay Medium: The pH, temperature, and composition of your experimental medium can affect the stability of this compound. Consider performing a preliminary experiment to assess its stability under your specific assay conditions over the duration of the experiment.

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound. These studies are essential for understanding its degradation pathways and for developing stability-indicating analytical methods.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

Thermal Degradation
  • Transfer an aliquot of the stock solution into a vial and store it in an oven at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Also, place a sample of the solid this compound in an oven under the same conditions.

  • At each time point, withdraw a sample, allow it to cool to room temperature, and analyze it by a suitable analytical method (e.g., HPLC).

  • Compare the results with a control sample stored at the recommended storage temperature.

Photostability Testing
  • Expose a clear vial containing an aliquot of the stock solution and a sample of the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Wrap a control sample in aluminum foil and place it alongside the exposed sample to serve as a dark control.

  • Analyze the samples at appropriate time intervals.

Acid and Base Hydrolysis
  • Acid Hydrolysis: Mix equal volumes of the stock solution and an acidic solution (e.g., 0.1 M HCl). Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time.

  • Base Hydrolysis: Mix equal volumes of the stock solution and a basic solution (e.g., 0.1 M NaOH). Keep the mixture at room temperature or a slightly elevated temperature for a specified time.

  • At various time points, withdraw samples, neutralize them if necessary, and analyze.

Oxidative Degradation
  • Mix the stock solution with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Keep the mixture at room temperature for a defined period, monitoring for degradation.

  • Analyze the samples at different time intervals.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution thermal Thermal Stress (e.g., 60°C) prep->thermal photo Photolytic Stress (UV/Vis Light) prep->photo acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base oxidative Oxidative Stress (e.g., 3% H2O2) prep->oxidative analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) thermal->analysis photo->analysis acid->analysis base->analysis oxidative->analysis data Evaluate Data: - Purity - Degradation Products analysis->data

Caption: General Workflow for Stability Testing of this compound.

Troubleshooting_Logic cluster_investigation Initial Investigation cluster_analysis Analytical Evaluation cluster_solution Corrective Actions start Stability Issue Encountered (e.g., Discoloration, New Peaks) check_storage Review Storage Conditions (Temp, Light, Air Exposure) start->check_storage check_handling Review Sample Handling (Solvents, pH, Time) start->check_handling is_analytical_artifact Is it an analytical artifact? check_storage->is_analytical_artifact check_handling->is_analytical_artifact validate_method Validate Analytical Method (e.g., Robustness) is_analytical_artifact->validate_method Yes implement_controls Implement Protective Measures: - Inert Atmosphere - Light Protection - pH Control - Use Antioxidants is_analytical_artifact->implement_controls No fresh_prep Prepare Fresh Solutions validate_method->fresh_prep implement_controls->fresh_prep end Issue Resolved fresh_prep->end

Caption: Troubleshooting Logic Flowchart for Stability Issues.

Technical Support Center: 4-Heptylphenol Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting cell culture experiments with 4-Heptylphenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an organic compound belonging to the class of alkylphenols.[1][2] While extensive research on this compound is somewhat limited, related phenolic compounds are known to exert a range of biological effects, including antioxidant, anti-inflammatory, and antiproliferative activities.[3][4] Some phenolic compounds have been shown to act as phytoestrogens, interacting with estrogen receptors.[5][6][7] Additionally, certain phenolic compounds can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways, often involving the generation of reactive oxygen species (ROS).[8][9]

Q2: I am observing unexpected cytotoxicity at low concentrations of this compound. What could be the cause?

Several factors could contribute to unexpected cytotoxicity.[10] These include:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to phenolic compounds.[4]

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. It is crucial to include a vehicle control in your experiments.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to cell death.[11][12]

  • Media and Reagent Quality: The quality of cell culture media, serum, and other reagents can impact cell health and their response to treatment.[10]

Q3: How can I improve the solubility of this compound in my cell culture medium?

This compound is a hydrophobic compound. To improve its solubility, it is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. This stock solution is then diluted to the final working concentration in the cell culture medium. It is important to ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: My results are inconsistent between experiments. What are the common sources of variability?

Inconsistent results in cell culture experiments can arise from several sources:[13][14]

  • Cell Passage Number: The characteristics of cell lines can change over time with increasing passage numbers. It is advisable to use cells within a defined passage number range.

  • Cell Seeding Density: Variations in the initial number of cells seeded can affect their growth rate and response to treatment.

  • Reagent Variability: Batch-to-batch variations in serum, media, and other reagents can introduce variability.

  • Inconsistent Technique: Minor variations in experimental procedures, such as incubation times and pipetting techniques, can lead to inconsistent results.

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Death

Question: I am observing a high level of cell death even at what I expect to be a non-toxic concentration of this compound. How should I troubleshoot this?

Answer: A systematic approach is necessary to identify the source of the high cytotoxicity. The following workflow can help pinpoint the issue.

G A High Cell Death Observed B Check for Contamination (Microscopy, Mycoplasma Test) A->B C Contamination Present? B->C D Discard Cultures & Reagents Thaw New Cells C->D Yes E Review Solvent Concentration & Vehicle Control C->E No D->B F Solvent Toxicity? E->F G Reduce Solvent Concentration (<0.1%) F->G Yes J Check Reagent Quality (Media, Serum) F->J No H Perform Dose-Response Cytotoxicity Assay (e.g., MTT) G->H I Determine IC50 Value H->I K Reagent Issue? J->K K->H No L Test New Batches of Reagents K->L Yes L->H

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Guide 2: Inconsistent Signaling Pathway Activation

Question: My Western blot results for a specific signaling pathway (e.g., p38, Akt) are inconsistent after this compound treatment. What could be the problem?

Answer: Inconsistent protein expression or phosphorylation can be due to several factors. Follow this guide to troubleshoot your Western blot experiments.

G A Inconsistent Western Blot Results B Review Experimental Parameters (Time Course, Dose) A->B C Optimize Treatment Conditions? B->C D Perform Time-Course & Dose-Response Western Blots C->D Yes E Check Cell Lysate Preparation & Protein Quantification C->E No L Consistent Results D->L F Consistent Protein Loading? E->F G Re-quantify Protein & Normalize Loading F->G No H Verify Antibody Performance (Positive/Negative Controls) F->H Yes G->E I Antibody Issue? H->I J Test New Antibody or Optimize Dilution & Incubation I->J Yes K Review Transfer & Detection Steps I->K No J->H K->L

Caption: Troubleshooting workflow for inconsistent Western blot results.

Plausible Signaling Pathway for this compound-Induced Apoptosis

Based on studies of structurally related phenolic compounds like 4-Nonylphenol and 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one, a plausible mechanism for this compound-induced apoptosis involves the generation of Reactive Oxygen Species (ROS) and the activation of the p38 MAPK pathway.[8][9]

G A This compound B ↑ Reactive Oxygen Species (ROS) A->B C p38 MAPK Activation B->C D Caspase Activation (e.g., Caspase-3) C->D E Apoptosis D->E

Caption: Plausible signaling pathway for this compound-induced apoptosis.

Data Presentation

Table 1: Cytotoxic Effects of Phenolic Compounds on Various Cell Lines

Phenolic CompoundCell LineAssayConcentration RangeObserved Effect
Various Phenolic AcidsHEL (Human Erythroleukemia)MTT, Trypan Blue5 - 100 µMDecreased cell viability
1,7-Bis(4-hydroxyphenyl)-4-hepten-3-oneLung Cancer CellsNot specifiedNot specifiedDecreased cell viability[8]
4-NonylphenolSertoli CellsNot specified20 - 30 µMDecreased cell viability[9]
Grape Pomace Extracts (Phenolic-rich)Caco-2 (Colon Cancer)Not specified1.75 - 2.5 mg/mL60-71% reduction in cell growth[4]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial activity.[3]

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blotting for Signaling Pathway Analysis

This protocol provides a general workflow for analyzing protein expression and phosphorylation.

Materials:

  • Cell culture dishes

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as required.

  • Lyse the cells in RIPA buffer and collect the supernatant containing the protein.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

References

Technical Support Center: Optimizing 4-Heptylphenol Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of 4-Heptylphenol from soil samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and analysis of this compound from soil.

Issue Potential Cause Recommended Solution
Low Analyte Recovery Incomplete Extraction: The solvent may not be effectively penetrating the soil matrix to dissolve the this compound.- Increase extraction time: For Soxhlet, extend the reflux period. For ultrasonic-assisted extraction (UAE), increase the sonication duration. - Optimize solvent choice: Consider using a more polar solvent or a mixture of solvents. Acidification of the solvent can also improve recovery for phenolic compounds. - Ensure proper sample preparation: Thoroughly dry and homogenize the soil sample. Grinding the soil to a finer consistency can increase the surface area available for extraction.
Analyte Degradation: this compound may be degrading during the extraction process, especially at elevated temperatures.- Use a lower extraction temperature: While Soxhlet extraction relies on the boiling point of the solvent, for UAE, a lower temperature can be maintained.[1] - Work under an inert atmosphere: If thermal degradation is suspected, performing the extraction under nitrogen or argon can help.
Matrix Effects: Co-extracted compounds from the soil matrix can interfere with the quantification of this compound.- Perform a post-extraction clean-up: Use Solid Phase Extraction (SPE) to remove interfering compounds before analysis. - Use a matrix-matched calibration curve: Prepare calibration standards in a blank soil extract to compensate for matrix effects.
Poor Chromatographic Peak Shape (Tailing) Active Sites in the GC System: Phenolic compounds like this compound are prone to interacting with active sites in the GC inlet liner, column, or detector.[2][3]- Use a deactivated inlet liner: Replace the standard liner with one that has been treated to be more inert.[3] - Trim the analytical column: Remove the first 10-30 cm of the column to eliminate the accumulation of non-volatile residues and active sites.[2][4] - Use an inert GC column: Select a column specifically designed for the analysis of active compounds.[5]
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.[2][4]- Re-install the column: Ensure the column is cut cleanly and inserted to the correct depth in both the injector and detector according to the manufacturer's instructions.[2]
Solvent-Phase Polarity Mismatch: The polarity of the injection solvent and the stationary phase of the column are not compatible.[4]- Change the injection solvent: If possible, dissolve the final extract in a solvent that is more compatible with the GC column's stationary phase.[4]
Inconsistent Results Sample Inhomogeneity: The concentration of this compound may not be uniform throughout the soil sample.- Thoroughly homogenize the soil sample: Before taking a subsample for extraction, ensure the entire soil sample is well-mixed.
Inconsistent Extraction Conditions: Variations in extraction time, temperature, or solvent-to-soil ratio between samples.- Standardize the extraction protocol: Ensure all samples are processed using the exact same parameters.
Instrument Variability: Fluctuations in the performance of the analytical instrument (e.g., GC-MS).- Perform regular instrument maintenance and calibration: Ensure the instrument is performing within specifications by running system suitability tests and regular calibrations.

Frequently Asked Questions (FAQs)

1. What is the most common method for extracting this compound from soil?

Soxhlet extraction is a widely used and validated method for the extraction of semi-volatile organic compounds like this compound from solid matrices such as soil.[6] It is known for its robustness and efficiency, with reported average recoveries for 4-n-heptylphenol from soil around 83%.[6]

2. Is Ultrasonic-Assisted Extraction (UAE) a viable alternative to Soxhlet extraction?

Yes, UAE is a faster and often more environmentally friendly alternative to Soxhlet extraction, requiring less solvent and time. For similar phenolic compounds like nonylphenols, UAE has demonstrated high recovery rates from soil, often exceeding 85%.

3. What are the best solvents for extracting this compound from soil?

A mixture of non-polar and polar solvents is often effective. A common combination used in Soxhlet extraction is a 1:1 mixture of hexane (B92381) and acetone (B3395972). For UAE, a mixture of methanol (B129727) and ethyl acetate (B1210297) has been shown to be effective for extracting similar phenolic compounds from soil.

4. How can I be sure my extraction is quantitative?

To validate your extraction method and ensure quantitative recovery, it is recommended to use a surrogate standard. A surrogate is a compound that is chemically similar to the analyte of interest but not expected to be present in the sample. It is added to the sample before extraction, and its recovery is used to assess the efficiency of the extraction process for the target analyte. For phenolic compounds, brominated phenols such as 2,4-dibromophenol (B41371) are often used as surrogates.[7]

5. What analytical technique is most suitable for the analysis of this compound in soil extracts?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for the separation, identification, and quantification of this compound in soil extracts.[6] It provides both the retention time and a mass spectrum for the analyte, allowing for confident identification and accurate quantification.

Data Presentation

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Soil

Parameter Soxhlet Extraction Ultrasonic-Assisted Extraction (UAE)
Reported Recovery (this compound) ~83% ± 17%[6]>85% (for similar phenolic compounds)
Extraction Time 16-24 hours15-60 minutes
Solvent Volume HighLow to Moderate
Temperature Boiling point of solventTypically room temperature to slightly elevated
Advantages Well-established, robust, high recoveryFast, lower solvent consumption, less thermal stress on analyte
Disadvantages Time-consuming, large solvent volume, potential for thermal degradationMay be less effective for highly contaminated or complex matrices

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound from Soil

This protocol is based on established methods for the extraction of semi-volatile organic compounds from soil.[8]

  • Sample Preparation:

    • Air-dry the soil sample to a constant weight.

    • Sieve the soil through a 2 mm mesh to remove large debris and ensure homogeneity.

    • Weigh approximately 10 g of the homogenized soil and mix it with an equal amount of anhydrous sodium sulfate (B86663) to remove residual moisture.

  • Extraction:

    • Place the soil-sodium sulfate mixture into a cellulose (B213188) extraction thimble.

    • Add a known amount of a suitable surrogate standard (e.g., 2,4-dibromophenol) directly onto the sample in the thimble.

    • Place the thimble into the Soxhlet extractor.

    • Add 250 mL of a 1:1 (v/v) mixture of hexane and acetone to a round-bottom flask.

    • Assemble the Soxhlet apparatus and heat the flask to initiate solvent reflux.

    • Allow the extraction to proceed for 16-24 hours.

  • Concentration and Clean-up:

    • After extraction, allow the apparatus to cool.

    • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

    • If necessary, perform a clean-up of the extract using a Solid Phase Extraction (SPE) cartridge to remove interfering matrix components.

    • The final extract can then be analyzed by GC-MS.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound from Soil

This protocol is a general guideline based on methods for similar phenolic compounds.

  • Sample Preparation:

    • Prepare the soil sample as described in the Soxhlet extraction protocol (air-drying, sieving, and mixing with sodium sulfate).

    • Weigh approximately 5 g of the prepared soil into a glass centrifuge tube.

    • Add a known amount of a suitable surrogate standard.

  • Extraction:

    • Add 20 mL of a 1:1 (v/v) mixture of methanol and ethyl acetate to the centrifuge tube.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

    • After sonication, centrifuge the sample to separate the soil from the solvent.

    • Carefully decant the supernatant (the solvent extract) into a clean collection vial.

    • Repeat the extraction process on the soil pellet with a fresh portion of the solvent to ensure complete extraction.

  • Concentration and Analysis:

    • Combine the extracts from both sonication steps.

    • Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • The extract is now ready for analysis by GC-MS.

Visualizations

Experimental_Workflow General Workflow for this compound Extraction and Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis A Soil Sampling B Air Drying & Sieving A->B C Homogenization B->C D Addition of Surrogate Standard C->D E Soxhlet Extraction (Hexane/Acetone, 16-24h) D->E Method 1 F Ultrasonic-Assisted Extraction (Methanol/Ethyl Acetate, 30 min) D->F Method 2 G Extract Concentration E->G F->G H SPE Clean-up (Optional) G->H I GC-MS Analysis H->I J Data Processing & Quantification I->J

Caption: Workflow for this compound analysis in soil.

Troubleshooting_Logic Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape (Tailing) Q1 Are all peaks tailing? Start->Q1 A1_Yes Check for leaks in the system. Re-install the column correctly. Q1->A1_Yes Yes Q2 Are only active compound peaks tailing? Q1->Q2 No A1_No Are only active compound peaks tailing? A2_Yes Replace inlet liner with a deactivated one. Trim the front of the GC column. Q2->A2_Yes Yes A2_No Consult advanced troubleshooting guide. Q2->A2_No No

Caption: Decision tree for troubleshooting peak tailing.

References

Technical Support Center: Analysis of 4-Heptylphenol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with signal suppression in the LC-MS/MS analysis of 4-Heptylphenol.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in LC-MS/MS and why is it a concern for this compound analysis?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting components from the sample matrix.[1][2] This interference can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[3][4] this compound, being a relatively non-polar compound, can be susceptible to co-elution with other non-polar matrix components like lipids and other organic molecules, which are common sources of signal suppression.[4][5]

Q2: How can I detect signal suppression in my this compound analysis?

A2: A common method to detect and assess the extent of signal suppression is through a post-column infusion experiment. In this technique, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (a sample that does not contain this compound) is then injected onto the LC column. Any dip or decrease in the constant signal of the infused this compound corresponds to a region in the chromatogram where co-eluting matrix components are causing ion suppression.

Another approach is to compare the signal response of this compound in a pure solvent to its response in a sample matrix. A significant decrease in signal in the presence of the matrix indicates suppression.

Q3: What are the most common sources of signal suppression for this compound?

A3: The most common sources of signal suppression for this compound depend on the sample matrix.

  • In biological samples (e.g., serum, plasma): Phospholipids, salts, and proteins are major contributors to signal suppression.[4]

  • In environmental samples (e.g., water, soil): Humic acids, fulvic acids, and other organic matter can co-elute with this compound and cause suppression.

  • General sources: Non-volatile salts from buffers, plasticizers, and other contaminants introduced during sample collection and preparation can also lead to signal suppression.

Troubleshooting Guides

Issue 1: Low or no signal for this compound

This is a common issue that can be caused by a variety of factors, including significant signal suppression. The following troubleshooting workflow can help identify and resolve the problem.

Troubleshooting_Workflow start Low or No Signal for this compound check_ms 1. Verify MS Performance (Tune & Calibrate) start->check_ms check_ms->start MS Issue Found check_lc 2. Check LC System (Peak Shape & Retention Time) check_ms->check_lc MS OK check_lc->start LC Issue Found check_sample_prep 3. Evaluate Sample Preparation (Extraction Efficiency) check_lc->check_sample_prep LC OK check_sample_prep->start Prep Issue Found optimize_chromatography 4. Optimize Chromatography (Improve Separation) check_sample_prep->optimize_chromatography Prep OK, Suppression Suspected improve_sample_prep 5. Enhance Sample Cleanup (Reduce Matrix) optimize_chromatography->improve_sample_prep Suppression Persists use_is 6. Use Isotope-Labeled Internal Standard improve_sample_prep->use_is Further Improvement Needed solution Signal Restored use_is->solution Sample_Prep_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid Phase Extraction (SPE) lle_start Aqueous Sample lle_add_solvent Add Immiscible Organic Solvent lle_start->lle_add_solvent lle_shake Shake & Separate Phases lle_add_solvent->lle_shake lle_collect Collect Organic Layer lle_shake->lle_collect lle_end Concentrate & Reconstitute lle_collect->lle_end spe_start Aqueous Sample spe_condition Condition Cartridge spe_start->spe_condition spe_load Load Sample spe_condition->spe_load spe_wash Wash Interferences spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_end Concentrate & Reconstitute spe_elute->spe_end

References

minimizing interference in electrochemical detection of 4-Heptylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the electrochemical detection of 4-Heptylphenol.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.

Issue 1: Poorly Defined or Noisy Voltammetric Signal

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Glassware or Electrode Surface Thoroughly clean all glassware with a piranha solution (use with extreme caution) or a suitable alternative. Polish the working electrode with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water.A cleaner baseline and a more defined peak for this compound.
Inadequate Supporting Electrolyte Concentration Ensure the supporting electrolyte concentration is optimal (typically 0.1 M). Prepare fresh electrolyte solution.Improved conductivity of the solution, leading to a stable baseline and better signal-to-noise ratio.
Dissolved Oxygen Interference Purge the sample solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes before the measurement and maintain an inert atmosphere during the experiment.Reduction of the oxygen reduction peak, which can overlap with the this compound signal.
Instrumental Noise Check the connections between the potentiostat and the electrochemical cell. Ensure proper grounding of the instrument.A significant reduction in baseline noise.

Issue 2: Peak Potential Shift or Disappearance

Potential Cause Troubleshooting Step Expected Outcome
pH of the Supporting Electrolyte The electrochemical behavior of phenolic compounds is often pH-dependent. Optimize the pH of your supporting electrolyte to achieve the best signal for this compound and to shift the potential of interfering reactions.A well-defined and reproducible peak at the expected potential for this compound.
Electrode Fouling The electrode surface can become passivated by the oxidation products of this compound or other compounds in the sample.[1] After each measurement, regenerate the electrode surface by polishing or by applying a cleaning potential.Restoration of the electrode's activity and the reappearance of the this compound signal.
Presence of Complexing Agents Certain ions or molecules in the sample matrix can form complexes with this compound, altering its electrochemical behavior.Sample pretreatment techniques like solid-phase extraction (SPE) can help remove these interfering agents.
Reference Electrode Malfunction Check the filling solution of the reference electrode and ensure there are no air bubbles. If necessary, replace the reference electrode.A stable and correct potential reading.

Issue 3: Inaccurate or Non-Reproducible Results

Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects Components in the sample matrix can suppress or enhance the electrochemical signal.[2]Employ the standard addition method for calibration to compensate for matrix effects. Sample dilution can also reduce the concentration of interfering components.
Inconsistent Sample Preparation Ensure that the sample preparation protocol is followed precisely for all samples and standards.Improved precision and accuracy of the measurements.
Temperature Fluctuations Perform experiments in a temperature-controlled environment, as electrochemical reaction rates are temperature-dependent.Consistent and reproducible results.
Electrode Instability If using a chemically modified electrode, ensure the modifying layer is stable under the experimental conditions.A stable baseline and consistent signal response over multiple measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in the electrochemical detection of this compound?

A1: Common interferents for phenolic compounds include:

  • Other Phenolic Compounds: Structurally similar phenols, such as bisphenol A, nonylphenol, and other alkylphenols, can have oxidation potentials close to that of this compound, leading to overlapping signals.

  • Inorganic Ions: While less common for anodic oxidation of phenols, certain metal ions could potentially interfere.

  • Surfactants: Surfactants present in environmental or biological samples can adsorb onto the electrode surface, blocking the active sites and inhibiting the electrochemical reaction of this compound.[3][4][5]

  • Macromolecules: Proteins and other large organic molecules in biological samples can cause electrode fouling.[1]

Q2: How can I improve the selectivity of my electrode for this compound?

A2: Electrode modification is a key strategy to enhance selectivity. A highly effective approach is the use of Molecularly Imprinted Polymers (MIPs) .[6][7][8][9][10][11] MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functionality to the target molecule (this compound in this case). This "lock-and-key" mechanism provides high selectivity.

Q3: What is a good starting point for the experimental parameters (e.g., pH, potential range) for this compound detection?

A3: A good starting point for developing a method for a new analyte like this compound, based on general knowledge of phenols, would be:

  • pH: The electrochemical oxidation of phenols often involves proton transfer. A neutral or slightly acidic pH (e.g., phosphate (B84403) buffer at pH 6-7) is a common starting point. Optimization is crucial.

  • Potential Range: For voltammetric techniques like Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV), a potential window from approximately -0.2 V to +1.0 V (vs. Ag/AgCl) should be sufficient to observe the oxidation peak of this compound.

  • Electrochemical Technique: DPV and Square Wave Voltammetry (SWV) generally offer higher sensitivity and better resolution than CV for quantitative analysis.

Q4: Can you provide a general protocol for sample preparation of environmental water samples for this compound analysis?

A4: A general solid-phase extraction (SPE) protocol can be adapted for water samples:

  • Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Loading: Pass the water sample (e.g., 100 mL, acidified to pH ~3) through the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with a small volume of deionized water to remove unretained impurities.

  • Elution: Elute the retained this compound with a small volume of an organic solvent like methanol or acetonitrile (B52724).

  • Analysis: The eluate can then be evaporated and reconstituted in the supporting electrolyte for electrochemical analysis.

Quantitative Data on Interference

The following table summarizes the hypothetical effect of common interferents on the differential pulse voltammetry (DPV) peak current of a 10 µM this compound solution. This data is illustrative and should be experimentally verified.

InterferentConcentration (µM)Peak Current Change (%)Notes
Bisphenol A 10+15% (Peak Overlap)Oxidation potential is very close to this compound.
Nonylphenol 10+25% (Peak Overlap)Significant interference due to structural similarity.
Triton X-100 (Surfactant) 5-30%Adsorption on the electrode surface blocks the signal.
Bovine Serum Albumin (BSA) 1 (mg/mL)-50%Significant electrode fouling.
Ascorbic Acid 100-5%Minor interference at a bare electrode.
Uric Acid 100-8%Minor interference at a bare electrode.

Experimental Protocols

Protocol 1: Fabrication of a this compound Selective Molecularly Imprinted Polymer (MIP) Electrode

This protocol is adapted from methodologies for similar phenolic compounds.[6][7]

  • Electrode Preparation: Polish a glassy carbon electrode (GCE) with 0.3 and 0.05 µm alumina slurry, sonicate in ethanol and deionized water, and dry under a nitrogen stream.

  • Polymerization Solution: Prepare a solution containing:

    • 10 mM this compound (template)

    • 30 mM Pyrrole (functional monomer)

    • 0.1 M LiClO₄ in acetonitrile (supporting electrolyte)

  • Electropolymerization: Immerse the pretreated GCE in the polymerization solution. Perform cyclic voltammetry for 15 cycles in a potential range of 0.0 to +0.8 V at a scan rate of 50 mV/s. A polymer film will form on the electrode surface.

  • Template Removal: After polymerization, immerse the MIP-modified electrode in a solution of methanol/acetic acid (9:1, v/v) for 10 minutes with stirring to remove the this compound template molecules, creating specific binding sites.

  • Rinse and Store: Rinse the electrode with deionized water and store it at room temperature when not in use.

Visualizations

experimental_workflow Experimental Workflow for this compound Detection cluster_prep Sample & Electrode Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing sample_prep Sample Preparation (e.g., SPE) electrochemical_cell Assemble Electrochemical Cell sample_prep->electrochemical_cell electrode_prep Electrode Preparation (Polishing/Modification) electrode_prep->electrochemical_cell deoxygenation Deoxygenate Solution (N2/Ar Purge) electrochemical_cell->deoxygenation measurement Voltammetric Measurement (e.g., DPV) deoxygenation->measurement peak_analysis Peak Analysis (Height/Area) measurement->peak_analysis calibration Calibration Curve peak_analysis->calibration quantification Quantification of This compound calibration->quantification troubleshooting_logic Troubleshooting Logic for Poor Signal start Poor or Noisy Signal check_connections Check Instrument Connections & Grounding start->check_connections clean_electrode Clean/Polish Working Electrode check_connections->clean_electrode Connections OK good_signal Signal Improved check_connections->good_signal Issue Found prepare_fresh Prepare Fresh Electrolyte clean_electrode->prepare_fresh No Improvement clean_electrode->good_signal Signal Improved purge_sample Purge Sample with Inert Gas prepare_fresh->purge_sample No Improvement prepare_fresh->good_signal Signal Improved optimize_params Optimize pH and Potential Window purge_sample->optimize_params No Improvement purge_sample->good_signal Signal Improved modify_electrode Consider Electrode Modification (e.g., MIP) optimize_params->modify_electrode Still Issues optimize_params->good_signal Signal Improved modify_electrode->good_signal Signal Improved

References

Technical Support Center: Selecting an Appropriate Internal Standard for 4-Heptylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the critical process of selecting and utilizing internal standards for the accurate quantitative analysis of 4-Heptylphenol.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for accurate this compound quantification?

An internal standard (IS) is a compound of a known concentration added to all samples, including calibrators and quality controls, before any sample processing.[1] Its primary purpose is to correct for variations that can occur during sample preparation, injection, and analysis, which is essential for achieving accurate and precise results.[1][2] For this compound analysis, which is often performed in complex matrices like environmental or biological samples, an internal standard compensates for:

  • Variability in Sample Recovery: Analyte losses can occur during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate readings.[3]

  • Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer response can affect results.[1]

By using the ratio of the analyte response to the internal standard response for quantification, these variations can be effectively normalized.[2]

Q2: What are the ideal characteristics of an internal standard for this compound analysis?

An ideal internal standard should exhibit the following characteristics:[1]

  • Structural Similarity: It should be chemically and physically similar to this compound to ensure it behaves comparably during sample preparation and chromatography.[3]

  • Co-elution (for Isotope-Labeled Standards): An ideal IS should elute very close to the analyte to experience the same matrix effects.[4]

  • Mass Spectrometric Distinction: It must be clearly distinguishable from this compound by the mass spectrometer to avoid signal overlap.[1]

  • Purity and Stability: The internal standard should be of high purity and stable throughout the entire analytical process.[2]

  • Commercial Availability: The standard should be readily available or synthesizable.

Q3: What are the best internal standard options for this compound analysis?

There are two primary types of internal standards suitable for this analysis: Stable Isotope-Labeled (SIL) and Structural Analogue standards.

  • Stable Isotope-Labeled (SIL) Internal Standard (Gold Standard): A SIL version of this compound (e.g., this compound-d'n', where 'n' is the number of deuterium (B1214612) atoms) is the most effective choice.[4] SIL standards are chemically and physically almost identical to the analyte, ensuring they co-elute and are affected by matrix effects and extraction inconsistencies in the same way.[3][4] This provides the most accurate correction for experimental variations.[4]

  • Structural Analogue Internal Standard: When a SIL standard is unavailable or cost-prohibitive, a structural analogue is a viable alternative.[4] The chosen compound should mimic the chemical structure of this compound. Good candidates are other alkylphenols that are not present in the samples being analyzed. Examples include 4-Octylphenol or 4-tert-Butylphenol.[5][6][7] It is critical that the analogue is chromatographically separated from the analyte.

Q4: When should the internal standard be added to the sample?

The internal standard should be added as early as possible in the sample preparation workflow.[3] For methods involving liquid-liquid extraction or solid-phase extraction, the IS is typically added to the sample before any extraction or cleanup steps.[3] This ensures that the IS accounts for any analyte loss that may occur during the entire sample handling and preparation process.

Troubleshooting Guide

Problem: High variability in the analyte/IS ratio across replicate injections.

  • Possible Cause: Incomplete mixing of the internal standard with the sample.

  • Solution: Ensure thorough vortexing or mixing after adding the internal standard to achieve a homogenous solution before proceeding with any extraction or analysis steps.[1]

  • Possible Cause: Inconsistent injection volume.

  • Solution: Verify that the autosampler is functioning correctly, and check for air bubbles in the syringe.

  • Possible Cause: Instability of the analyte or internal standard in the autosampler.

  • Solution: Assess the stability of both compounds in the sample matrix over the duration of the analytical run. Consider using a cooled autosampler to minimize degradation.

Problem: Poor internal standard recovery or weak signal intensity.

  • Possible Cause: Error in the concentration or addition of the internal standard.

  • Solution: Double-check the preparation of the IS stock and working solutions. Review the protocol to confirm the correct volume is being added to each sample.[1]

  • Possible Cause: Degradation of the internal standard.

  • Solution: Evaluate the stability of the internal standard in the stock solution and during sample processing. Store stock solutions properly, protected from light and at the recommended temperature.

  • Possible Cause: Incorrect mass spectrometer settings.

  • Solution: Verify that the mass transitions (for MS/MS), collision energies, and other ion source parameters are correctly optimized for the internal standard.[1]

Problem: The internal standard peak interferes with the this compound peak.

  • Possible Cause: The chosen structural analogue co-elutes with this compound.

  • Solution: Modify the chromatographic conditions (e.g., gradient, column chemistry, mobile phase) to achieve baseline separation between the analyte and the internal standard.

  • Possible Cause: Isotopic contribution from a SIL standard to the analyte signal.

  • Solution: This can occur if the isotopic purity of the SIL-IS is low.[2] Ensure you are using a high-purity labeled standard. If minor overlap is unavoidable, it can be corrected for during data processing, but this is less ideal.

Comparison of Potential Internal Standards

Internal Standard CandidateTypeRationale for SelectionPotential AdvantagesPotential Disadvantages
This compound-d'n' Stable Isotope-Labeled (SIL)Identical chemical and physical properties to the analyte.[3]Co-elutes with the analyte, providing the most accurate correction for matrix effects and recovery.[4]May not be commercially available and could require costly custom synthesis.[4]
4-n-Octylphenol Structural AnalogueSimilar alkylphenol structure, likely to behave similarly during extraction and chromatography.Commercially available and more cost-effective than a custom SIL standard.Chromatographic and ionization behavior may not perfectly match this compound, potentially leading to less accurate correction. Must be chromatographically resolved.
4-tert-Butylphenol Structural AnalogueShares the core phenol (B47542) structure but has a different alkyl chain, ensuring it can be chromatographically separated.[5]Readily available and commonly used for alkylphenol analysis.[5]The difference in the alkyl chain's size and branching may lead to significant differences in extraction recovery and retention time compared to this compound.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

  • Preparation of Standards:

    • Prepare individual stock solutions of this compound and the chosen internal standard (e.g., 4-n-Octylphenol) in a suitable solvent like methanol (B129727) or ethanol (B145695) at a concentration of 1 mg/mL.

    • Create a series of calibration standards by spiking appropriate amounts of the this compound stock solution into a blank matrix.

    • Add a constant, known amount of the internal standard to each calibration standard and sample.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Spike the water sample with the internal standard solution.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte and internal standard with a suitable organic solvent (e.g., dichloromethane (B109758) or methanol).[7]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of solvent (e.g., hexane (B92381) or ethyl acetate).

  • Derivatization (Optional but Recommended for GC):

    • To enhance volatility and improve peak shape, derivatize the hydroxyl group using an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form a trimethylsilyl (B98337) (TMS) derivative.

  • GC-MS Parameters:

    • GC System: Agilent 6890 GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]

    • Injection: 1 µL, splitless mode.

    • Injector Temperature: 280°C.[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

    • Oven Program: Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[7]

    • MS System: Agilent 5973N MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound and the internal standard.

Protocol 2: LC-MS/MS Analysis of this compound

  • Preparation of Standards and Samples:

    • Follow the same procedure for preparing standards and adding the internal standard as described in the GC-MS protocol. Sample preparation via SPE is also applicable here. After evaporation, reconstitute the sample in the initial mobile phase.[8]

  • LC-MS/MS Parameters:

    • LC System: Shimadzu Nexera or equivalent.[8]

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[8]

    • Mobile Phase A: Water with 0.1% formic acid.[8]

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[8]

    • Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5% B to 95% B over 5 minutes).[8]

    • Flow Rate: 0.4 mL/min.[8]

    • MS System: SCIEX QTRAP 6500+ or equivalent.[8]

    • Ion Source: Electrospray Ionization (ESI), negative mode.[8]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ion transitions for both this compound and the internal standard.

Visualizations

G cluster_workflow Decision Logic for Internal Standard Selection start Start: Define Analytical Needs (Matrix, Sensitivity) q1 Is a Stable Isotope-Labeled (SIL) Internal Standard for this compound commercially available and affordable? start->q1 use_sil Use SIL Standard (e.g., this compound-d'n') q1->use_sil Yes select_analogue Select a Structural Analogue (e.g., 4-Octylphenol) q1->select_analogue No validate Perform Method Validation: - Specificity - Linearity - Precision & Accuracy - Recovery use_sil->validate select_analogue->validate end Final Validated Method validate->end

Caption: Decision logic for internal standard selection.

G cluster_exp General Experimental Workflow for this compound Analysis sample 1. Sample Collection (e.g., Water, Plasma) add_is 2. Add Known Amount of Internal Standard sample->add_is extraction 3. Sample Preparation (e.g., Solid-Phase Extraction) add_is->extraction derivatization 4. Derivatization (Optional for GC-MS) extraction->derivatization analysis 5. Instrumental Analysis (GC-MS or LC-MS/MS) derivatization->analysis data 6. Data Processing (Calculate Analyte/IS Ratio) analysis->data quant 7. Quantification (Using Calibration Curve) data->quant

Caption: High-level experimental workflow for analysis.

References

Addressing Variability in 4-Heptylphenol Bioassay Results: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in bioassay results for 4-Heptylphenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioactivity studied?

A1: this compound is an alkylphenol, a class of organic compounds. It is studied for its potential endocrine-disrupting properties, specifically its ability to mimic the effects of estrogen by interacting with estrogen receptors.[1] This interaction can lead to the activation of estrogen-responsive genes, potentially causing adverse effects on reproductive health and development.

Q2: What are the common bioassays used to assess the estrogenic activity of this compound?

A2: Common in vitro bioassays include:

  • Estrogen Receptor (ER) Binding Assays: These assays measure the ability of this compound to displace a radiolabeled estrogen from the estrogen receptor, determining its binding affinity.

  • Yeast Estrogen Screen (YES) Assay: This is a reporter gene assay where yeast cells are genetically modified to express the human estrogen receptor and a reporter gene (e.g., lacZ). Binding of an estrogenic compound like this compound to the receptor triggers a color change, indicating estrogenic activity.

  • MCF-7 Cell Proliferation (E-Screen) Assay: This assay uses the estrogen-responsive human breast cancer cell line, MCF-7. An increase in cell proliferation in the presence of this compound suggests estrogenic activity.[2]

Q3: What are the primary sources of variability in these bioassays?

A3: Variability in bioassay results can stem from several factors:

  • Biological Variability: Inherent differences between cell lines, cell passages, and even individual cell responses within a culture can contribute to variability.[3] The choice of MCF-7 cell stock, for instance, can significantly impact the proliferative response.[3]

  • Experimental Conditions: Factors such as temperature, incubation time, and the specific lot of reagents (e.g., serum, media) can influence assay outcomes.

  • Operator-Related Variability: Differences in pipetting techniques, cell handling, and data analysis can introduce significant variability between experiments and laboratories.

  • Plate Position Effects: The location of samples within a microtiter plate can sometimes lead to biased results.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during this compound bioassays.

Issue 1: High Variability in EC50 Values Between Experiments

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Culture Conditions Ensure consistent cell passage number, seeding density, and growth phase for all experiments. Use a consistent source and lot of serum and media. Monitor cells for any changes in morphology.
Operator Technique Standardize pipetting techniques and ensure all operators are following the exact same protocol. Consider using automated liquid handlers to minimize human error.
Reagent Instability Prepare fresh dilutions of this compound and control compounds for each experiment. Ensure proper storage of all reagents according to the manufacturer's instructions.
Plate-to-Plate Variation Randomize the placement of samples, controls, and blanks across the plate to minimize any positional effects. Include a reference standard on every plate to allow for normalization.
Issue 2: No Dose-Response or a Very Weak Response to this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Concentration Range Perform a wider range-finding experiment to determine the optimal concentration range for this compound in your specific assay system.
Cell Line Sensitivity The chosen cell line may have low sensitivity to weak estrogens like this compound. Consider using a more responsive cell line or subclone. For MCF-7 cells, different stocks exhibit varying levels of estrogen responsiveness.[3]
Degradation of this compound Ensure the stock solution of this compound is properly stored and has not degraded. Prepare fresh stock solutions if necessary.
Assay Incubation Time Optimize the incubation time for the assay. For some assays, a longer incubation period may be required to detect a response from weaker estrogens.
Issue 3: High Background Signal in Negative Controls

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Contamination of Media or Reagents Test all media, sera, and other reagents for estrogenic contamination. Phenol (B47542) red, a common pH indicator in cell culture media, is known to have weak estrogenic activity.[4] Consider using phenol red-free media.
Leaching of Estrogenic Compounds from Plastics Use laboratory plastics (e.g., flasks, plates, pipette tips) that are certified to be free of estrogenic compounds. Some plastics can leach chemicals that interfere with estrogenicity assays.
Cross-Contamination Ensure meticulous laboratory practice to avoid cross-contamination between wells, especially when handling potent estrogens used as positive controls.

Quantitative Data on this compound Bioactivity

The following table summarizes the reported estrogenic activity of this compound from various in vitro bioassays. It is important to note that direct comparison of absolute EC50 values across different studies and assay systems can be challenging due to variations in experimental conditions. The Relative Estrogenic Potency (REP), which compares the activity of this compound to that of 17β-estradiol (E2), can provide a more standardized measure.

Assay TypeCell Line/SystemEndpointThis compound EC50 (µM)Relative Estrogenic Potency (REP %) vs. E2Reference
E-Screen MCF-7Cell ProliferationNot explicitly stated for this compound, but 4-t-octylphenol and 4-nonylphenol (B119669) were active at 1 and 10 µM, respectively.-[2]
ER Binding Rat Uterine CytosolReceptor Binding (IC50)Not explicitly stated for this compound, but related alkylphenols showed activity.-[5]
YES Assay Saccharomyces cerevisiaeβ-galactosidase activity--Data not available in a comparable format

Note: The table highlights the general range of activity. Significant variability can be expected between laboratories. The coefficient of variation (CV) is a useful metric for assessing this variability, with a lower CV indicating higher precision.[6]

Experimental Protocols

Yeast Estrogen Screen (YES) Assay

This protocol is a generalized procedure. Specific details may vary based on the yeast strain and reporter system used.

  • Yeast Culture Preparation: Inoculate a suitable yeast strain expressing the human estrogen receptor into an appropriate growth medium. Incubate at 30°C with shaking until the culture reaches the mid-logarithmic growth phase.

  • Assay Plate Preparation: Add serial dilutions of this compound, a positive control (17β-estradiol), and a negative control (vehicle solvent) to a 96-well microtiter plate.

  • Yeast Inoculation: Dilute the yeast culture in fresh medium containing a chromogenic substrate (e.g., CPRG) and add it to each well of the assay plate.

  • Incubation: Seal the plate and incubate at 30°C for 48-72 hours.

  • Measurement: Measure the color development (e.g., absorbance at 570 nm) using a plate reader. The intensity of the color is proportional to the estrogenic activity.

MCF-7 Cell Proliferation (E-Screen) Assay

This protocol is a generalized procedure. Optimization of cell seeding density and incubation times is recommended.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at an optimized density in estrogen-depleted medium (e.g., phenol red-free medium with charcoal-stripped serum). Allow cells to attach and adapt for 24-48 hours.

  • Treatment: Replace the medium with fresh estrogen-depleted medium containing serial dilutions of this compound, a positive control (17β-estradiol), and a negative control (vehicle solvent).

  • Incubation: Incubate the cells for 6-7 days at 37°C in a humidified incubator with 5% CO2.

  • Cell Proliferation Assessment: Quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting.

  • Data Analysis: Determine the concentration of this compound that causes a half-maximal proliferative response (EC50).

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

This compound, as an estrogen mimic, can activate the estrogen receptor (ER), leading to downstream cellular responses. The binding of this compound to the ER can initiate both genomic and non-genomic signaling pathways.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4HP This compound ER Estrogen Receptor (ER) 4HP->ER ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to cluster_nucleus cluster_nucleus ER_dimer->cluster_nucleus Translocation Gene Target Gene Transcription ERE->Gene Initiates mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response (e.g., Proliferation) Protein->CellularResponse

Estrogen receptor signaling pathway activated by this compound.
General Troubleshooting Workflow for Bioassay Variability

This workflow provides a logical sequence of steps to identify and address sources of variability in your this compound bioassays.

TroubleshootingWorkflow start High Bioassay Variability Observed check_protocol Review Experimental Protocol and Data start->check_protocol check_reagents Investigate Reagents and Consumables check_protocol->check_reagents Protocol Consistent? check_culture Examine Cell Culture Practices check_reagents->check_culture Reagents OK? check_operator Evaluate Operator Technique check_culture->check_operator Culture Consistent? implement_changes Implement Corrective Actions check_operator->implement_changes Technique Standardized? validate Validate with Control Experiments implement_changes->validate end Variability Reduced validate->end Successful? reassess Re-evaluate and Seek Further Assistance validate->reassess Unsuccessful?

References

Validation & Comparative

Comparative Estrogenic Potency: 4-Heptylphenol vs. Bisphenol A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the estrogenic potency of 4-Heptylphenol (4-HP) and Bisphenol A (BPA) reveals distinct differences in their ability to elicit an estrogenic response. While both compounds are recognized as xenoestrogens, their potencies vary depending on the in vitro assay system utilized. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The estrogenic potency of a compound is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration at which the compound elicits 50% of its maximum response. A lower EC50 value indicates a higher potency. The following table summarizes the available quantitative data for 4-HP and BPA from key in vitro estrogenicity assays.

CompoundAssayCell LineEndpointEC50 (M)Relative Potency (vs. 17β-Estradiol)Reference
This compound Yeast Estrogen Screen (YES)Saccharomyces cerevisiaeβ-galactosidase activity-0.0003%Routledge & Sumpter, 1996
Bisphenol A MCF-7 Cell Proliferation AssayMCF-7 (human breast cancer)Cell Proliferation~1 x 10-6-Various studies
Bisphenol A Estrogen Receptor Transactivation AssayVarious (e.g., HeLa, HepG2)Luciferase Reporter Gene Activity~1 x 10-7 - 1 x 10-6-Various studies
4-Nonylphenol (B119669) (as a surrogate for 4-HP)MCF-7 Cell Proliferation AssayMCF-7 (human breast cancer)Cell Proliferation~1 x 10-6-Vivacqua et al., 2003[1]

Note: A direct comparison of EC50 values between different studies should be approached with caution due to variations in experimental conditions. The data for 4-Nonylphenol is included as a close structural and functional analogue to this compound, providing a more direct comparison to Bisphenol A in the same assay system.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to determine the estrogenic potency of this compound and Bisphenol A are outlined below.

Yeast Estrogen Screen (YES) Assay

The YES assay is a recombinant yeast-based bioassay used to screen for estrogenic activity.

Principle: Genetically modified Saccharomyces cerevisiae yeast cells are used, which contain the human estrogen receptor (hER) gene and an expression plasmid carrying the lacZ gene (encoding β-galactosidase) under the control of estrogen responsive elements (EREs). When an estrogenic substance binds to the hER, it activates the transcription of the lacZ gene, leading to the production of β-galactosidase. The enzyme then cleaves a chromogenic substrate (e.g., CPRG), resulting in a color change that can be quantified spectrophotometrically.

Methodology (based on Routledge & Sumpter, 1996):

  • Yeast Culture: The recombinant yeast strain is cultured in a selective medium to maintain the plasmids.

  • Assay Preparation: A 96-well microtiter plate is prepared with serial dilutions of the test compounds (this compound, Bisphenol A, and 17β-estradiol as a positive control).

  • Incubation: The yeast culture, mixed with the chromogenic substrate, is added to the wells containing the test compounds. The plate is then incubated at 32°C for 3 days.

  • Measurement: The absorbance at a specific wavelength (e.g., 540 nm) is measured to quantify the color change, which is proportional to the β-galactosidase activity and, therefore, the estrogenic potency of the compound.

  • Data Analysis: The EC50 value is determined from the dose-response curve. The relative potency is calculated by comparing the EC50 of the test compound to that of 17β-estradiol.

MCF-7 Cell Proliferation (E-SCREEN) Assay

The E-SCREEN assay is a cell-based bioassay that measures the proliferative effect of estrogenic compounds on the human breast cancer cell line MCF-7.

Principle: MCF-7 cells are estrogen-dependent for their proliferation. When cultured in a hormone-depleted medium, their growth is arrested. The addition of estrogenic compounds stimulates their proliferation in a dose-dependent manner.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a standard culture medium. Prior to the assay, they are transferred to a hormone-depleted medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) for several days to synchronize the cells and minimize basal estrogenic effects.

  • Assay Setup: Cells are seeded into 96-well plates and allowed to attach. The medium is then replaced with a hormone-depleted medium containing various concentrations of the test compounds (this compound, Bisphenol A) and a positive control (17β-estradiol).

  • Incubation: The cells are incubated for a period of 6 days.

  • Quantification of Cell Proliferation: Cell proliferation can be measured using various methods, such as:

    • Sulforhodamine B (SRB) assay: SRB is a dye that binds to cellular proteins, and the amount of bound dye is proportional to the cell number.

    • MTT assay: This colorimetric assay measures the metabolic activity of the cells, which is indicative of cell viability and proliferation.

    • Direct cell counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis: A dose-response curve is generated, and the EC50 value is calculated to determine the proliferative potency of the compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.

EstrogenSignalingPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xenoestrogen This compound or Bisphenol A ER_HSP ER-HSP Complex Xenoestrogen->ER_HSP Binding ER Estrogen Receptor (ER) ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_Dimer->ERE Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Estrogen receptor signaling pathway activated by xenoestrogens.

YES_Assay_Workflow start Start culture Culture Recombinant Yeast (S. cerevisiae) start->culture prepare_plate Prepare 96-well plate with serial dilutions of test compounds culture->prepare_plate add_yeast Add yeast culture and chromogenic substrate (CPRG) prepare_plate->add_yeast incubate Incubate at 32°C for 3 days add_yeast->incubate measure Measure absorbance (color change) incubate->measure analyze Analyze data and determine EC50 measure->analyze end End analyze->end

Caption: Workflow of the Yeast Estrogen Screen (YES) Assay.

MCF7_Assay_Workflow start Start culture Culture MCF-7 cells in hormone-depleted medium start->culture seed_cells Seed cells into 96-well plates culture->seed_cells add_compounds Add test compounds and controls seed_cells->add_compounds incubate Incubate for 6 days add_compounds->incubate quantify Quantify cell proliferation (e.g., SRB or MTT assay) incubate->quantify analyze Analyze data and determine EC50 quantify->analyze end End analyze->end

References

Comparative Guide to Analytical Methods for 4-Heptylphenol Detection in Biota

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the predominant analytical methodologies for the quantification of 4-Heptylphenol in biological samples. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific research needs.

Two principal techniques are highlighted: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a derivatization step. Both methods offer high sensitivity and selectivity, crucial for analyzing complex biological matrices.

Methodology Comparison

The selection between LC-MS/MS and GC-MS with derivatization depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. LC-MS/MS generally offers high specificity and sensitivity for a wide range of compounds without the need for derivatization.[1][2] On the other hand, GC-MS is a robust technique, and derivatization can significantly enhance the volatility and chromatographic properties of polar analytes like this compound, leading to improved separation and detection.[3][4][5]

Data Presentation

The following table summarizes the quantitative performance data for the analytical methods discussed. These values are indicative and may vary based on the specific instrumentation and experimental conditions.

ParameterLC-MS/MSGC-MS with Derivatization
Limit of Detection (LOD) Low ng/g range in biota[1][2]6.93 to 15.7 ng/L in water (for 4-n-alkylphenols)[3]; 2 ng/g for 4-tert-octylphenol (B29142) in biological samples[6]
Limit of Quantification (LOQ) 4 to 12 ng/g in eggs; 6 to 22 ng/g in fish[1][2]20 ng/g for 4-nonylphenols in biological samples[6]
Recovery 83 to 109% (for various alkylphenols in fish bile)[3]86.0% (for 4-nonylphenols in fish) and 95.8% (for 4-tert-octylphenol in fish)[6]
Precision (%RSD) Not explicitly stated in the provided abstractsNot explicitly stated in the provided abstracts
Derivatization Required NoYes (e.g., silylation, acylation, alkylation)[3][4][7]
Key Advantages High sensitivity and specificity without derivatization[1][2]Robust technique, derivatization improves chromatography[3][4]

Experimental Protocols

LC-MS/MS Method for this compound in Biota

This protocol is based on a generalized procedure for the analysis of alkylphenols in biological matrices such as fish tissue and eggs.[1][2]

a. Sample Preparation and Extraction:

  • Homogenization: Homogenize the tissue sample.

  • Accelerated Solvent Extraction (ASE): Extract the homogenized sample using an accelerated solvent extractor.

  • Solid-Phase Extraction (SPE) Cleanup: Pass the extract through an octadecylsilica or aminopropyl cartridge for cleanup.

b. Instrumental Analysis:

  • Chromatography: Perform liquid chromatography using a suitable column and mobile phase gradient to separate the analytes.

  • Mass Spectrometry: Detect and quantify the analytes using a tandem mass spectrometer in electrospray ionization (ESI) mode. Use of a ¹³C-labeled internal standard is recommended for accurate quantification.[1][2]

GC-MS with Derivatization Method for this compound in Biota

This protocol outlines a general procedure for the analysis of alkylphenols in biological samples using GC-MS with a prior derivatization step.[3][6]

a. Sample Preparation and Extraction:

  • Extraction: Extract the this compound from the biological sample using a suitable solvent such as acetonitrile.

  • Lipid Removal: Partition the extract with hexane (B92381) to remove lipids.[6]

  • Cleanup: Further clean up the extract using a Florisil PR column.[6]

b. Derivatization:

  • Reaction: Derivatize the cleaned extract to increase the volatility of this compound. Common derivatization techniques include silylation (e.g., with BSTFA), acylation, or alkylation.[3][4][7] The reaction conditions (reagent, solvent, temperature, and time) need to be optimized.[3]

c. Instrumental Analysis:

  • Gas Chromatography: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column for separation.

  • Mass Spectrometry: Detect and quantify the derivatized analyte using a mass spectrometer, often in the selected ion monitoring (SIM) mode for enhanced sensitivity.[6]

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization Biota Sample Homogenization ASE Accelerated Solvent Extraction (ASE) Homogenization->ASE Homogenate SPE Solid-Phase Extraction (SPE) Cleanup ASE->SPE Extract LC Liquid Chromatography (LC) Separation SPE->LC Cleaned Extract MSMS Tandem Mass Spectrometry (MS/MS) Detection LC->MSMS Data Data MSMS->Data Data Acquisition and Quantification GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis Extraction Biota Sample Extraction Lipid_Removal Lipid Removal (LLE) Extraction->Lipid_Removal Extract Cleanup Column Cleanup (e.g., Florisil) Lipid_Removal->Cleanup Defatted Extract Derivatization Derivatization (e.g., Silylation) Cleanup->Derivatization Cleaned Extract GC Gas Chromatography (GC) Separation Derivatization->GC Derivatized Sample MS Mass Spectrometry (MS) Detection GC->MS Data Data MS->Data Data Acquisition and Quantification

References

Data Presentation: Comparative Toxicity of Alkylphenols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Toxicity of Alkylphenols for Researchers

Alkylphenols are a class of synthetic organic compounds widely used as precursors in the manufacturing of detergents, plastics, and various industrial and consumer products.[1] Their persistence in the environment and potential to act as endocrine disruptors have raised significant concerns.[1][2] This guide provides a comparative overview of the toxicity of different alkylphenols, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action to support researchers, scientists, and drug development professionals.

The toxicity of alkylphenols varies significantly based on the structure, particularly the length and branching of the alkyl chain. Generally, aquatic toxicity increases with the length of the alkyl chain.[3] The following table summarizes key quantitative toxicity data for several common alkylphenols.

AlkylphenolCAS No.Test TypeSpeciesEndpointValueReference
Nonylphenol (NP) 25154-52-3Acute OralRatLD501200-2400 mg/kg[4]
Acute OralMouseLD50300 mg/kg[4]
Aquatic (Acute)Crangon septemspinosa (shrimp)96-h LC500.3 mg/L[3]
Aquatic (Chronic)Daphnia magna (water flea)48-h NOAEL<0.01 - 0.4 mg/L[5]
4-tert-Octylphenol (OP) 140-66-9Acute OralRatLD50>2000 mg/kg[6]
Aquatic (Acute)Crangon septemspinosa (shrimp)96-h LC501.1 mg/L[3]
Aquatic (Chronic)Daphnia magna (water flea)-NOEC: 0.19 mg/L[7]
Dodecylphenol 121158-58-5Aquatic (Acute)Invertebrates96-h EC5017 µg/L[7]
Aquatic (Acute)Crangon septemspinosa (shrimp)96-h LC500.15 mg/L[3]
Aquatic (Chronic)Daphnia magna (water flea)21-d NOEC2.0 µg/L[7]
4-tert-Butylphenol 98-54-4Aquatic (Chronic)Daphnia magna (water flea)-NOEC: 8.6 mg/L[7]
p-sec-Butylphenol 99-71-8Aquatic (Acute)Crangon septemspinosa (shrimp)96-h LC501.8 mg/L[3]
p-Heptylphenol -Aquatic (Acute)Crangon septemspinosa (shrimp)96-h LC500.6 mg/L[3]
  • LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a test population.[8]

  • LC50 (Lethal Concentration, 50%): The concentration of a chemical in the air or water that is lethal to 50% of a test population.[8]

  • EC50 (Effective Concentration, 50%): The concentration of a substance that produces a specific effect in 50% of a test population.

  • NOAEL (No-Observed-Adverse-Effect Level): The highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.[8][9][10]

  • NOEC (No-Observed-Effect Concentration): The highest concentration of a substance in an environmental compartment that is unlikely to cause an unacceptable effect.[8]

Mechanisms of Toxicity

Alkylphenols exert their toxic effects through several mechanisms, most notably by acting as xenoestrogens, which are external compounds that mimic the effects of estrogen.[11] This endocrine disruption can interfere with reproductive processes and normal tissue function.[12][13]

Endocrine Disruption: Signaling Pathway

Alkylphenols can bind to estrogen receptors (ERs), including nuclear receptors (ERα, ERβ) and membrane-associated receptors like G protein-coupled estrogen receptor 1 (GPER).[14][15] While their binding affinity to nuclear ERs is relatively weak, they can potently activate non-genomic signaling pathways through membrane ERs.[12][15] This activation can trigger downstream cascades, such as the extracellular signal-regulated kinase (ERK) pathway, which influences cell division, differentiation, and survival.[12] The disruption of these signaling pathways can lead to adverse reproductive and developmental outcomes.[14][16]

Alkylphenol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPER GPER EGFR EGFR GPER->EGFR Transactivates MAPK_Cascade MAPK/ERK Cascade EGFR->MAPK_Cascade Activates Downstream Downstream Cellular Responses (Proliferation, Survival) MAPK_Cascade->Downstream Regulates Alkylphenol Alkylphenol (e.g., BPA, OP) Alkylphenol->GPER Binds to/Activates

Caption: Alkylphenol disruption of non-genomic estrogen signaling via GPER.

Experimental Protocols

Evaluating the toxicity of alkylphenols involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experimental approaches.

Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[17]

Objective: To determine the concentration-dependent cytotoxic effect of an alkylphenol on a specific cell line.

Materials:

  • Target cell line (e.g., L-929 mouse fibroblasts, RTG-2 fish gonadal cells)[17][18]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Alkylphenol stock solution (dissolved in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the alkylphenol in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with solvent) and untreated controls.[19]

  • Incubation: Incubate the plate for a specified exposure period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[17]

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the alkylphenol concentration to determine the IC50 (inhibitory concentration 50%) value.

Genotoxicity Assay Protocol (Alkaline Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage (e.g., single- and double-strand breaks) in individual cells.[20][21]

Objective: To assess the DNA-damaging potential of an alkylphenol in a cell population.

Materials:

  • Target cells (e.g., RTG-2 cells, primary hepatocytes)[18]

  • Alkylphenol stock solution

  • Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)

  • Microscope slides

  • Lysis solution (high salt, detergent, and buffer)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer (e.g., Tris-HCl)

  • DNA staining dye (e.g., SYBR Green, propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters and imaging software

Procedure:

  • Cell Treatment: Expose cells in suspension or monolayer to various concentrations of the alkylphenol for a defined period.

  • Cell Embedding: Harvest the cells and resuspend them in LMPA at 37°C. Pipette the cell/agarose suspension onto a slide pre-coated with NMPA and cover with a coverslip. Allow the agarose to solidify on ice.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and nuclear membranes, leaving behind DNA "nucleoids."

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for approximately 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with buffer, then stain the DNA with a fluorescent dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring parameters like tail length, tail intensity, and tail moment.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for in vitro toxicity testing, applicable to both cytotoxicity and genotoxicity assays.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Culture & Maintain Target Cell Line B1 Seed Cells into 96-well Plate A1->B1 A2 Prepare Serial Dilutions of Alkylphenol B2 Treat Cells with Alkylphenol Dilutions A2->B2 B1->B2 B3 Incubate for Defined Exposure Time B2->B3 C1 Perform Assay (e.g., Add MTT Reagent) B3->C1 C2 Measure Endpoint (e.g., Absorbance) C1->C2 C3 Data Processing & Statistical Analysis C2->C3 Result Determine Toxicity (e.g., IC50, DNA Damage) C3->Result

Caption: Generalized workflow for in vitro alkylphenol toxicity testing.

References

A Comparative Guide to the Endocrine-Disrupting Effects of 4-Heptylphenol and 4-Nonylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endocrine-disrupting effects of two prominent alkylphenols, 4-Heptylphenol and 4-Nonylphenol. These compounds are widely used in industrial processes and are recognized as environmental contaminants with the potential to interfere with the endocrine system. This document synthesizes experimental data, outlines detailed methodologies for key assays, and visualizes relevant biological pathways and experimental workflows to support further research and risk assessment.

Mechanism of Endocrine Disruption: Xenoestrogenic Activity

The primary mechanism through which this compound and 4-Nonylphenol exert their endocrine-disrupting effects is by acting as xenoestrogens. They mimic the natural hormone 17β-estradiol by binding to and activating estrogen receptors (ERs), primarily Estrogen Receptor Alpha (ERα). This binding can initiate a cascade of molecular events typically triggered by endogenous estrogens, leading to the inappropriate activation of estrogen-responsive genes and potential disruption of normal physiological processes.

Quantitative Comparison of Estrogenic Activity

The estrogenic potency of these compounds is evaluated using various in vitro assays that measure their ability to bind to the estrogen receptor and elicit a biological response. The data consistently shows that 4-Nonylphenol is a more potent endocrine disruptor than this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Estrogen Receptor α (ERα) Relative Binding Affinity (RBA) (%) (17β-estradiol = 100%)Yeast Estrogen Screen (YES) Assay (EC50)
This compound C₁₃H₂₀O192.30Data not available; inferred to be lower than 4-Nonylphenol based on structure-activity relationships.Less potent than 4-Nonylphenol. A study demonstrated its estrogenic activity is lower than alkylphenols with longer carbon chains.[1]
4-Nonylphenol C₁₅H₂₄O220.350.05 - 0.12%~1 x 10⁻⁶ M to 7.3 x 10⁻⁸ M[2]

Note: The estrogenic activity of commercial nonylphenol can vary as it is often a complex mixture of isomers. The structure of the alkyl chain, particularly branching at the alpha-carbon, significantly influences its potency.[1][3]

Comparative Analysis: Structure-Activity Relationship

The difference in estrogenic potency between this compound and 4-Nonylphenol is primarily attributed to their chemical structure, specifically the length of the para-alkyl chain.[4]

  • Alkyl Chain Length : Experimental evidence consistently demonstrates that for para-alkylphenols, the estrogenic activity and binding affinity to the ER increase with the length of the linear alkyl chain, maximizing at around nine carbon atoms (nonyl).[4] Therefore, the nine-carbon chain of 4-Nonylphenol allows for a more favorable interaction with the hydrophobic ligand-binding pocket of the estrogen receptor compared to the shorter seven-carbon chain of this compound.[5]

  • Phenolic Hydroxyl Group : The phenolic hydroxyl group is essential for binding to the estrogen receptor, as it mimics the A-ring of 17β-estradiol and forms a crucial hydrogen bond with the receptor.[4]

In essence, while both molecules possess the necessary phenolic structure to interact with the ER, the longer alkyl chain of 4-Nonylphenol enhances the stability of this interaction, resulting in a greater biological response.

Signaling Pathways and Experimental Workflows

To understand how the estrogenic activity of these compounds is determined, the following diagrams illustrate the key biological pathway and experimental workflows.

G Estrogen Receptor Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) (inactive) ER_Ligand ER-Ligand Complex (active) ER->ER_Ligand Conformational Change HSP Heat Shock Proteins (HSP) Ligand Xenoestrogen (e.g., 4-NP, 4-HP) ER_HSP ER-HSP Complex Ligand->ER_HSP Binds ER_HSP->ER HSP Dissociation Dimer Receptor Dimerization ER_Ligand->Dimer ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binds to cluster_nucleus cluster_nucleus Dimer->cluster_nucleus Translocation Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Synthesis of Estrogen-Responsive Proteins mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response Leads to G Yeast Estrogen Screen (YES) Assay Workflow A 1. Prepare Recombinant Yeast (Expressing hER and lacZ reporter gene) B 2. Culture Yeast (to logarithmic growth phase) A->B C 3. Assay Plate Setup (96-well) - Add serial dilutions of test compounds (4-HP, 4-NP) and 17β-estradiol standard. - Evaporate solvent. B->C D 4. Incubation - Add yeast suspension in medium with chromogenic substrate (e.g., CPRG). - Incubate for 48-72 hours at 30-32°C. C->D E 5. β-Galactosidase Activity - Estrogenic compounds activate hER, inducing lacZ expression and β-galactosidase production. D->E F 6. Color Development - β-galactosidase cleaves CPRG, causing a color change from yellow to red. E->F G 7. Measurement - Read absorbance at ~540 nm using a microplate reader. F->G H 8. Data Analysis - Plot dose-response curves. - Calculate EC50 values and Relative Potency. G->H G Estrogen Receptor (ER) Competitive Binding Assay Workflow A 1. Prepare ER Source (e.g., Rat Uterine Cytosol) B 2. Assay Setup - Incubate ER with a constant concentration of radiolabeled estradiol (B170435) ([³H]-E2). A->B C 3. Competition - Add increasing concentrations of unlabeled test compound (e.g., 4-HP, 4-NP) or standard (unlabeled E2). B->C D 4. Incubation - Allow the binding reaction to reach equilibrium. C->D E 5. Separation - Separate receptor-bound from unbound [³H]-E2 (e.g., using hydroxylapatite). D->E F 6. Quantification - Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting. E->F G 7. Data Analysis - Plot % [³H]-E2 bound vs. log of competitor concentration. - Determine IC50 (concentration that inhibits 50% of [³H]-E2 binding). F->G H 8. Calculate RBA - RBA = (IC50 of E2 / IC50 of test compound) x 100 G->H

References

A Guide to Inter-Laboratory Comparison of 4-Heptylphenol Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices involved in an inter-laboratory comparison (ILC) for the measurement of 4-Heptylphenol. While specific ILC data for this compound is not publicly available, this document synthesizes established methodologies and performance expectations based on proficiency tests for similar phenolic compounds. It is designed to assist laboratories in developing and validating their own analytical methods, preparing for participation in proficiency testing, and interpreting comparative data.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin tests, are crucial for ensuring the quality and comparability of analytical results among different laboratories.[1][2] By analyzing the same homogeneous sample, participating laboratories can assess their performance against a reference value and against each other. This process is essential for method validation, quality control, and accreditation.[3][4] Key statistical measures used to evaluate performance in ILCs include z-scores and Mandel's h- and k-statistics, which help identify systematic biases and differences in precision.[1][2]

Analytical Techniques for this compound

The selection of an analytical technique for this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Common methods for the analysis of phenols include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.[5][6]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating this compound from complex matrices.[5]

    • UV Detection: A common and cost-effective detection method suitable for routine analysis.[5]

    • Fluorescence Detection (FLD): Offers higher sensitivity and selectivity, often requiring derivatization of the phenol.[5][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, often after a derivatization step.[6][8]

Illustrative Comparison of Analytical Methods

The following table summarizes typical performance characteristics for common analytical methods used for this compound analysis. These values are illustrative and based on data from similar phenolic compounds. Actual performance may vary depending on the laboratory, matrix, and specific protocol.

Parameter HPLC-UV HPLC-FLD (with derivatization) GC-MS (with derivatization)
Limit of Detection (LOD) 0.1 - 1.0 µg/L0.01 - 0.1 µg/L0.05 - 0.5 µg/L
Limit of Quantification (LOQ) 0.3 - 3.0 µg/L0.03 - 0.3 µg/L0.15 - 1.5 µg/L
Repeatability (RSDr) < 10%< 8%< 12%
Reproducibility (RSDR) < 20%< 15%< 25%
Recovery (Accuracy) 85 - 110%90 - 115%80 - 120%

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the success of an inter-laboratory comparison. Participants are typically required to follow a specific Standard Operating Procedure (SOP) as closely as possible.

1. Sample Preparation (General Protocol for Water Samples)

  • Collection: Collect grab samples in clean glass containers.[8]

  • Preservation: Acidify the sample to a pH < 2 with a suitable acid and store at 4°C.[8]

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Extract the acidified sample with a non-polar solvent like dichloromethane (B109758) or hexane.[7]

    • Solid-Phase Extraction (SPE): Pass the sample through a sorbent cartridge that retains the analyte, which is then eluted with a small volume of solvent.[6]

  • Concentration: Evaporate the solvent to a smaller, known volume to concentrate the analyte.

  • Derivatization (for GC-MS and HPLC-FLD): React the extracted this compound with a derivatizing agent to improve its chromatographic properties and detectability.

2. HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV detector.[5]

  • Column: C18 reversed-phase column.[5]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with a pH modifier like formic acid).[5]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection Wavelength: Approximately 275 nm.

  • Quantification: External calibration curve using certified reference standards of this compound.

3. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column.

  • Carrier Gas: Helium or hydrogen.

  • Injection: Splitless or on-column injection.

  • Temperature Program: A programmed temperature ramp to separate the analytes.

  • MS Detection: Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity.

  • Quantification: Internal standard calibration is recommended to correct for matrix effects and variations in sample preparation.

Visualizing the Workflow

The following diagrams illustrate the key stages of an inter-laboratory comparison and a typical analytical workflow for this compound measurement.

InterLaboratory_Comparison_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting P1 ILC Design & Protocol Development P2 Sample Preparation & Homogeneity Testing P1->P2 P3 Participant Recruitment P2->P3 E1 Sample Distribution to Laboratories P3->E1 E2 Analysis by Participating Laboratories E1->E2 E3 Submission of Results E2->E3 V1 Statistical Analysis (z-scores, etc.) E3->V1 V2 Performance Evaluation V1->V2 V3 Final Report Generation V2->V3

Caption: Workflow of an inter-laboratory comparison study.

Analytical_Workflow_4Heptylphenol cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing S1 Sample Collection & Preservation S2 Extraction (LLE or SPE) S1->S2 S3 Concentration S2->S3 S4 Derivatization (Optional) S3->S4 A1 Chromatographic Separation (HPLC or GC) S4->A1 A2 Detection (UV, FLD, or MS) A1->A2 D1 Peak Integration & Quantification A2->D1 D2 Data Review & QC Checks D1->D2 D3 Reporting D2->D3

Caption: A typical analytical workflow for this compound.

References

Validating 4-Heptylphenol as a Positive Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is a critical step in experimental design, ensuring assay validity and data reliability. This guide provides a comprehensive comparison of 4-Heptylphenol's performance as a positive control in various biological assays, supported by experimental data and detailed protocols.

Mechanism of Action and Applications

This compound is an alkylphenol that has garnered attention in environmental and toxicological studies due to its estrogenic activity and its potential to disrupt the endocrine system.[1][2][3] Its utility as a positive control stems from its ability to consistently elicit measurable biological responses in a variety of in vitro assays. Key mechanisms of action for this compound include:

  • Estrogen Receptor (ER) Agonism: this compound is a well-documented xenoestrogen, meaning it can bind to and activate estrogen receptors (ERα and ERβ), mimicking the effects of the natural hormone 17β-estradiol.[4] This property makes it a suitable positive control in assays designed to screen for endocrine-disrupting chemicals.

  • TRPA1 Channel Activation: this compound has been shown to act as an agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a cation channel involved in sensory signaling.[5]

  • PPARγ Activation: Evidence suggests that this compound can activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and lipid metabolism.[2]

  • Induction of Apoptosis: In certain cell types, this compound has been observed to induce apoptosis, or programmed cell death, through pathways independent of the P2X7 receptor.[3]

Data Presentation: Performance Comparison

The following tables summarize quantitative data from various studies, comparing the activity of this compound with other relevant compounds.

Table 1: Estrogenic Activity of Alkylphenols in Yeast Estrogen Screen (YES) Assay

CompoundEC50 (M)Relative Potency (17β-estradiol = 1)
17β-Estradiol1 x 10-91
This compound 1 x 10-5 0.0001
4-n-Hexylphenol1 x 10-50.0001
4-n-Pentylphenol2 x 10-50.00005
4-n-Butylphenol1 x 10-50.0001

Data adapted from Routledge & Sumpter, 1997.[4] This table demonstrates the estrogenic potency of this compound in comparison to the endogenous ligand 17β-estradiol and other alkylphenols. While less potent than estradiol, it exhibits consistent estrogenic activity.

Table 2: Agonist Activity of Alkylphenols on the TRPA1 Channel

CompoundEC50 (µM)
This compound 10
4-Octylphenol3.8
4-Pentylphenol38
4-Propylphenol60
4-Ethylphenol110
4-Methylphenol1300

Data adapted from Startek et al., 2021.[5] This table highlights the potency of this compound as a TRPA1 agonist, showing a clear structure-activity relationship where potency increases with the length of the alkyl chain up to a certain point.

Table 3: Cytotoxicity and Aromatase Inhibition in JEG-3 Cells

CompoundCytotoxicity EC50 (µM)Aromatase Inhibition IC50 (µM)
This compound 18 - 65 41
4-Dodecylphenol18 - 65-
4-Cumylphenol18 - 65-

Data adapted from Pérez-Albaladejo et al., 2019.[6] This table provides data on the cytotoxic effects and aromatase inhibition activity of this compound.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

This compound, as an estrogen mimic, binds to the estrogen receptor (ER). This binding event triggers a cascade of intracellular events, leading to changes in gene expression. The classical genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, thereby modulating the transcription of target genes.[7][8]

Estrogen_Signaling cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Heptylphenol This compound ER Estrogen Receptor (ER) Heptylphenol->ER Heptylphenol_ER Heptylphenol-ER Complex ER->Heptylphenol_ER Binding ERE Estrogen Response Element (ERE) Heptylphenol_ER->ERE Translocation Gene Target Gene Transcription ERE->Gene Modulation

Estrogen receptor signaling pathway activated by this compound.

PPARγ Signaling Pathway

The activation of PPARγ by this compound leads to the transcription of genes involved in adipogenesis and lipid metabolism. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[9][10]

PPARg_Signaling cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Heptylphenol This compound PPARg PPARγ Heptylphenol->PPARg PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerization RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binding TargetGenes Target Gene Transcription PPRE->TargetGenes Activation

PPARγ signaling pathway initiated by this compound.

Experimental Workflow: Yeast Estrogen Screen (YES) Assay

The YES assay is a common method to screen for estrogenic compounds. It utilizes genetically modified yeast cells that express the human estrogen receptor and a reporter gene (e.g., lacZ, which encodes β-galactosidase). When an estrogenic compound like this compound is present, it binds to the ER, leading to the expression of the reporter gene and a measurable color change.[5][11][12]

YES_Assay_Workflow start Start yeast_prep Prepare Yeast Culture (Expressing hER and lacZ) start->yeast_prep plate_setup Plate Yeast in 96-well Plate yeast_prep->plate_setup add_compounds Add Test Compounds (including this compound as positive control and 17β-estradiol) plate_setup->add_compounds incubation Incubate Plates add_compounds->incubation add_substrate Add Substrate (e.g., CPRG) incubation->add_substrate measure Measure Absorbance (Color Change) add_substrate->measure analyze Analyze Data (Calculate EC50) measure->analyze end End analyze->end

Workflow for the Yeast Estrogen Screen (YES) Assay.

Experimental Protocols

1. Yeast Estrogen Screen (YES) Assay

This protocol is adapted from established methods for assessing estrogenic activity.[5][11][12]

  • Yeast Strain: Saccharomyces cerevisiae genetically engineered to express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ) under the control of an estrogen-responsive element (ERE).

  • Media: Prepare appropriate yeast growth media (e.g., SD/-Trp/-Leu) and assay media containing a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).

  • Procedure:

    • Culture the yeast strain overnight in growth media.

    • Dilute the overnight culture to a specific optical density (e.g., OD600 of 0.1) in the assay medium.

    • Dispense the diluted yeast culture into a 96-well microplate.

    • Prepare serial dilutions of the test compounds, 17β-estradiol (as a reference positive control), and this compound (as the positive control being validated) in a suitable solvent (e.g., DMSO).

    • Add the diluted compounds to the wells containing the yeast culture. Include solvent controls.

    • Incubate the plate at 30°C for 48-72 hours.

    • Measure the absorbance at a wavelength appropriate for the chromogenic substrate (e.g., 570 nm for CPRG).

  • Data Analysis: Plot the absorbance against the log of the compound concentration to generate dose-response curves and calculate the EC50 value for each compound.

2. TRPA1 Activation Assay (Calcium Imaging)

This protocol is based on methods used to measure intracellular calcium influx upon TRPA1 channel activation.[1][5]

  • Cell Line: A cell line stably expressing the human or mouse TRPA1 channel (e.g., HEK293-hTRPA1 or CHO-mTRPA1).

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Extracellular buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Test compounds, including this compound and a known TRPA1 agonist like allyl isothiocyanate (AITC) as a positive control.

  • Procedure:

    • Seed the TRPA1-expressing cells onto a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells with extracellular buffer to remove excess dye.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the test compounds, including this compound, at various concentrations.

    • Continuously monitor the fluorescence intensity over time to measure changes in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence is indicative of calcium influx. Plot the peak fluorescence change against the compound concentration to determine the EC50 value.

Conclusion

This compound serves as a reliable and effective positive control in a range of in vitro assays designed to assess estrogenicity, TRPA1 channel activation, and other cellular processes. Its well-characterized mechanisms of action and consistent performance, as demonstrated by the presented data, validate its use for ensuring the accuracy and reproducibility of experimental results. Researchers can confidently employ this compound to confirm assay functionality and to provide a benchmark for the evaluation of unknown compounds.

References

Environmental Persistence of 4-Heptylphenol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The environmental fate and persistence of alkylphenols, a class of compounds widely used in the manufacturing of surfactants and other industrial products, are of significant concern due to their potential endocrine-disrupting properties. Within this class, 4-heptylphenol exists as various isomers, primarily differing in the branching of the heptyl alkyl chain. The isomeric structure has been shown to play a crucial role in determining the environmental persistence of these compounds. This guide provides a comparative overview of the environmental persistence of this compound isomers, drawing upon available experimental data for this compound and related alkylphenols to highlight key differences in their biodegradability, soil sorption, and photodegradation.

Comparative Assessment of Environmental Persistence

The persistence of this compound isomers in the environment is primarily governed by three key processes: biodegradation, sorption to soil and sediment, and photodegradation. The structure of the alkyl chain, specifically its degree of branching, significantly influences the efficiency of these processes. Generally, branched isomers exhibit greater persistence than their linear counterparts.

Biodegradation

Microbial degradation is a primary pathway for the removal of alkylphenols from the environment. However, the branching of the alkyl chain can hinder enzymatic activity, leading to slower degradation rates.

Key Findings:

  • Linear vs. Branched Isomers: Studies on related alkylphenols, such as nonylphenol, have demonstrated that linear isomers are more readily biodegradable than branched isomers.[1][2] The steric hindrance presented by the branched alkyl chain makes it more difficult for microbial enzymes to access and break down the molecule.

  • Degree of Branching: Within branched isomers, a higher degree of branching at the benzylic carbon atom (the carbon atom attached to the phenol (B47542) ring) is associated with greater resistance to biodegradation.

Isomer TypeExpected Biodegradation RateSupporting Evidence (for related alkylphenols)
4-n-heptylphenol (Linear)FasterLinear nonylphenol shows faster degradation than branched isomers.[2]
Branched this compoundSlowerIsomers with quaternary benzylic carbons are more resistant to degradation.[1]
Soil and Sediment Sorption

Sorption to soil and organic matter can significantly impact the bioavailability and mobility of this compound isomers in the environment. The octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity, is a key factor influencing sorption.

Key Findings:

  • Hydrophobicity: Alkylphenols, including this compound, are relatively hydrophobic and tend to partition from water to soil and sediment.

  • Isomer-Specific Sorption: The sorption behavior can be influenced by the isomer's structure. One study on nonylphenol found that the linear isomer (4-n-NP) behaves differently in terms of soil sorption compared to branched isomers.[3]

Isomer TypeExpected Sorption to Soil/SedimentSupporting Evidence (for related alkylphenols)
4-n-heptylphenol (Linear)Potentially lower sorption compared to some branched isomers.Linear 4-n-nonylphenol exhibits different sorption behavior than branched isomers.[3]
Branched this compoundGenerally high, with potential for stronger sorption depending on the specific branching pattern.High Kow values of alkylphenol metabolites indicate effective partitioning into sediments.[4]
Photodegradation

Photodegradation, or the breakdown of compounds by light, is another potential removal pathway for this compound in the aquatic environment.

Key Findings:

  • UV Irradiation: Phenolic compounds can be degraded by UV irradiation. The efficiency of this process can be influenced by factors such as pH and the presence of photosensitizers.

  • Limited Isomer-Specific Data: There is a lack of specific data comparing the photodegradation rates of different this compound isomers. However, it is plausible that the isomeric structure could influence the quantum yield and overall rate of photodegradation.

Experimental Protocols

The following are generalized methodologies for key experiments used to assess the environmental persistence of alkylphenols.

Biodegradation Assay (Based on OECD Guideline 301)
  • Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used as the microbial inoculum.

  • Test System: A defined mineral medium containing the test substance (a specific this compound isomer) as the sole carbon source is inoculated with the activated sludge.

  • Incubation: The test systems are incubated in the dark at a controlled temperature (e.g., 20-25°C) with continuous shaking to ensure aerobic conditions.

  • Measurement: Biodegradation is monitored by measuring the decrease in dissolved organic carbon (DOC) or by analyzing the concentration of the parent compound over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The rate of biodegradation and the half-life of the compound are calculated from the concentration-time data.

Soil Sorption Study (Based on OECD Guideline 106)
  • Soil Selection: A range of soils with varying organic carbon content and texture are selected.

  • Batch Equilibrium Method:

    • A known mass of soil is equilibrated with a solution of the this compound isomer in a background electrolyte (e.g., 0.01 M CaCl2) of known concentration.

    • The soil-solution slurry is shaken for a predetermined time (e.g., 24 hours) to reach equilibrium.

    • The slurry is then centrifuged, and the concentration of the isomer in the supernatant is measured.

  • Data Analysis: The amount of the isomer sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are then determined.

Photodegradation Study
  • Test Solution: A solution of the this compound isomer is prepared in purified water, often buffered to a specific pH.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

  • Sampling: Aliquots of the solution are taken at various time intervals.

  • Analysis: The concentration of the this compound isomer in the samples is determined by HPLC or GC-MS.

  • Data Analysis: The rate of photodegradation and the photolytic half-life are calculated from the disappearance of the parent compound over time.

Environmental Fate of this compound Isomers

The following diagram illustrates the key environmental pathways and processes affecting the persistence of this compound isomers.

Caption: Environmental pathways of this compound isomers.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The information on this compound isomers is based on extrapolations from data on other alkylphenols due to limited direct experimental results. Further research is needed to fully characterize the isomer-specific environmental persistence of this compound.

References

Validating Biomarkers for 4-Heptylphenol Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential biomarkers for assessing human exposure to 4-Heptylphenol (4-HP), a member of the alkylphenol class of compounds. Due to a scarcity of direct research on 4-HP, this document extrapolates from data on structurally similar alkylphenols, such as 4-nonylphenol (B119669) (4-NP) and 4-octylphenol (B30498) (4-OP), to propose a validation framework. This compound has been detected in human blood and is not a naturally occurring compound, making its presence a direct indicator of exposure.[1]

Potential Biomarkers for this compound Exposure

The validation of biomarkers for 4-HP exposure is crucial for understanding its pharmacokinetics and potential health effects. Based on the metabolism of similar phenolic compounds, several candidates can be proposed for validation.

Direct Biomarker:

  • Parent Compound (this compound): The presence of 4-HP in biological matrices like blood or urine directly indicates exposure.

Metabolic Biomarkers:

  • Phase I Metabolites: Hydroxylated and catechol forms of 4-HP are anticipated as primary metabolites. For instance, studies on 4-nonylphenol have identified hydroxylated and catechol metabolites in liver microsomes.[2]

  • Phase II Metabolites: Glucuronide and sulfate (B86663) conjugates of the parent compound and its Phase I metabolites are expected to be the major excretory forms.[3][4][5] The analysis of these conjugates in urine can provide a non-invasive measure of exposure.

Comparison of Analytical Methodologies

The accurate quantification of 4-HP and its metabolites in biological samples is essential for biomarker validation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques for analyzing alkylphenols.[6][7][8][9][10]

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Detection Method
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile and thermally labile compounds without derivatization.[6] Versatile with various detection methods.[9]May have lower sensitivity for some compounds compared to GC-MS.Mass Spectrometry (MS/MS), Fluorescence (FLD), Diode Array Detector (DAD).[8][11]
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by detection with a mass spectrometer.High sensitivity and selectivity, providing definitive identification of analytes.[6] Ideal for trace-level analysis.Often requires derivatization for non-volatile compounds, which can add complexity.[11]Mass Spectrometry (MS).

Quantitative Performance of Analytical Methods (Hypothetical for 4-HP based on similar compounds)

The following table summarizes the expected performance characteristics for the analysis of 4-HP and its metabolites, based on data from other alkylphenols.

ParameterHPLC-MS/MSGC-MS
Linearity (R²) ≥ 0.99≥ 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL0.2 - 2.0 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (%RSD) < 15%< 20%

Experimental Protocols

Detailed methodologies are critical for the successful validation of biomarkers. Below are generalized protocols for the analysis of 4-HP in human urine and plasma.

Protocol 1: Quantification of this compound and its Metabolites in Human Urine by LC-MS/MS
  • Sample Preparation:

    • Collect a first-morning void urine sample.

    • To measure conjugated metabolites, perform enzymatic hydrolysis using β-glucuronidase and sulfatase.

    • Employ Solid-Phase Extraction (SPE) for sample cleanup and concentration.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to 4-HP and its expected metabolites.

  • Validation:

    • Validate the method for linearity, accuracy, precision, sensitivity, and specificity according to established guidelines.[12]

Protocol 2: Quantification of this compound in Human Plasma by GC-MS
  • Sample Preparation:

    • Perform protein precipitation using a cold solvent like acetonitrile.[13]

    • Alternatively, use liquid-liquid extraction (LLE) or supported liquid extraction (SLE) for cleanup.

    • Derivatize the extracted analytes to increase volatility for GC analysis.

  • GC-MS Analysis:

    • Column: A low-polarity capillary column.

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for 4-HP.

  • Validation:

    • Assess the method's performance for linearity, accuracy, precision, and sensitivity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed metabolic pathway for this compound and a general workflow for biomarker validation.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Hydroxylation Catechol Metabolites Catechol Metabolites This compound->Catechol Metabolites Hydroxylation Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates This compound->Glucuronide/Sulfate Conjugates Conjugation Hydroxylated Metabolites->Glucuronide/Sulfate Conjugates Conjugation Catechol Metabolites->Glucuronide/Sulfate Conjugates Conjugation Excretion Excretion Glucuronide/Sulfate Conjugates->Excretion

Proposed metabolic pathway for this compound.

Exposure_to_4HP Exposure to this compound Sample_Collection Biological Sample Collection (Urine, Blood) Exposure_to_4HP->Sample_Collection Sample_Preparation Sample Preparation (Extraction, Cleanup, Derivatization) Sample_Collection->Sample_Preparation Analytical_Measurement Analytical Measurement (LC-MS/MS or GC-MS) Sample_Preparation->Analytical_Measurement Data_Analysis Data Analysis and Biomarker Quantification Analytical_Measurement->Data_Analysis Validation Method Validation (Accuracy, Precision, Sensitivity) Data_Analysis->Validation Biomarker_Assessment Biomarker Assessment (Correlation with Exposure) Validation->Biomarker_Assessment

General workflow for biomarker validation.

References

Assessing the Binding Affinity of 4-Heptylphenol to Estrogen Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of 4-Heptylphenol and other structurally related alkylphenols to estrogen receptors (ERs). The information presented is curated from scientific literature and is intended to assist researchers in evaluating the endocrine-disrupting potential and receptor interaction of these compounds.

Relative Binding Affinity of Alkylphenols to Estrogen Receptors

The binding affinity of a compound to a receptor is a critical measure of its potential to elicit a biological response. In the context of estrogen receptors, this is often quantified by the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA). The IC50 value represents the concentration of a competitor ligand (in this case, an alkylphenol) that displaces 50% of a radiolabeled reference ligand (e.g., [³H]-estradiol) from the receptor. The RBA is a ratio of the IC50 of the reference ligand (estradiol, set to 100%) to the IC50 of the test compound, providing a direct comparison of binding strength.

Studies have shown that para-substituted alkylphenols can bind to estrogen receptors, and this interaction is influenced by the length and structure of the alkyl chain. Generally, the binding affinity increases with the length of the linear alkyl chain, up to a certain point.

CompoundAlkyl Chain Length (n)IC50 (μM)Relative Binding Affinity (RBA) (%)
Phenol018000.0001
4-Methylphenol (p-Cresol)15400.0003
4-Ethylphenol21600.001
4-Propylphenol3480.0034
4-Butylphenol4150.011
4-Pentylphenol55.10.032
4-Hexylphenol61.90.085
This compound 7 Data not available Data not available
4-Octylphenol80.730.22
4-Nonylphenol90.450.36
17β-Estradiol-0.0016100

Data adapted from a study on the structural requirements of para-alkylphenols to bind to the estrogen receptor. The RBA was calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Estrogen Receptor Signaling Pathway

Estrogens, and their mimics like certain alkylphenols, exert their effects by binding to estrogen receptors, which are ligand-activated transcription factors. The binding of a ligand to the ER initiates a cascade of events leading to changes in gene expression and cellular function. The primary signaling pathway involves the receptor's translocation to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / Alkylphenol ER Estrogen Receptor (ER) Estrogen->ER HSP Heat Shock Proteins ER_dimer ER Dimerization ER->ER_dimer Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Transcription Modulation of Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response Protein->CellularResponse

Caption: Simplified diagram of the estrogen receptor signaling pathway.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

The relative binding affinity of this compound and other compounds to estrogen receptors is typically determined using a competitive radioligand binding assay. The following is a generalized protocol based on established methodologies.

1. Preparation of Materials:

  • Receptor Source: Recombinant human estrogen receptor (ERα or ERβ) or cytosolic extracts from estrogen-sensitive tissues (e.g., rat uterus).

  • Radioligand: Tritiated estradiol (B170435) ([³H]-E2) with high specific activity.

  • Test Compounds: this compound and other competitor compounds dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Assay Buffer: Tris-based buffer containing additives to stabilize the receptor and reduce non-specific binding.

  • Separation Medium: Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate receptor-bound from free radioligand.

2. Assay Procedure:

  • A constant concentration of the estrogen receptor preparation and the radioligand ([³H]-E2) are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled competitor compound (e.g., this compound) or the reference compound (unlabeled 17β-estradiol) are added to the incubation mixture.

  • The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient period to reach equilibrium.

  • Following incubation, the separation medium is added to adsorb the free, unbound radioligand.

  • The mixture is centrifuged to pellet the receptor-bound radioligand complex.

  • The amount of radioactivity in the supernatant (free radioligand) or the pellet (bound radioligand) is quantified using a liquid scintillation counter.

3. Data Analysis:

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Relative Binding Affinity (RBA) is calculated using the formula: RBA (%) = (IC50 of 17β-estradiol / IC50 of test compound) x 100

ExperimentalWorkflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor Prepare Receptor (ERα or ERβ) Mix Mix Receptor, Radioligand, and Competitor Receptor->Mix Radioligand Prepare Radioligand ([³H]-E2) Radioligand->Mix Competitors Prepare Competitors (e.g., this compound) Competitors->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Separate Separate Bound from Free Radioligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 Calculate_RBA Calculate RBA Calculate_IC50->Calculate_RBA

Caption: Workflow for a competitive estrogen receptor binding assay.

comparing the efficacy of different remediation techniques for 4-Heptylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Remediation of 4-Heptylphenol

For researchers, scientists, and professionals in drug development, the effective removal of persistent organic pollutants like this compound from contaminated environments is a critical challenge. This guide provides a comprehensive comparison of various remediation techniques, supported by available experimental data, to aid in the selection of the most suitable method for specific applications. The techniques evaluated include advanced oxidation processes (AOPs), adsorption, and biodegradation. Due to the limited availability of data specifically for this compound, this guide also incorporates findings for structurally similar long-chain alkylphenols, such as 4-nonylphenol (B119669) and 4-octylphenol, as valuable surrogates.

Data Presentation: Efficacy of Remediation Techniques

The following tables summarize the quantitative data on the efficacy of different remediation techniques for this compound and related alkylphenols.

Table 1: Advanced Oxidation Processes (AOPs) for Alkylphenol Remediation

AOP TechniqueTarget PollutantInitial ConcentrationKey ParametersRemoval Efficiency/RateReference
Ozonation4-OctylphenolNot SpecifiedOzone-based AOPs100%[1]
Ozonation4-NonylphenolNot SpecifiedCombined with Granular Activated Carbon87.7%[1]
OzonationNonylphenolNot SpecifiedpH 9.0, Ozone dosage: 0.38 mg/min96% after 6 min[1]
Fenton Reaction4-NonylphenolNot SpecifiedZerovalent Iron (ZVI) at 30 g/L, pH 4First-order kinetics, half-life of 3.5 ± 0.2 min[2]
Ultrasonic Irradiationtert-OctylphenolNot Specified358 kHz, 50 WSimilar rate constants to Triton X-100 degradation[3]

Table 2: Adsorption for Alkylphenol Remediation

AdsorbentTarget PollutantAdsorption Capacity (q_max)Isotherm ModelReference
Magnetic Reduced Graphene Oxide (MrGO)This compound938.9 mg/g (at 40 °C)Not Specified[4]
Magnetic Reduced Graphene Oxide (MrGO)4-tert-Octylphenol987.8 mg/g (at 40 °C)Not Specified[4]
Magnetic Reduced Graphene Oxide (MrGO)4-Nonylphenol989.7 mg/g (at 20 °C)Not Specified[4]
Granular Activated Carbon (GAC950)Phenol169.91 mg/gLangmuir[5]
Powdered Activated Carbon (PAC1000)Phenol212.96 mg/gLangmuir[5]

Table 3: Biodegradation of Alkylphenols

Microorganism/CultureTarget PollutantDegradation Rate/EfficiencyKinetic ModelReference
Mixed CulturePhenolq_max = 0.521 g phenol/g VSS/hHaldane[6]
Mixed CulturePhenols in mill effluentsMax. substrate removal rate: 4.63 - 11.14 gCOD/L·dayKincannon-Stover[6]
Pseudomonas putidaPhenol & 4-Chlorophenol96.6% and 97.0% removal in chemostatNot Specified[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these remediation techniques.

Ozonation of Alkylphenols

Objective: To degrade alkylphenols in an aqueous solution using ozone.

Experimental Setup:

  • A semi-batch reactor equipped with a gas diffuser for ozone introduction.

  • An ozone generator.

  • A system for monitoring ozone concentration in the gas and liquid phases.

  • An analytical instrument (e.g., HPLC) for quantifying alkylphenol concentration.

Procedure:

  • Prepare a stock solution of the target alkylphenol (e.g., this compound) in deionized water at a known concentration.

  • Fill the reactor with a specific volume of the alkylphenol solution.

  • Adjust the pH of the solution to the desired level (e.g., pH 9.0) using appropriate buffers or acid/base solutions.[1]

  • Start the ozone generator and bubble ozone gas through the solution at a constant flow rate and concentration (e.g., 0.38 mg/min).[1]

  • Collect samples at regular time intervals (e.g., every 2 minutes for a total of 10 minutes).

  • Immediately quench the reaction in the collected samples to stop further degradation (e.g., by adding sodium thiosulfate).

  • Analyze the concentration of the alkylphenol in each sample using a suitable analytical method like HPLC.

  • Calculate the degradation efficiency at each time point.

Adsorption of Alkylphenols using Activated Carbon

Objective: To determine the adsorption capacity of activated carbon for an alkylphenol.

Experimental Setup:

  • A set of conical flasks or beakers.

  • A mechanical shaker or magnetic stirrer.

  • A pH meter.

  • An analytical instrument (e.g., UV-Vis spectrophotometer or HPLC) for concentration measurement.

Procedure:

  • Prepare a stock solution of the alkylphenol. From this, prepare a series of standard solutions of varying concentrations.

  • Accurately weigh a specific amount of activated carbon (e.g., 0.1 g) and add it to each flask.

  • Add a fixed volume (e.g., 100 mL) of the different concentrations of the alkylphenol solution to the flasks.

  • Adjust the pH of the solutions if necessary.

  • Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined equilibrium time (e.g., 24 hours).

  • After reaching equilibrium, filter the samples to separate the activated carbon.

  • Measure the final concentration of the alkylphenol in the filtrate.

  • Calculate the amount of alkylphenol adsorbed per unit mass of activated carbon (q_e) using the mass balance equation.

  • Plot the adsorption isotherm (q_e vs. C_e) and fit the data to isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity.[5]

Biodegradation of Alkylphenols by a Mixed Microbial Culture

Objective: To assess the biodegradation potential of a mixed microbial culture for an alkylphenol.

Experimental Setup:

  • Bioreactor or shake flasks.

  • Incubator shaker.

  • Centrifuge.

  • Analytical instrument (e.g., HPLC) for substrate and metabolite analysis.

Procedure:

  • Acclimatize a mixed microbial culture (e.g., activated sludge) to the target alkylphenol by gradually increasing its concentration in the growth medium over a period of time.[6]

  • Prepare a mineral salt medium containing the alkylphenol as the sole carbon source.

  • Inoculate the medium with the acclimatized microbial culture in the bioreactor or shake flasks.

  • Maintain the culture under controlled conditions of temperature, pH, and aeration.

  • Collect samples periodically.

  • Separate the biomass from the supernatant by centrifugation.

  • Analyze the concentration of the alkylphenol in the supernatant to determine the degradation rate.

  • Measure the biomass concentration (e.g., by measuring the volatile suspended solids, VSS) to assess microbial growth.

  • Determine the biodegradation kinetics by fitting the substrate and biomass data to appropriate kinetic models (e.g., Haldane model for substrate inhibition).[6]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and conceptual pathways for the described remediation techniques.

Experimental_Workflow_Ozonation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare Alkylphenol Solution adjust_pH Adjust pH prep_solution->adjust_pH ozonation Introduce Ozone into Reactor adjust_pH->ozonation sampling Collect Samples at Intervals ozonation->sampling quench Quench Reaction sampling->quench analysis Analyze Alkylphenol Concentration (HPLC) quench->analysis calc Calculate Degradation Efficiency analysis->calc

Caption: Experimental workflow for the ozonation of this compound.

Experimental_Workflow_Adsorption cluster_prep Preparation cluster_equilibrium Equilibrium cluster_analysis Analysis prep_solutions Prepare Alkylphenol Solutions (Varying Conc.) add_adsorbent Add Adsorbent (e.g., Activated Carbon) prep_solutions->add_adsorbent agitate Agitate for Equilibrium Time add_adsorbent->agitate separate Separate Adsorbent (Filtration) agitate->separate analyze_conc Analyze Final Concentration separate->analyze_conc calc_adsorption Calculate Adsorption Capacity (qe) analyze_conc->calc_adsorption isotherm Plot Adsorption Isotherm calc_adsorption->isotherm

Caption: Experimental workflow for adsorption studies of this compound.

Conceptual_Pathway_Biodegradation cluster_acclimatization Acclimatization cluster_degradation Degradation cluster_monitoring Monitoring & Analysis acclimatize Acclimatize Microbial Culture to Alkylphenol inoculate Inoculate Medium with Culture acclimatize->inoculate incubate Incubate under Controlled Conditions inoculate->incubate sample Periodic Sampling incubate->sample analyze_substrate Analyze Substrate Concentration sample->analyze_substrate analyze_biomass Measure Biomass Growth sample->analyze_biomass kinetics Determine Biodegradation Kinetics analyze_substrate->kinetics analyze_biomass->kinetics

Caption: Conceptual pathway for the biodegradation of this compound.

References

4-Heptylphenol in Food Products: A Guide to Validation and Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Heptylphenol as a potential contaminant in food products. It compares its toxicological profile and analytical detection methods with other common food contaminants, offering supporting data and detailed experimental protocols for validation.

Introduction to this compound

This compound is an organic compound belonging to the alkylphenol family.[1][2] These compounds are widely used in the manufacturing of plastics, detergents, and other industrial products. Concerns have been raised about the potential for this compound to migrate from food packaging materials into food products, acting as an endocrine disruptor and posing a potential risk to human health.[3] Endocrine disruptors are chemicals that can interfere with the body's hormonal system.[3]

Toxicological Profile

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It is also considered very toxic to aquatic life with long-lasting effects.[1] The primary concern for human health is its potential as an endocrine-disrupting chemical.[3]

Comparison with Other Food Contaminants:

ContaminantChemical ClassPrimary Health ConcernSource in Food
This compound AlkylphenolEndocrine disruption[3]Migration from food packaging[4]
Bisphenol A (BPA) BisphenolEndocrine disruption, reproductive toxicityMigration from polycarbonate plastics and epoxy resins in can linings
Phthalates Phthalate estersEndocrine disruption, reproductive and developmental toxicityMigration from plastic food packaging, processing equipment

Analytical Methods for Detection

Several analytical methods can be employed for the detection and quantification of this compound in food matrices. The most common techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Comparison of Analytical Method Performance (for structurally similar alkylphenols):

ParameterHPLC-FLDGC-MSLC-MS/MS
Limit of Detection (LOD) 0.01 - 1 µg/L0.01 - 0.1 µg/L0.1 - 10 ng/L
Limit of Quantification (LOQ) 0.05 - 5 µg/L0.05 - 0.5 µg/L0.5 - 50 ng/L
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (Recovery %) 80 - 110%70 - 120%90 - 110%
Precision (RSD %) < 15%< 20%< 10%

Experimental Protocols

Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique for the analysis of contaminants in food.[5][6][7][8]

Protocol:

  • Homogenization: Homogenize 10-15 g of the food sample. For dry samples, add an appropriate amount of water.

  • Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (B52724) and an appropriate internal standard. Shake vigorously for 1 minute.

  • Salting Out: Add a mixture of anhydrous magnesium sulfate (B86663) and sodium chloride. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a specified speed and time to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile (upper) layer to a d-SPE tube containing a sorbent (e.g., PSA, C18). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube. The supernatant is ready for analysis by GC-MS or HPLC-FLD.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Clean-up Homogenization 1. Homogenize Food Sample Add_Solvent 2. Add Acetonitrile & Internal Standard Homogenization->Add_Solvent Shake1 3. Shake Vigorously Add_Solvent->Shake1 Add_Salts 4. Add QuEChERS Salts Shake1->Add_Salts Shake2 5. Shake Vigorously Add_Salts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Transfer_Supernatant 7. Transfer Acetonitrile Layer to d-SPE Tube Centrifuge1->Transfer_Supernatant Vortex 8. Vortex Transfer_Supernatant->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Analysis 10. Analysis by GC-MS or HPLC-FLD Centrifuge2->Analysis

QuEChERS Sample Preparation Workflow
GC-MS Analysis of this compound

This protocol is adapted from a method for the analysis of alkylphenols in wine and can be modified for other food matrices.[9][10]

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Protocol:

  • Injection: Inject 1 µL of the prepared sample extract into the GC.

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute. Ramp at 10°C/min to 300°C and hold for 3 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

    • Ions to Monitor for this compound: Determine characteristic ions from a standard spectrum.

GCMS_Analysis_Workflow Sample_Injection Sample Injection (1 µL) GC_Separation Gas Chromatographic Separation (DB-5ms column) Sample_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection (Electron Multiplier) Mass_Analysis->Detection Data_Acquisition Data Acquisition (SIM/Scan Mode) Detection->Data_Acquisition

GC-MS Analysis Workflow
HPLC-FLD Analysis of this compound

This protocol is based on methods for the analysis of other phenols and can be adapted for this compound.[11][12]

Instrumentation: High-Performance Liquid Chromatograph with a Fluorescence Detector (HPLC-FLD).

Protocol:

  • Injection: Inject 20 µL of the prepared sample extract into the HPLC system.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).

    • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection:

    • Excitation Wavelength: ~225 nm (to be optimized for this compound).

    • Emission Wavelength: ~310 nm (to be optimized for this compound).

  • Quantification: Create a calibration curve using standards of this compound.

Potential for Food Contamination

While specific data on the levels of this compound in various food products is limited, studies on the closely related 4-nonylphenol (B119669) provide insights into the potential for contamination. 4-Nonylphenol has been found in food contact materials such as polyvinylchloride (PVC) wraps and can migrate into food simulants.[13] The extent of migration depends on factors like the type of food simulant (e.g., fatty food simulants show higher migration), temperature, and contact time.[13] Given the structural similarity, it is plausible that this compound can also migrate from packaging into food, particularly fatty foods.

Conclusion

The validation of analytical methods for the detection of this compound in food is crucial for ensuring food safety. This guide provides a framework for researchers and scientists to compare this compound with other food contaminants and to implement robust analytical protocols for its detection and quantification. The provided experimental workflows and comparative data tables serve as a valuable resource for professionals in food safety and drug development. Further research is needed to establish the prevalence and levels of this compound in a wider range of food products to better assess the potential risk to consumers.

References

Safety Operating Guide

Personal protective equipment for handling 4-Heptylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Heptylphenol, ensuring the well-being of laboratory personnel and adherence to safety protocols. Following these procedural steps is essential for minimizing risks and establishing a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as respiratory exposure. The following table summarizes recommended PPE based on the task being performed.

Task Glove Type & Minimum Breakthrough Time Eye Protection Protective Clothing Respiratory Protection
Incidental Contact (e.g., handling sealed containers, splash protection) Double-layered nitrile gloves (8mil total thickness) with a breakthrough time of > 30 minutes. Change gloves immediately upon contamination.Chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133.[1]Fully buttoned laboratory coat.Not generally required if handled in a well-ventilated area.
Extended Contact (e.g., weighing, preparing solutions, cleaning spills) Neoprene or Butyl rubber gloves with a breakthrough time of > 240 minutes. Consider wearing nitrile gloves underneath for added protection and dexterity.Chemical safety goggles and a face shield.Chemical-resistant apron over a laboratory coat.Required if working outside of a fume hood or if there is a risk of aerosol generation. Use a respirator with an organic vapor cartridge.

Note: Glove breakthrough times can vary by manufacturer and glove thickness. It is crucial to consult the manufacturer's specific chemical resistance data for the gloves being used.

Operational and Disposal Plans

Adherence to structured operational and disposal protocols is fundamental for the safe management of this compound in a laboratory setting.

Handling Protocol
  • Preparation and Engineering Controls:

    • All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Keep the container tightly closed when not in use to prevent sublimation and atmospheric contamination.

    • Store this compound in a cool, dry, well-ventilated area away from strong oxidizing agents.

  • Weighing and Solution Preparation:

    • Don the appropriate PPE as outlined in the table for "Extended Contact."

    • Dispense the required amount of this compound in the chemical fume hood.

    • When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Post-Handling:

    • Decontaminate the work area with a suitable solvent (e.g., 70% ethanol) and wipe clean.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) in a designated, clearly labeled hazardous waste container.

    • Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents (e.g., "Solid waste contaminated with this compound" or "Aqueous solution of this compound").

  • Storage and Pickup:

    • Store hazardous waste containers in a designated satellite accumulation area.

    • Keep waste containers securely closed except when adding waste.

    • Arrange for hazardous waste pickup with your institution's EHS office.

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical workflow for selecting appropriate PPE and the decision-making process for handling a chemical spill.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Task Involving This compound task_type Assess Nature of Contact start->task_type incidental Incidental Contact (e.g., splash risk) task_type->incidental Low Risk extended Extended Contact (e.g., weighing, solutions) task_type->extended High Risk ppe_incidental Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat incidental->ppe_incidental ppe_extended Required PPE: - Neoprene/Butyl Gloves - Goggles & Face Shield - Chemical Apron & Lab Coat - Respirator (if needed) extended->ppe_extended end Proceed with Task ppe_incidental->end ppe_extended->end

PPE Selection Workflow

Spill_Response_Logic This compound Spill Response Logic spill Spill of this compound Occurs assess_size Assess Spill Size & Risk spill->assess_size small_spill Small, Contained Spill assess_size->small_spill < 50 mL & manageable large_spill Large or Uncontained Spill assess_size->large_spill > 50 mL or unmanageable don_ppe Don Appropriate PPE (Extended Contact) small_spill->don_ppe evacuate Evacuate Area Alert Supervisor & EHS large_spill->evacuate absorb Absorb with Inert Material (e.g., vermiculite) don_ppe->absorb collect Collect Waste into Hazardous Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate end_small Spill Managed decontaminate->end_small end_large Await Professional Response evacuate->end_large

Spill Response Logic

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Heptylphenol
Reactant of Route 2
Reactant of Route 2
4-Heptylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.